3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Description
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Properties
IUPAC Name |
3-(4-chlorophenyl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUHJYUSTWIPBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190117 | |
| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36663-00-0 | |
| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36663-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036663000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.303 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prevalent synthesis methods for 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the development of various pharmacologically active compounds. This document details the core synthetic pathways, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
Pyrazole-4-carbaldehydes are versatile building blocks in organic synthesis, particularly for the construction of fused heterocyclic systems and other complex molecules with potential therapeutic applications.[1] The title compound, this compound, is of particular interest due to the presence of the pyrazole core, a privileged scaffold in medicinal chemistry. The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of this and related pyrazole-4-carbaldehydes.[1][2][3][4][5][6][7][8][9]
Core Synthesis Pathway: The Vilsmeier-Haack Reaction
The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][6] This reaction involves the formylation of an electron-rich aromatic or heterocyclic compound using a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[8][10]
The synthesis is a two-step process:
-
Formation of the Hydrazone Precursor: The synthesis begins with the condensation of 4-chloroacetophenone and phenylhydrazine. This reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid, in a solvent like ethanol to yield 4-chloroacetophenone phenylhydrazone.[1]
-
Vilsmeier-Haack Cyclization and Formylation: The resulting hydrazone is then subjected to the Vilsmeier-Haack reagent. This step accomplishes both the cyclization of the hydrazone to form the pyrazole ring and the formylation at the 4-position of the newly formed ring.[1]
Experimental Protocols
Step 1: Synthesis of 4-Chloroacetophenone Phenylhydrazone
This protocol is based on the general procedure for hydrazone formation.[1]
Materials:
-
4-Chloroacetophenone
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
Dissolve 4-chloroacetophenone in ethanol.
-
Add an equimolar amount of phenylhydrazine to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for a sufficient time to ensure complete reaction (monitoring by TLC is recommended).
-
After completion, cool the reaction mixture and isolate the precipitated 4-chloroacetophenone phenylhydrazone by filtration.
-
Wash the product with cold ethanol and dry.
Step 2: Synthesis of this compound
This protocol is a detailed method for the Vilsmeier-Haack reaction.[11]
Materials:
-
4-Chloroacetophenone phenylhydrazone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, cool 15 ml of N,N-dimethylformamide (DMF) to 0-5 °C.
-
Slowly add 5 ml of phosphoryl chloride (POCl₃) dropwise to the cold DMF with continuous stirring over a period of approximately 30 minutes, maintaining the temperature between 0-5 °C. This forms the Vilsmeier reagent.
-
Separately, dissolve 3.66 g (15 mmol) of 4-chloroacetophenone phenylhydrazone in 5 ml of DMF.
-
Add this solution dropwise to the cold Vilsmeier reagent with continuous stirring over one hour, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 5-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly into crushed ice with stirring.
-
A white precipitate of this compound will form.
-
Filter the precipitate, wash it thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure compound.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-Chloroacetophenone phenylhydrazone | [11] |
| Molar Amount of Hydrazone | 15 mmol | [11] |
| Volume of DMF | 15 ml (for reagent) + 5 ml (for hydrazone) | [11] |
| Volume of POCl₃ | 5 ml | [11] |
| Reaction Temperature | 0-5 °C (addition), 50-60 °C (heating) | [11] |
| Reaction Time | 1 hour (addition) + 5-6 hours (heating) | [11] |
| Product | This compound | [11] |
| Yield | 87.4% | [11] |
| Appearance | White precipitate | [11] |
Synthesis Pathway Diagram
Caption: Synthesis of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
References
- 1. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 2. chemmethod.com [chemmethod.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. jpsionline.com [jpsionline.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of the heterocyclic compound 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This pyrazole derivative is a significant building block in medicinal chemistry, serving as a precursor for various biologically active molecules. This document consolidates key data into structured tables, presents detailed experimental protocols, and includes a visual representation of its synthetic pathway, aiming to be an essential resource for researchers in organic synthesis and drug discovery.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2] The compound this compound, in particular, is a versatile intermediate in the synthesis of more complex pharmaceutical agents.[3] Its structure, featuring a pyrazole core with phenyl and chlorophenyl substituents and a reactive carbaldehyde group, allows for diverse chemical modifications, making it a valuable scaffold in the design of novel therapeutic agents. This guide details its fundamental chemical and physical characteristics to facilitate its application in research and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₁ClN₂O | [4][5] |
| Molecular Weight | 282.72 g/mol | [4] |
| Melting Point | 413–415 K (140–142 °C) | [4] |
| Appearance | White to light yellow solid/powder | [6] |
| Crystal System | Monoclinic | [4] |
| Space Group | P2/c | [4] |
Spectral Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key spectral data are presented in the following tables.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.0-8.0 | m | Phenyl and chlorophenyl ring protons |
| 7.88 | s | Pyrazole ring proton |
| 10.03 | s | Aldehyde proton (CHO) |
Note: The exact chemical shifts can vary slightly depending on the solvent used.[3][7]
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment | |---|---|---| | 100-120 | Pyrazole ring carbons | | 120-140 | Aromatic carbons (Phenyl and Chlorophenyl) | | 184.5 | Aldehyde carbon (CHO) |
Note: The exact chemical shifts can vary slightly depending on the solvent used.[7][8]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | |---|---|---| | ~1683 | C=O stretching (aldehyde) | | ~1500-1600 | C=C and C=N stretching (aromatic and pyrazole rings) | | ~3113 | C-H stretching (aromatic) |
Note: The exact vibrational frequencies can vary based on the sample preparation method (e.g., KBr pellet).[3][8]
Experimental Protocols
The following section details the experimental procedures for the synthesis and characterization of this compound.
Synthesis via Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3][7]
Step 1: Synthesis of 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine (Intermediate 3)
-
To a solution of 4-chloroacetophenone (1) in ethanol, add an equimolar amount of phenylhydrazine (2).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product, 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine (3), is collected by filtration, washed with cold ethanol, and dried.
Step 2: Synthesis of this compound (4)
-
Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with constant stirring.
-
To this freshly prepared reagent, add the intermediate hydrazone (3) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes, and then heat it to 60-70 °C for 8-10 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until the product precipitates.
-
Filter the crude product, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from ethanol to obtain pure this compound (4).[4]
Characterization Methods
-
Melting Point: The melting point of the purified product is determined using an open capillary tube method on a calibrated melting point apparatus.[7]
-
Thin Layer Chromatography (TLC): The purity of the compound is monitored using silica gel F254-coated aluminum plates. The spots can be visualized under UV light.[7]
-
Spectroscopy:
-
IR Spectra: Recorded on an FTIR spectrometer using KBr pellets.[3]
-
¹H and ¹³C NMR Spectra: Recorded on a 300 or 400 MHz spectrometer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.[3][7]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[7]
-
Visualized Experimental Workflow
The synthesis of this compound can be visualized as a two-step process. The following diagram illustrates this experimental workflow.
Caption: Synthetic pathway for this compound.
Conclusion
This technical guide has provided a detailed summary of the physicochemical properties, spectral data, and synthesis of this compound. The information compiled herein, including structured data tables, comprehensive experimental protocols, and a clear workflow diagram, serves as a valuable resource for chemists and pharmacologists. The versatile nature of this compound as a synthetic intermediate underscores its importance in the ongoing development of novel therapeutic agents.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciensage.info [sciensage.info]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C16H11ClN2O | CID 703492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 8. epubl.ktu.edu [epubl.ktu.edu]
An In-depth Technical Guide to 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 36640-48-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic aldehyde that has garnered significant interest in medicinal chemistry and drug discovery. Its pyrazole core, substituted with chlorophenyl and phenyl rings, provides a unique scaffold for the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on its potential as a precursor for antimicrobial and anti-inflammatory agents. Detailed experimental protocols for its synthesis are provided, along with a logical workflow for its potential application in drug development.
Chemical and Physical Properties
This compound is a solid at room temperature. Its chemical structure and key physicochemical properties are summarized in the tables below.
| Identifier | Value |
| CAS Number | 36640-48-9 |
| Molecular Formula | C₁₆H₁₁ClN₂O |
| Molecular Weight | 282.73 g/mol |
| PubChem CID | 703492 |
| Physical Property | Value | Source |
| Melting Point | 140-142 °C | |
| Appearance | White to off-white solid |
Synthesis
The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an active hydrogen substrate, in this case, a hydrazone, using a Vilsmeier reagent, which is typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).
General Experimental Protocol: Vilsmeier-Haack Reaction
A detailed experimental protocol for the synthesis is as follows:
-
Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a stirrer, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.
-
Reaction with Hydrazone: The precursor, 1-(4-chlorophenyl)ethanone phenylhydrazone, is then added portion-wise to the freshly prepared Vilsmeier reagent.
-
Reaction Conditions: The reaction mixture is typically stirred at a slightly elevated temperature (e.g., 60-70 °C) for several hours to ensure the completion of the formylation and cyclization.
-
Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The precipitate is then neutralized with a mild base, such as sodium bicarbonate solution.
-
Purification: The crude solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Biological Activity and Potential Applications
While extensive biological data for this compound itself is limited in publicly available literature, the pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities. This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Antimicrobial Potential
Derivatives of 3-(4-chlorophenyl)-pyrazole have been synthesized and evaluated for their in vitro antifungal and antitubercular activities. These studies suggest that the 3-(4-chlorophenyl)pyrazole core is a promising scaffold for the development of novel antimicrobial agents. The carbaldehyde group at the 4-position of the pyrazole ring offers a reactive handle for further chemical modifications to generate a library of derivatives for antimicrobial screening.
Anti-inflammatory Potential
The pyrazole nucleus is a core component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of 1-phenyl-1H-pyrazole-4-carboxaldehyde have been explored for their analgesic and anxiolytic activities. Although direct evidence is lacking for the core compound, it is plausible that its derivatives could exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory pathways.
Logical Workflow for Drug Discovery
The utility of this compound as a starting material in drug discovery can be envisioned through a logical workflow.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its straightforward synthesis via the Vilsmeier-Haack reaction makes it readily accessible for research and development. While further studies are needed to fully elucidate the biological activities of the core molecule itself, the existing literature on its derivatives strongly suggests its potential as a scaffold for the discovery of new antimicrobial and anti-inflammatory agents. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this promising compound.
An In-depth Technical Guide to the Spectral Data of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
This technical guide provides a comprehensive overview of the spectral data for the organic compound 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It includes detailed experimental protocols and visual representations of workflows and logical relationships to aid in the structural elucidation of this compound.
Introduction
The synthesis of this compound can be achieved through a Vilsmeier-Haack reaction of the corresponding hydrazone.[1] The structural confirmation relies on a combination of spectroscopic methods.
Predicted Spectral Data
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~10.05 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~8.50 | Singlet | 1H | Pyrazole ring proton (H-5) |
| ~7.80 | Multiplet | 2H | Phenyl ring protons (ortho to N) |
| ~7.75 | Doublet (J ≈ 8.5 Hz) | 2H | 4-Chlorophenyl ring protons (ortho to pyrazole) |
| ~7.50 | Multiplet | 3H | Phenyl ring protons (meta, para to N) |
| ~7.45 | Doublet (J ≈ 8.5 Hz) | 2H | 4-Chlorophenyl ring protons (meta to pyrazole) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~185.0 | Aldehyde carbon (C=O) |
| ~154.0 | Pyrazole ring carbon (C-3) |
| ~139.0 | Phenyl ring carbon (C-1') |
| ~135.0 | 4-Chlorophenyl ring carbon (C-4'') |
| ~131.0 | Pyrazole ring carbon (C-5) |
| ~130.0 | 4-Chlorophenyl ring carbon (C-1'') |
| ~129.8 | Phenyl ring carbons (C-3', C-5') |
| ~129.5 | 4-Chlorophenyl ring carbons (C-2'', C-6'') |
| ~128.5 | Phenyl ring carbon (C-4') |
| ~128.0 | 4-Chlorophenyl ring carbons (C-3'', C-5'') |
| ~122.0 | Pyrazole ring carbon (C-4) |
| ~120.0 | Phenyl ring carbons (C-2', C-6') |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3120 | Medium | Aromatic C-H stretch |
| ~2840, ~2740 | Medium | Aldehyde C-H stretch |
| ~1680 | Strong | Aldehyde C=O stretch |
| ~1595, ~1500 | Strong to Medium | Aromatic C=C stretch |
| ~1450 | Medium | Aromatic C=C stretch |
| ~1090 | Strong | C-Cl stretch |
| ~830 | Strong | 1,4-disubstituted benzene C-H bend (out-of-plane) |
| ~750, ~690 | Strong | Monosubstituted benzene C-H bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 282/284 | High | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |
| 281/283 | Moderate | [M-H]⁺ |
| 253/255 | Moderate | [M-CHO]⁺ |
| 177 | Moderate | [C₁₀H₇N₂O]⁺ |
| 111/113 | High | [C₆H₄Cl]⁺ |
| 77 | High | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The solution is then filtered into a 5 mm NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.
3.3 Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron Ionization (EI) is a common method for volatile compounds, where the sample is bombarded with a high-energy electron beam.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.
Visualization of Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate the experimental workflow for spectral analysis and the logical relationships between the different spectral data in elucidating the structure of this compound.
References
An In-depth Technical Guide on the Solubility of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of the synthetic compound 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Due to its structural similarity to other biologically active pyrazole derivatives, understanding its solubility is crucial for its potential applications in medicinal chemistry and drug development. This document summarizes the available qualitative solubility information and presents a detailed experimental protocol for the quantitative determination of its solubility in various organic solvents, which is a critical parameter for formulation, bioavailability, and in vitro/in vivo testing.
Introduction
This compound is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, making them attractive scaffolds for drug discovery. The solubility of a compound is a fundamental physicochemical property that significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, a thorough understanding of the solubility of this compound in different solvent systems is paramount for its advancement as a potential therapeutic agent.
This guide provides a robust experimental framework for researchers to quantitatively determine the solubility of this compound in a range of organic solvents.
Qualitative Solubility Profile
Based on the available literature for analogous compounds, a general qualitative solubility profile can be inferred.
| Solvent Class | Expected Solubility | Rationale |
| Polar Protic | Low | The presence of non-polar phenyl and chlorophenyl groups likely limits solubility in polar protic solvents like water and lower alcohols. |
| Polar Aprotic | High | The compound is expected to be readily soluble in polar aprotic solvents such as DMF and DMSO, which are effective at solvating large, polarizable molecules[1]. |
| Non-Polar | Low to Moderate | Solubility in non-polar solvents like hexanes and toluene is expected to be limited due to the presence of the polar pyrazole and carbaldehyde functionalities. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data, the following detailed experimental protocol, based on the widely accepted shake-flask method followed by UV-Vis spectrophotometric analysis, is recommended.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Dimethylformamide, Dimethyl Sulfoxide) of analytical grade
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow for the settling of the excess solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer. The dilution factor should be accurately recorded.
-
-
UV-Vis Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in each solvent by scanning a dilute solution over the UV-Vis range.
-
Measure the absorbance of the diluted supernatant samples at the determined λmax.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations in each solvent.
-
Measure the absorbance of these standard solutions at the λmax to construct a calibration curve (Absorbance vs. Concentration).
-
Using the equation of the line from the calibration curve, determine the concentration of the diluted supernatant.
-
Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of the compound in that specific solvent.
-
Signaling Pathways and Biological Context
While specific signaling pathways involving this compound are not yet elucidated, the pyrazole scaffold is a common feature in many biologically active molecules that target various signaling pathways. For instance, some pyrazole-containing drugs are known to act as inhibitors of kinases, which are key components of numerous signaling cascades regulating cell growth, differentiation, and survival.
The logical relationship for investigating the biological activity of this compound would typically follow the workflow below:
Caption: Logical workflow for biological investigation.
Conclusion
This technical guide has addressed the solubility of this compound. While quantitative data is currently sparse, the provided qualitative assessment and, more importantly, the detailed experimental protocol will empower researchers to generate the necessary data for their specific applications. The outlined methodologies are robust, reliable, and adhere to standard practices in the pharmaceutical sciences. Accurate determination of solubility in a range of organic solvents is a critical first step in the journey of a potential drug candidate from the laboratory to clinical application.
References
Technical Guide: Crystal Structure of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the synthesis, crystal structure, and potential biological significance of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (C₁₆H₁₁ClN₂O). The crystallographic data, determined by single-crystal X-ray diffraction, is presented in detail, alongside the experimental protocols for its synthesis and structural analysis. The molecular geometry, intermolecular interactions, and crystal packing are discussed. Furthermore, a potential anti-inflammatory mechanism of action, representative of this class of pyrazole derivatives, is illustrated through a signaling pathway diagram.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of various therapeutic agents.[1][2] These compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antifungal, anticancer, and analgesic properties.[3][4][5] The compound this compound belongs to this family and serves as a valuable building block for the synthesis of more complex bioactive molecules.[3] Its structural characterization is crucial for understanding its chemical reactivity and for designing novel therapeutic agents. This guide details the definitive three-dimensional structure of the title compound as determined by X-ray crystallography.
Synthesis and Crystallization
The synthesis of this compound is typically achieved through the Vilsmeier-Haack reaction.[6][7][8] This reaction involves the formylation of an activated aromatic or heterocyclic substrate using a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[6][9] The precursor for this reaction is the corresponding acetophenone phenylhydrazone, which undergoes cyclization and formylation to yield the target pyrazole-4-carbaldehyde.[7][8]
Single crystals suitable for X-ray diffraction were obtained for analysis, allowing for the elucidation of the precise molecular structure and packing arrangement in the solid state.
Caption: Experimental workflow from synthesis to crystal structure determination.
Crystal Structure Analysis
The crystal structure of this compound was determined by single-crystal X-ray diffraction at a temperature of 100 K.[1] The compound crystallizes in the monoclinic space group P2₁/c.[1]
Crystallographic Data
The key quantitative data from the crystallographic analysis are summarized in the table below.
| Parameter | Value |
| Empirical Formula | C₁₆H₁₁ClN₂O |
| Formula Weight | 282.72 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 16.0429 (4) Åb = 4.8585 (1) Åc = 16.7960 (4) Å |
| β | 96.581 (1)° |
| Volume | 1300.53 (5) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (Dₓ) | 1.444 Mg m⁻³ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 100 K |
| Absorption Coefficient (μ) | 0.29 mm⁻¹ |
| Final R indices [I > 2σ(I)] | R₁ = 0.040, wR₂ = 0.098 |
| Data / restraints / parameters | 3443 / 0 / 195 |
| (Data sourced from Acta Crystallographica Section E, 2011)[1] |
Molecular and Crystal Structure
In the solid state, the molecule of this compound is not planar. The dihedral angle between the pyrazole and the 1-phenyl ring is 7.93 (7)°.[1] A notable feature is the disorder of the 4-chlorophenyl ring, which occupies two positions with refined site occupancies of approximately 0.503 and 0.497.[1] The pyrazole ring forms dihedral angles of 24.43 (9)° and 28.67 (9)° with the two orientations of the disordered chlorophenyl ring.[1]
The crystal packing is stabilized by intermolecular C—H···O hydrogen bonds, which link adjacent molecules into ring motifs.[1] Furthermore, π–π stacking interactions are observed between the pyrazole and phenyl rings of neighboring molecules, with a centroid–centroid distance of 3.758 (1) Å, further contributing to the stability of the crystal structure.[1]
Experimental Protocols
Synthesis Protocol (Vilsmeier-Haack Reaction)
A general procedure for the synthesis is as follows:
-
Preparation of Hydrazone: 4-Chloroacetophenone (10 mmol) is dissolved in ethanol (20 mL). Phenylhydrazine (10 mmol) and a few drops of glacial acetic acid are added. The mixture is refluxed for 1-2 hours.[10] Upon cooling, the reaction mixture is poured into ice-cold water. The resulting yellow precipitate (the hydrazone intermediate) is collected by filtration and recrystallized from hot ethanol.[10]
-
Vilsmeier-Haack Cyclization and Formylation: The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃, 3 eq.) dropwise to ice-cold N,N-dimethylformamide (DMF, 3 eq.).[11] The synthesized hydrazone (1 eq.) is then added to the Vilsmeier reagent. The reaction mixture is stirred at 60–65°C for 3-4 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[10][11]
-
Work-up and Purification: After completion, the reaction mixture is quenched by pouring it onto crushed ice with continuous stirring. The solution is neutralized with a solid base such as sodium bicarbonate (NaHCO₃).[10][11] The resulting precipitate is filtered, dried, and purified by recrystallization from a suitable solvent like methanol to yield the final product.[10]
Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data are collected at a low temperature (100 K) to minimize thermal vibrations.[1] A diffractometer equipped with a CCD detector and using Mo Kα radiation (λ = 0.71073 Å) is employed.[1] Data collection is performed over a range of θ angles (e.g., 2.4–30.2°).[1]
-
Data Reduction and Structure Solution: The collected diffraction intensities are corrected for Lorentz and polarization effects. The crystal structure is solved using direct methods with software such as SHELXS97.[12]
-
Structure Refinement: The structural model is refined by full-matrix least-squares on F² using software like SHELXL97.[12] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Potential Biological Activity and Signaling Pathway
While the specific biological pathways for the title compound are not extensively detailed, pyrazole derivatives are widely recognized for their anti-inflammatory properties.[1][3] Many pyrazole-containing drugs, such as Celecoxib, function as selective inhibitors of cyclooxygenase-2 (COX-2).[1] Another key mechanism for the anti-inflammatory action of pyrazoles is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13] The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][13]
Caption: A potential anti-inflammatory mechanism via inhibition of the NF-κB pathway.
Conclusion
This guide has detailed the synthesis and comprehensive crystal structure of this compound. The crystallographic data reveals a non-planar molecular conformation with a disordered chlorophenyl ring and a crystal lattice stabilized by a combination of C-H···O hydrogen bonds and π-π stacking interactions.[1] The established synthetic route via the Vilsmeier-Haack reaction provides a reliable method for obtaining this compound.[10][11] As a member of the pharmacologically significant pyrazole family, this compound holds potential as a scaffold for the development of novel therapeutics, particularly in the area of anti-inflammatory drug discovery through mechanisms such as the inhibition of the NF-κB pathway.[13]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. excillum.com [excillum.com]
- 12. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of Pyrazole Carbaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole carbaldehyde derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of these derivatives. Key findings from recent studies are summarized, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Quantitative data from various assays are presented in structured tables for comparative analysis. Detailed experimental protocols for pivotal biological assays are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of complex biological processes. This document aims to serve as an in-depth resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.
Introduction
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in the development of pharmaceutical agents.[1][2][3][4][5] The introduction of a carbaldehyde group at various positions on the pyrazole ring provides a reactive handle for further chemical modifications, leading to a diverse library of derivatives with a wide range of pharmacological activities.[6][7] These derivatives have been extensively investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications.[1][2][8][9] This guide will delve into the core biological activities of pyrazole carbaldehyde derivatives, presenting key data, experimental methodologies, and visual representations of underlying mechanisms.
Synthesis of Pyrazole Carbaldehyde Derivatives
The primary and most common method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3][6][7][10] This reaction typically involves the formylation of a suitable hydrazone precursor using a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[10][11]
Another synthetic route involves the oxidation of the corresponding pyrazole methanol derivatives.[7] The choice of synthetic strategy often depends on the desired substitution pattern on the pyrazole ring and the availability of starting materials.
Anticancer Activity
Pyrazole carbaldehyde derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[1][12][13] The mechanism of action for many of these compounds involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[14]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected pyrazole carbaldehyde derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| 181 | HeLa | 9.05 ± 0.04 | - | - | [1][15] |
| MCF-7 | 7.12 ± 0.04 | - | - | [1][15] | |
| A549 | 6.34 ± 0.06 | - | - | [1][15] | |
| 3i | HCT-116 | 2.2 ± 0.12 | Adriamycin | 8.7 ± 0.20 | [12] |
| HCT-8 | 5.6 ± 0.16 | Adriamycin | 7.2 ± 0.32 | [12] | |
| 10e | MCF-7 | 11 | Doxorubicin | - | [16] |
| 10d | MCF-7 | 12 | Doxorubicin | - | [16] |
| 269 | WM266.4 | 2.63 | - | - | [3][17] |
| A375 | 3.16 | - | - | [3][17] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow for MTT Assay
Figure 1: Workflow of the MTT assay for evaluating the cytotoxicity of pyrazole derivatives.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole carbaldehyde derivatives and a reference drug (e.g., Doxorubicin). A control group with no treatment is also included.
-
Incubation: The plate is incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined from the dose-response curve.[12][13]
Antimicrobial Activity
Pyrazole carbaldehyde derivatives have also been identified as potent antimicrobial agents, effective against a range of pathogenic bacteria and fungi.[9][10][18] Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar diffusion assays.
Table of Antimicrobial Activity
| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference Compound | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| [III]c | S. aureus | - | - | Ampicillin | - | - | [10] |
| [III]e | E. coli | - | - | Ampicillin | - | - | [10] |
| 2 | A. niger | - | 1 | Clotrimazole | - | - | [19] |
| 4c | Various | - | 40 | Ciprofloxacin | 27 | - | [20] |
| 4f | Various | - | 40 | Ciprofloxacin | 27 | - | [20] |
Experimental Protocol: Antimicrobial Susceptibility Testing
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of inhibition.
Workflow for Agar Well Diffusion Method
Figure 2: Workflow of the agar well diffusion method for antimicrobial susceptibility testing.
Methodology:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.
-
Plate Inoculation: The surface of a sterile agar plate is uniformly inoculated with the microbial suspension.
-
Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.
-
Compound Addition: A defined volume of the pyrazole carbaldehyde derivative solution (at a known concentration) is added to each well. A standard antibiotic is used as a positive control.
-
Incubation: The plates are incubated under appropriate conditions for the test organism.
-
Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[20]
Anti-inflammatory Activity
Several pyrazole carbaldehyde derivatives have exhibited significant anti-inflammatory properties, with some compounds showing efficacy comparable to or greater than that of established non-steroidal anti-inflammatory drugs (NSAIDs).[8][15][21][22] A key mechanism of action for many of these derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a primary mediator of inflammation.[8][22]
Quantitative Anti-inflammatory Activity Data
The in vivo anti-inflammatory activity is often assessed using the carrageenan-induced rat paw edema model, where the reduction in paw swelling is measured. The ED₅₀ represents the dose of a drug that is effective in 50% of the population.
| Compound ID | % Inhibition of Edema | ED₅₀ (µmol/kg) | Reference Compound | % Inhibition of Edema | ED₅₀ (µmol/kg) | Reference |
| 127 | - | 65.6 | Celecoxib | - | 78.8 | [15] |
| 133 | - | 0.8575 mmol/kg | - | - | - | [1] |
| 307 | Maximum activity in series | - | - | - | - | [17] |
| 309 | Superior to celecoxib | - | Celecoxib | - | - | [17] |
Signaling Pathway: COX-2 Inhibition
The anti-inflammatory effect of many pyrazole derivatives is attributed to their ability to inhibit the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.
COX-2 Signaling Pathway
Figure 3: Simplified signaling pathway showing the inhibition of the COX-2 enzyme by pyrazole carbaldehyde derivatives.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.
Methodology:
-
Animal Grouping: Rats are divided into several groups: a control group, a standard drug group (e.g., Diclofenac sodium), and test groups receiving different doses of the pyrazole carbaldehyde derivatives.[21]
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[15][21]
Structure-Activity Relationship (SAR)
The biological activity of pyrazole carbaldehyde derivatives is highly dependent on the nature and position of substituents on the pyrazole and any attached phenyl rings. For instance, in cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were found to be crucial for potent and selective activity.[23] Similarly, for fungicidal activity, specific substitutions on the pyrazole-4-carboxamide scaffold have been shown to significantly enhance efficacy.[24]
Conclusion
Pyrazole carbaldehyde derivatives continue to be a promising scaffold in the field of medicinal chemistry. Their synthetic accessibility and the wide range of biological activities they exhibit, including anticancer, antimicrobial, and anti-inflammatory effects, make them attractive candidates for further drug development. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the quest for novel and more effective therapeutic agents. Future work should focus on optimizing the lead compounds through detailed structure-activity relationship studies and elucidating their precise mechanisms of action to enhance their therapeutic potential and minimize potential side effects.
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 2. jchr.org [jchr.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. chemmethod.com [chemmethod.com]
- 11. dovepress.com [dovepress.com]
- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives [mdpi.com]
- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jpsionline.com [jpsionline.com]
- 21. researchgate.net [researchgate.net]
- 22. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2] Its metabolic stability and versatile chemical nature allow for the synthesis of a multitude of derivatives with a broad spectrum of pharmacological activities.[1] This technical guide provides a comprehensive overview of the significant therapeutic applications of pyrazole-containing compounds, with a focus on their mechanisms of action, supported by quantitative data, detailed experimental methodologies, and visualizations of key biological pathways.
Anticancer Applications: Targeting the Hallmarks of Malignancy
Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various key players in cancer cell proliferation, survival, and angiogenesis.[3][4] Numerous pyrazole-based drugs have received regulatory approval and are now integral in the treatment of various cancers.[1]
Approved Pyrazole-Based Anticancer Drugs:
| Drug Name | Target(s) | Approved Indications | Reference |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis | [1][5] |
| Ibrutinib | Bruton's tyrosine kinase (BTK) | B-cell malignancies | [1] |
| Axitinib | VEGFR, PDGFR, KIT | Renal cell carcinoma | [1][3] |
| Niraparib | PARP | Ovarian cancer | [1] |
| Encorafenib | BRAF V600E/K | Melanoma | [1] |
| Larotrectinib | Trk A, B, C | Solid tumors with NTRK gene fusion | [1] |
| Pralsetinib | RET receptor tyrosine kinase | Non-small cell lung carcinoma (NSCLC), thyroid cancer | [1] |
| Avapritinib | KIT, PDGFRA | Systemic mastocytosis, GIST | [1] |
| Zanubrutinib | Bruton's tyrosine kinase (BTK) | B-cell malignancies | [1] |
| Crizotinib | ALK, ROS1 | Non-small cell lung cancer (NSCLC) | [3] |
Key Signaling Pathways Targeted by Pyrazole Anticancer Agents
Several critical signaling pathways involved in tumorigenesis are effectively modulated by pyrazole compounds.
MAPK Signaling Pathway Inhibition:
Encorafenib, a trisubstituted pyrazole derivative, is a potent inhibitor of the BRAF kinase, a key component of the MAPK signaling pathway.[1] Mutations in BRAF, such as V600E or V600K, lead to constitutive activation of this pathway, promoting cell proliferation and survival in melanoma.[1]
VEGFR Signaling Pathway Inhibition in Angiogenesis:
Axitinib is a multi-targeted kinase inhibitor that potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3]
Quantitative Data on Anticancer Activity:
The following table summarizes the in vitro cytotoxic activity of selected pyrazole derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | Various (6 lines) | 0.00006 - 0.00025 | [3] |
| Compound 25 (Pyrazole benzothiazole hybrid) | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [3] |
| Compound 43 | MCF-7 (Breast) | 0.25 | [3] |
| Compound 22 | MCF-7 (Breast) | 0.01 | [6] |
| Compound 23 | NCI-H460 (Lung) | 0.03 | [6] |
| Compound 24 (1,3-diphenyl-N-(phenylcarbamothioyl)-1H-pyrazole-4-carboxamide) | A549 (Lung) - CDK2 inhibition | 0.025 | [6] |
| Compound 49 | EGFR tyrosine kinase | 0.26 | [6] |
| Compound 49 | HER-2 tyrosine kinase | 0.20 | [6] |
| Pyrazole-acrylonitrile derivative | MCF-7 (Breast) | 5.8 | [7] |
| Pyrazole-acrylonitrile derivative | A549 (Lung) | 8.0 | [7] |
| Pyrazole-acrylonitrile derivative | HeLa (Cervical) | 9.8 | [7] |
Experimental Protocols: In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the anticancer activity of pyrazole compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plates are incubated for another 4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Anti-inflammatory Applications: Modulating the Inflammatory Cascade
Pyrazole derivatives are well-established as potent anti-inflammatory agents, with some of the most widely known non-steroidal anti-inflammatory drugs (NSAIDs) belonging to this class.[8]
Marketed Pyrazole-Based Anti-inflammatory Drugs:
| Drug Name | Primary Mechanism of Action | Reference |
| Celecoxib | Selective COX-2 inhibitor | [3][8] |
| Lonazolac | Preferential COX-2 inhibitor | [3][8] |
| Ramifenazone | COX-2 inhibitor | [8] |
Mechanism of Action: COX-2 Inhibition
The primary mechanism of anti-inflammatory action for many pyrazole compounds is the selective inhibition of cyclooxygenase-2 (COX-2).[6] COX-2 is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[8] Selective COX-2 inhibitors, like celecoxib, offer the advantage of reducing inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs that also inhibit COX-1.[8]
Quantitative Data on Anti-inflammatory Activity:
| Compound | Target | IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference |
| Celecoxib | COX-2 | - | 8.17 | [9] |
| Compound 125a | COX-2 | - | 8.22 | [9] |
| Compound 125b | COX-2 | - | 9.31 | [9] |
| Compound 2g | Lipoxygenase (LOX) | 80 | - | [10] |
| Benzotiophenyl pyrazole derivative (44) | COX-2 | 0.01 | - | [11] |
| Benzotiophenyl pyrazole derivative (44) | 5-LOX | 1.78 | - | [11] |
Experimental Protocols: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[12]
Methodology:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test pyrazole compounds, a vehicle control, and a standard drug (e.g., indomethacin) are administered orally or intraperitoneally to different groups of rats.
-
Induction of Edema: After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group.
Antimicrobial Applications: Combating Bacterial Resistance
The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1][13]
Quantitative Data on Antibacterial Activity:
| Compound | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| Trifluoromethyl phenyl-substituted pyrazole (46) | Gram-positive bacteria (e.g., S. aureus, E. faecalis) | - (Effective at 2x MIC for biofilm eradication) | [1] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles (12) | Various strains, including E. coli | 1 - 8 | [13] |
| Pyrazole-thiazole hybrids (10) | S. aureus, Klebsiella planticola | 1.9 - 3.9 | [13] |
| Imidazo-pyridine substituted pyrazole (18) | Broad-spectrum (Gram-positive and Gram-negative) | <1 (MBC) | [13] |
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.
-
Serial Dilution: The pyrazole compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Neurodegenerative Disease Applications: A Glimmer of Hope
Recent research has highlighted the potential of pyrazole and pyrazoline derivatives in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[14][15] Their mechanisms of action in this context are often multi-faceted, involving the inhibition of key enzymes and the modulation of signaling pathways implicated in neurodegeneration.[16]
Potential Targets in Neurodegenerative Diseases:
-
Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease.[16]
-
Monoamine Oxidase (MAO): MAO inhibitors can be used to treat the symptoms of Parkinson's disease and depression.[17]
-
Beta-amyloid (Aβ) plaque aggregation: Preventing the formation of these plaques is a key therapeutic strategy for Alzheimer's disease.[16]
Quantitative Data on Neuroprotective Activity:
| Compound | Target | IC50 | Reference |
| Pyrazoline derivative A13 | Acetylcholinesterase (AChE) | 23.47 ± 1.17 nM | [16] |
| Pyrazoline derivative 8b | Catechol-O-methyltransferase (COMT) | 0.048 µM | [17] |
Conclusion
The pyrazole scaffold is undeniably a "privileged" structure in drug discovery, with its derivatives demonstrating a remarkable breadth of therapeutic applications.[1] From potent anticancer and anti-inflammatory agents to promising antimicrobial and neuroprotective compounds, the versatility of the pyrazole core continues to be a rich source of novel drug candidates. The ongoing exploration of structure-activity relationships, coupled with the elucidation of their mechanisms of action through detailed experimental and computational studies, will undoubtedly lead to the development of next-generation pyrazole-based therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. srrjournals.com [srrjournals.com]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 12. Synthesis and biological evaluation of pyrazole chalcones and derived bipyrazoles as anti-inflammatory and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
The Synthesis and Reactivity of Pyrazole-4-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and reactions of pyrazole-4-carbaldehyde, a versatile building block in medicinal chemistry and materials science. This document details key synthetic methodologies, including the Vilsmeier-Haack reaction and oxidation of corresponding alcohols, and explores its reactivity in condensation, oxidation, reduction, and cycloaddition reactions. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for pivotal reactions are provided. Furthermore, reaction mechanisms and experimental workflows are illustrated using logical diagrams to facilitate a deeper understanding of the underlying chemistry.
Synthesis of Pyrazole-4-carbaldehyde
The preparation of pyrazole-4-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction of hydrazones. Alternative methods, such as the oxidation of 4-hydroxymethylpyrazoles, offer another synthetic route.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of pyrazole-4-carbaldehyde synthesis, it typically involves the reaction of a substituted hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[1][2] This process can be carried out under conventional heating or accelerated using microwave irradiation, which often leads to shorter reaction times and improved yields.[3][4]
A general workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes is depicted below:
Caption: General workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehyde.
Table 1: Synthesis of Substituted Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction
| Starting Hydrazone | Reaction Conditions | Yield (%) | Reference |
| Acetophenone phenylhydrazone | POCl₃/DMF, 50-60°C, 5-6 h | Good | [5] |
| Substituted acetophenone phenylhydrazones | POCl₃/DMF, 80-90°C, 4 h | Good | [1] |
| 1-Phenyl-2-(1-phenylethylidene)hydrazine | POCl₃/DMF, 60-65°C, 4 h | Good | [6] |
| (E)-1-(1-(3,5-difluorophenyl)ethylidene)-2-phenylhydrazine | POCl₃/DMF, 60-70°C, 6 h | Good | [7] |
| Acetophenone phenylhydrazones | POCl₃/DMF, Microwave (200 W), 5-15 min | High | [3] |
Oxidation of 4-Hydroxymethylpyrazoles
An alternative route to pyrazole-4-carbaldehydes involves the oxidation of the corresponding 4-hydroxymethylpyrazoles. This method is particularly useful when the pyrazole core is assembled prior to the introduction of the formyl group. Various oxidizing agents can be employed, with Pyridinium Chlorochromate (PCC) being a common choice.
Caption: Workflow for the oxidation of 4-hydroxymethylpyrazoles.
Reactions of Pyrazole-4-carbaldehyde
The aldehyde functionality of pyrazole-4-carbaldehyde makes it a versatile precursor for a wide range of chemical transformations, enabling the synthesis of more complex heterocyclic systems.
Condensation Reactions
Knoevenagel Condensation: Pyrazole-4-carbaldehydes readily undergo Knoevenagel condensation with active methylene compounds, such as malononitrile, in the presence of a base to yield the corresponding pyrazolyl-substituted alkenes.[8] These products are valuable intermediates for the synthesis of various fused heterocyclic systems.
Claisen-Schmidt Condensation: The Claisen-Schmidt condensation of pyrazole-4-carbaldehydes with ketones, typically in the presence of a base, affords α,β-unsaturated ketones (chalcones).[9][10] These chalcones are important precursors for the synthesis of various heterocyclic compounds, including pyrazolines and pyrimidines.
Table 2: Condensation Reactions of Pyrazole-4-carbaldehydes
| Pyrazole-4-carbaldehyde | Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | Ammonium carbonate, Water:Ethanol (1:1), Reflux | 2-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)malononitrile | High | [8] |
| Substituted Pyrazole-4-carbaldehydes | Substituted Acetophenones | aq. NaOH, PEG-400, 40-50°C, 3-9 h | Pyrazole-based Chalcones | Good to Excellent | [9] |
Synthesis of Fused Heterocycles: Pyrazolo[3,4-d]pyrimidines
Pyrazole-4-carbaldehydes are key starting materials for the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds with significant biological activity. The synthesis typically involves a multi-step sequence starting from a 5-aminopyrazole-4-carbonitrile, which is then cyclized to form the pyrimidine ring.
Caption: Synthetic pathway to pyrazolo[3,4-d]pyrimidines.
Oxidation and Reduction Reactions
The formyl group of pyrazole-4-carbaldehyde can be readily oxidized to a carboxylic acid or reduced to a hydroxymethyl group, providing access to other important classes of pyrazole derivatives.
Oxidation: Oxidation to the corresponding pyrazole-4-carboxylic acid can be achieved using various oxidizing agents, such as potassium permanganate.
Reduction: Reduction of the aldehyde to a primary alcohol is typically accomplished using mild reducing agents like sodium borohydride.[11][12]
Cycloaddition Reactions
While less common, pyrazole derivatives can participate in cycloaddition reactions. For instance, 4H-pyrazoles have been shown to undergo Diels-Alder reactions, acting as dienes. The reactivity in such reactions is influenced by the substituents on the pyrazole ring.
Experimental Protocols
General Procedure for Vilsmeier-Haack Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde[13]
-
To a cold (0-5 °C) solution of N,N-dimethylformamide (15 ml), add phosphorus oxychloride (5 ml) dropwise with continuous stirring over 30 minutes.
-
Dissolve acetophenone phenylhydrazone (3.15 g, 15 mmol) in N,N-dimethylformamide (5 ml).
-
Add the hydrazone solution dropwise to the cold Vilsmeier reagent with continuous stirring over one hour.
-
Allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 5-6 hours.
-
After cooling to room temperature, pour the reaction mixture into crushed ice.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethanol to obtain colorless needles of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
General Procedure for Knoevenagel Condensation of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde with Malononitrile[8]
-
In a round-bottom flask, combine 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and malononitrile (1 mmol) in a mixture of water and ethanol (1:1, 10 ml).
-
Add ammonium carbonate (20 mol%) to the mixture.
-
Reflux the reaction mixture for the appropriate time as monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with water, and dry.
General Procedure for Reduction of Pyrazole-4-carbaldehyde with Sodium Borohydride[14]
-
Dissolve the pyrazole-4-carbaldehyde (1 mmol) in a suitable solvent such as ethanol or methanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (1.2 mmol) portion-wise to the stirred solution.
-
Continue stirring at 0 °C for 1-2 hours or until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography or recrystallization if necessary.
Spectroscopic Data
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde [13]
-
¹H NMR (CDCl₃, 400 MHz): δ 10.1 (s, 1H, CHO), 8.5 (s, 1H, pyrazole-H), 7.9-7.3 (m, 10H, Ar-H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 185.0 (CHO), 154.0 (C-3), 140.0 (C-5), 138.5, 133.0, 129.9, 129.5, 129.2, 128.8, 127.5, 121.5 (Ar-C), 118.0 (C-4).
This guide serves as a foundational resource for the synthesis and application of pyrazole-4-carbaldehyde. The provided protocols and data are intended to facilitate further research and development in the fields of medicinal chemistry, drug discovery, and materials science.
References
- 1. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. degres.eu [degres.eu]
- 4. Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives | Bentham Science [benthamscience.com]
- 5. jocpr.com [jocpr.com]
- 6. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 10. dovepress.com [dovepress.com]
- 11. sciforum.net [sciforum.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. rsc.org [rsc.org]
An In-depth Technical Guide to 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Safety, and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available information on 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. However, a specific Safety Data Sheet (SDS) for this compound was not found. The safety and handling information provided is based on data for structurally similar compounds and general principles of laboratory safety. It is imperative that users conduct their own risk assessments and handle this chemical with extreme caution in a controlled laboratory environment.
Introduction
This compound is a heterocyclic organic compound that belongs to the pyrazole class of molecules. The pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a prominent scaffold in medicinal chemistry due to its diverse biological activities.[1][2] This particular derivative features a 4-chlorophenyl group at the 3-position, a phenyl group at the 1-position, and a carbaldehyde (formyl) group at the 4-position. The presence of these functional groups makes it a valuable intermediate for the synthesis of a wide range of more complex molecules with potential therapeutic applications.[3][4] Pyrazole derivatives have been investigated for various pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][5]
Physicochemical Properties
Limited quantitative physicochemical data for this compound is available in the public domain. The most definitive data comes from a single-crystal X-ray diffraction study.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₁ClN₂O | [6] |
| Molecular Weight | 282.72 g/mol | [6] |
| Crystal System | Monoclinic | [6] |
| Space Group | P2₁/c | [6] |
| Appearance | Solid (form) | [7] |
Synthesis
The primary synthetic route to this compound is the Vilsmeier-Haack reaction.[8][9][10] This reaction involves the formylation of an active hydrogen compound, in this case, a hydrazone precursor, using the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[11][12]
General Experimental Protocol: Vilsmeier-Haack Synthesis
The synthesis is a two-step process:
-
Formation of the Hydrazone Intermediate: 4-Chloroacetophenone is condensed with phenylhydrazine in the presence of an acid catalyst (e.g., glacial acetic acid) in a suitable solvent like ethanol to form 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine.[8]
-
Vilsmeier-Haack Cyclization and Formylation: The resulting hydrazone is then treated with the Vilsmeier reagent (prepared from POCl₃ and DMF) to yield the final product, this compound.[8][13]
Detailed Methodology:
-
Step 1: Synthesis of 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine.
-
To a solution of 4-chloroacetophenone (10 mmol) in 20 mL of ethanol, add phenylhydrazine (10 mmol) and a few drops of glacial acetic acid.[8]
-
Reflux the reaction mixture at 60°C for 1-2 hours.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[8]
-
Collect the precipitated yellow solid by filtration and recrystallize from hot ethanol.[8] A yield of approximately 90% can be expected.[8]
-
-
Step 2: Synthesis of this compound.
-
Prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (POCl₃, 3.13 mL) dropwise to chilled N,N-dimethylformamide (DMF, 0.59 mL) at 0 to -5°C.[8]
-
To this reagent, add a solution of 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine (10 mmol) in small aliquots, maintaining the reaction temperature between 60-65°C for 3-4 hours.[8]
-
Monitor the reaction progress using TLC.
-
Upon completion, carefully quench the reaction mixture by pouring it into crushed ice with constant stirring.[8][13]
-
Neutralize the mixture with solid sodium bicarbonate (NaHCO₃).[8][13]
-
Filter the resulting precipitate, dry it, and purify by recrystallization from methanol.[8][13] An approximate yield of 86% can be expected.[8]
-
Purification:
-
The crude product is typically purified by recrystallization from a suitable solvent, such as methanol or ethanol.[8][9][13] Column chromatography on silica gel may also be employed if further purification is required.[14]
Characterization:
-
The structure of the synthesized compound can be confirmed using various spectroscopic techniques, including:
-
¹H NMR: Expected signals would include aromatic protons in the range of 7.0-8.0 ppm and a characteristic aldehyde proton signal.[8]
-
¹³C NMR: Aromatic carbons are expected in the 120-140 ppm region, and pyrazole ring carbons between 100-120 ppm.[8]
-
IR Spectroscopy: Characteristic peaks for the C=O stretch of the aldehyde and aromatic C-H and C=C bonds would be observed.[15]
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound should be observed.[8]
-
Safety and Handling
As a specific Safety Data Sheet (SDS) for this compound is not available, the following precautions are based on general guidelines for handling organic aldehydes and pyrazole derivatives.[1][16][17]
Hazard Identification (Presumed)
Based on data for similar compounds, this compound may be:
-
Harmful if swallowed.[16]
-
A skin and eye irritant.[16]
-
A potential respiratory tract irritant.[3]
-
Potentially harmful to aquatic life with long-lasting effects.
Recommended Handling Procedures
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.[1]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[16]
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.[16]
-
Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[3]
-
-
General Hygiene: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[16]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal
-
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.[16]
Potential Biological Activity and Applications
While specific biological data for this compound is limited, the pyrazole scaffold is known to exhibit a wide range of biological activities. This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic value.[3][4]
Derivatives of pyrazole-4-carbaldehydes have been investigated for:
-
Anti-inflammatory and Analgesic Activity: Many pyrazole-containing compounds have shown potent anti-inflammatory and pain-relieving effects.[2][5]
-
Antimicrobial Activity: Various pyrazole derivatives have demonstrated activity against bacteria and fungi.[8]
-
Anticancer Activity: The pyrazole nucleus is a feature of several compounds investigated for their potential to inhibit cancer cell growth.[18][19][20]
The carbaldehyde group at the 4-position is a versatile functional handle that allows for a variety of chemical transformations, such as the formation of Schiff bases, chalcones, and other derivatives, enabling the exploration of a large chemical space for drug discovery.[9]
Visualizations
Synthesis Workflow
Caption: Vilsmeier-Haack synthesis workflow for the target compound.
General Safety Handling Workflow
Caption: General laboratory safety workflow for handling the compound.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of an inflammatory signaling pathway.
References
- 1. fishersci.com [fishersci.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
- 5. sciensage.info [sciensage.info]
- 6. researchgate.net [researchgate.net]
- 7. 3-(4-Chloro-phenyl)-1H-pyrazole-4-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration – Material Science Research India [materialsciencejournal.org]
- 16. chemicalbook.com [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
- 18. Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols: Vilsmeier-Haack Reaction for Pyrazole-4-Carbaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds. Its application in the synthesis of pyrazole-4-carbaldehydes is of significant interest in medicinal chemistry and drug development, as the pyrazole scaffold is a key structural motif in numerous pharmacologically active molecules. These carbaldehyde derivatives serve as crucial intermediates for further molecular elaboration.
This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction, drawing from established literature.
Reaction Mechanism and Key Considerations
The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, typically a chloroiminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[1] This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired pyrazole-4-carbaldehyde. The reaction is often performed on pre-formed pyrazole rings or can be achieved through a one-pot cyclization and formylation of hydrazones.[2][3]
Success in the Vilsmeier-Haack formylation of pyrazoles is contingent on several factors:
-
Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture and will readily decompose. Therefore, the use of anhydrous solvents and flame-dried glassware is critical for optimal results.[1][2]
-
Reagent Stoichiometry: The ratio of the pyrazole substrate to the Vilsmeier reagent (DMF and POCl₃) can significantly impact the reaction yield. For less reactive pyrazole derivatives, an excess of the Vilsmeier reagent is often necessary.[4][5]
-
Reaction Temperature: The optimal reaction temperature is substrate-dependent. While the Vilsmeier reagent is typically prepared at low temperatures (0-5 °C), the formylation step may require heating to drive the reaction to completion, with temperatures ranging from 70°C to 120°C.[4][6][7]
-
Work-up Procedure: Careful quenching of the reaction mixture on ice followed by neutralization is crucial for the hydrolysis of the iminium intermediate and isolation of the aldehyde product.[1]
Figure 1: Generalized mechanism of the Vilsmeier-Haack reaction for pyrazole-4-carbaldehyde synthesis.
Quantitative Data Summary
The following tables summarize quantitative data from various reported syntheses of pyrazole-4-carbaldehydes using the Vilsmeier-Haack reaction.
Table 1: Vilsmeier-Haack Formylation of Substituted Pyrazoles
| Entry | Pyrazole Substrate | Reagent Ratio (Substrate:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Methyl-3-propyl-5-chloro-1H-pyrazole | 1:2:2 | 120 | 2 | 32 | [4][5] |
| 2 | 1-Methyl-3-propyl-5-chloro-1H-pyrazole | 1:5:2 | 120 | 2 | 55 | [4][5] |
| 3 | 1-Methyl-3-propyl-5-chloro-1H-pyrazole | 1:6:4 | 120 | 2 | 75 | [5] |
| 4 | 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole | Not Specified | 70 | 5-6 | Good | [6][7] |
| 5 | 3-Benzyloxy-1-phenyl-1H-pyrazole | Not Specified | 70 | 12 | 60 | [8] |
Table 2: Vilsmeier-Haack Cyclization and Formylation of Hydrazones
| Entry | Hydrazone Substrate | Reagent Ratio (Substrate:POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl hydrazone | 1:3 | 80 | 4 | Good |[2] | | 2 | (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine | Not Specified | 55 | 6 | Excellent |[6] | | 3 | 1-methyl-3-substitutedphenyl hydrazone | Not Specified | 80 | 5-6 | Excellent |[6] | | 4 | N1-(1-phenyl ethylidene) benzohydrazide derivatives | 1:3 (in DMF) | 60-65 | 4 | Good |[9] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: General Procedure for Synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes from Hydrazones [2]
-
To an ice-cold, stirred solution of the appropriate hydrazone (1.0 mmol) in anhydrous DMF (4 mL), add POCl₃ (0.5 g, 3.0 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat at 80°C for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, pour the resulting mixture onto crushed ice.
-
Neutralize the mixture with a dilute sodium hydroxide solution.
-
Allow the mixture to stand overnight.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent if further purification is required.
Protocol 2: Formylation of 1,3-Disubstituted 5-Chloro-1H-pyrazoles [4]
-
In a flame-dried flask under an inert atmosphere, place the 5-chloro-1H-pyrazole substrate (1.0 equiv).
-
Add an excess of anhydrous DMF (e.g., 5-6 equivalents).
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add POCl₃ (e.g., 2-4 equivalents) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, heat the reaction mixture to 120°C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde from Hydrazones [9]
-
Prepare the Vilsmeier reagent by adding POCl₃ (1.1 mL, 0.012 mol) to anhydrous DMF (10 mL) at 0°C.
-
To this reagent, add the N1-(1-phenyl ethylidene) benzohydrazide (0.004 mol) in small portions.
-
Stir the reaction mixture at 60-65°C for 4 hours, monitoring completion by TLC.
-
Slowly pour the reaction mixture into crushed ice with stirring.
-
Neutralize the mixture with solid NaHCO₃.
-
Filter the resulting precipitate, dry it, and purify by recrystallization from methanol.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epubl.ktu.edu [epubl.ktu.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Synthesis of Pyrazole Derivatives from Hydrazones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for two robust and widely applicable methods for the synthesis of functionalized pyrazole derivatives from hydrazone precursors: the [3+2] cycloaddition of tosylhydrazones with terminal alkynes and the Vilsmeier-Haack cyclization of acetophenone hydrazones.
Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via [3+2] Cycloaddition
This protocol details the base-promoted [3+2] cycloaddition reaction between N-alkylated tosylhydrazones and terminal alkynes. This method is highly efficient and offers excellent regioselectivity, providing a direct route to 1,3,5-trisubstituted pyrazoles, which are valuable scaffolds in medicinal chemistry.[1][2] The reaction proceeds without the need to isolate hazardous diazo intermediates, making it a safer alternative to traditional methods.[2]
Reaction Principle
Under basic conditions, the N-alkylated tosylhydrazone undergoes elimination to form a nitrile imine intermediate in situ. This 1,3-dipole then reacts with a terminal alkyne via a [3+2] cycloaddition pathway to regioselectively form the stable pyrazole ring. The use of potassium tert-butoxide (t-BuOK) as a base in pyridine is crucial for driving the reaction to completion with high yields.[2]
Logical Workflow for Pyrazole Synthesis
Caption: General experimental workflow for pyrazole synthesis.
Detailed Experimental Protocol
Materials:
-
N-alkylated tosylhydrazone (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Potassium tert-butoxide (t-BuOK) (2.0 equiv)
-
18-crown-6 (0.1 equiv, optional but recommended)
-
Anhydrous pyridine
-
Ethyl acetate, Hexanes, Saturated aq. NH₄Cl, Brine, Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-alkylated tosylhydrazone (e.g., 0.5 mmol, 1.0 equiv), potassium tert-butoxide (1.0 mmol, 2.0 equiv), and 18-crown-6 (0.05 mmol, 0.1 equiv).
-
Add anhydrous pyridine (e.g., 5 mL) to the flask via syringe.
-
Add the terminal alkyne (0.6 mmol, 1.2 equiv) to the mixture dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 1,3,5-trisubstituted pyrazole.
Data Summary: [3+2] Cycloaddition of Tosylhydrazones
The following table summarizes representative yields for the synthesis of various 1,3,5-trisubstituted pyrazoles using the described protocol. The method shows good tolerance for both electron-donating and electron-withdrawing groups on the aromatic rings of the reactants.[2]
| Entry | Hydrazone Substituent (R¹) | Alkyne Substituent (R²) | Product Yield (%) |
| 1 | Phenyl | Phenyl | 91% |
| 2 | 4-Methylphenyl | Phenyl | 95% |
| 3 | 4-Methoxyphenyl | Phenyl | 94% |
| 4 | 4-Chlorophenyl | Phenyl | 85% |
| 5 | Phenyl | 4-Methylphenyl | 93% |
| 6 | Phenyl | 4-Methoxyphenyl | 92% |
| 7 | Phenyl | 4-Fluorophenyl | 88% |
Protocol 2: Vilsmeier-Haack Synthesis of 4-Formylpyrazoles
The Vilsmeier-Haack reaction is a classic and effective method for synthesizing 4-formylpyrazoles from ketone hydrazones.[3][4] The reaction utilizes the Vilsmeier reagent, prepared in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF), which acts as both the cyclizing and formylating agent.
Reaction Principle
The proposed mechanism involves an initial electrophilic attack of the Vilsmeier reagent on the β-carbon of the hydrazone.[3] This is followed by a nucleophilic attack from the terminal nitrogen atom of the hydrazone, initiating cyclization. Subsequent elimination of dimethylamine and aromatization yields a pyrazole intermediate. This intermediate then undergoes a second electrophilic substitution with another equivalent of the Vilsmeier reagent at the C4 position, which upon aqueous workup, hydrolyzes to the final 4-formylpyrazole product.[3]
Vilsmeier-Haack Reaction Mechanism
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Detailed Experimental Protocol
Materials:
-
Substituted acetophenone hydrazone (1.0 equiv)
-
Phosphoryl chloride (POCl₃) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethanol for recrystallization
Procedure:
-
Prepare the Vilsmeier reagent: In an ice-cooled, oven-dried round-bottom flask equipped with a dropping funnel, add anhydrous DMF (e.g., 10 mL). Add POCl₃ (e.g., 12 mmol, 3.0 equiv) dropwise with stirring while maintaining the temperature below 5 °C. Stir for an additional 15-20 minutes in the ice bath.
-
To the freshly prepared Vilsmeier reagent, add the acetophenone hydrazone (e.g., 4 mmol, 1.0 equiv) portion-wise.
-
Remove the ice bath and stir the reaction mixture at 60–65 °C for 3-5 hours.
-
After the reaction is complete, carefully pour the mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated aqueous solution of NaHCO₃.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 4-formylpyrazole.[3]
Data Summary: Vilsmeier-Haack Synthesis of 4-Formylpyrazoles
The table below presents the yields for a series of 2-(3-aryl-4-formylpyrazol-1-yl)thiazoles synthesized from the corresponding acetophenone hydrazones, demonstrating the efficacy of the Vilsmeier-Haack protocol.[3]
| Entry | Hydrazone Aryl Substituent (R) | Product Yield (%) | Melting Point (°C) |
| 1 | Phenyl | 68.7% | 110-111 |
| 2 | 4-Methylphenyl | 69.5% | 120-121 |
| 3 | 4-Methoxyphenyl | 70.4% | 127-128 |
| 4 | 4-Chlorophenyl | 70.8% | 160-161 |
| 5 | 4-Nitrophenyl | 65.2% | 198-199 |
References
Application Notes and Protocols for 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. Its pyrazole scaffold is a privileged structure found in numerous biologically active molecules. The presence of a 4-chlorophenyl group at the 3-position and a phenyl group at the 1-position, along with a reactive carbaldehyde group at the 4-position, makes it a valuable intermediate for the synthesis of a diverse array of potential therapeutic agents.[1][2] This document provides detailed application notes on its use in medicinal chemistry, protocols for its synthesis and biological evaluation, and visual representations of its potential mechanisms of action.
Applications in Medicinal Chemistry
The unique structural features of this compound make it a key building block in the development of novel drugs targeting a range of diseases.
1. Anticancer Drug Discovery:
Pyrazole derivatives are known to exhibit significant anticancer activity by targeting various signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[3][4] this compound serves as a precursor for the synthesis of compounds that can inhibit key cancer-related targets such as:
-
Kinase Inhibition: Many pyrazole-containing compounds act as inhibitors of protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), which are crucial for tumor growth and progression.[4][5]
-
Induction of Apoptosis: Derivatives of this compound can induce programmed cell death (apoptosis) in cancer cells, often through the generation of Reactive Oxygen Species (ROS) and activation of caspase signaling pathways.[5]
-
Tubulin Polymerization Inhibition: Some pyrazole analogs have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated target for cancer chemotherapy.
2. Anti-inflammatory Agent Development:
The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the biosynthesis of prostaglandins, potent mediators of inflammation.[8][9] this compound can be utilized to synthesize novel and selective COX inhibitors with potentially improved efficacy and reduced side effects.
3. Antimicrobial Agent Synthesis:
The pyrazole scaffold has been explored for the development of new antimicrobial agents. Derivatives synthesized from this compound have shown promise as antibacterial and antifungal agents.[10][11] These compounds can be further modified to enhance their potency and spectrum of activity against various pathogenic microorganisms.
Quantitative Data Summary
The following table summarizes representative quantitative data for derivatives of this compound and related pyrazole compounds, highlighting their potential in different therapeutic areas.
| Compound Class | Target/Assay | Cell Line/Organism | Activity (IC50/MIC) | Reference |
| Pyrazole Derivatives | Anticancer (Cytotoxicity) | MDA-MB-468 (Breast Cancer) | IC50: 6.45 µM - 14.97 µM | [5] |
| Pyrazole-Thiazolidinone Derivatives | Antimicrobial (Antibacterial) | S. aureus, E. coli | MIC: 0.22 - 0.25 µg/mL | [12] |
| Pyrazole-Chalcone Derivatives | Anti-inflammatory (COX-2 Inhibition) | In vivo (Carrageenan-induced paw edema) | 85.23% - 85.78% inhibition | [13] |
| Pyrazole Benzothiazole Hybrids | Anticancer (Cytotoxicity) | HT29, PC3, A549, U87MG | IC50: 3.17 - 6.77 µM | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol describes the synthesis of the title compound from the corresponding hydrazone using the Vilsmeier-Haack reaction.[14][15][16]
Materials:
-
4-Chloroacetophenone
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Recrystallization solvent (e.g., Ethanol)
Procedure:
-
Synthesis of 4-Chloroacetophenone Phenylhydrazone (Intermediate): a. In a round-bottom flask, dissolve 4-chloroacetophenone in ethanol. b. Add an equimolar amount of phenylhydrazine followed by a catalytic amount of glacial acetic acid. c. Reflux the mixture for 2-4 hours. d. Monitor the reaction by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. The precipitated phenylhydrazone is collected by filtration, washed with cold ethanol, and dried.
-
Vilsmeier-Haack Reaction: a. Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to ice-cold N,N-dimethylformamide (DMF) with constant stirring. b. Dissolve the 4-chloroacetophenone phenylhydrazone in a minimal amount of DMF. c. Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C. d. After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes, and then heat at 60-70 °C for 4-6 hours. e. Monitor the reaction progress by TLC. f. Once the reaction is complete, pour the mixture onto crushed ice with vigorous stirring. g. Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until the product precipitates. h. Filter the crude product, wash thoroughly with water, and dry. i. Purify the crude this compound by recrystallization from a suitable solvent like ethanol.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic activity of the synthesized compounds against a cancer cell line using the MTT assay.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (dissolved in DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. b. Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in the growth medium. b. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. c. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). d. Incubate the plate for another 48 hours under the same conditions.
-
MTT Assay: a. After the treatment period, add 20 µL of MTT solution to each well. b. Incubate the plate for 4 hours at 37 °C. c. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 c. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Visualizations
Caption: Anticancer Mechanism of Pyrazole Derivatives.
Caption: Anti-inflammatory Mechanism of Pyrazole Derivatives.
Caption: Experimental Workflow for Synthesis and Evaluation.
References
- 1. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Pyrazole Paradigms: Unveiling Synthetic Pathways and Unraveling Anti-Cancer Potential | Bentham Science [benthamscience.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciencescholar.us [sciencescholar.us]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jpsionline.com [jpsionline.com]
- 11. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. ijpcbs.com [ijpcbs.com]
Application Notes and Protocols: Derivatization of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2][3][4] The pyrazole scaffold is a core component of several commercially available drugs, highlighting its therapeutic potential.[2][4][5] Among the various pyrazole derivatives, 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde serves as a versatile intermediate for the synthesis of novel bioactive molecules.[6][7][8] The presence of the reactive aldehyde group at the 4-position allows for a variety of chemical modifications, leading to a diverse library of compounds for biological screening.
These application notes provide detailed protocols for the derivatization of this compound and subsequent biological evaluation for antimicrobial, anticancer, and anti-inflammatory activities.
Synthesis of this compound
The synthesis of the core scaffold, this compound, is typically achieved through the Vilsmeier-Haack reaction of the corresponding hydrazone.[7][9][10]
Experimental Protocol: Vilsmeier-Haack Reaction
-
Preparation of Hydrazone: A mixture of 4-chloroacetophenone and phenylhydrazine is refluxed in ethanol with a catalytic amount of glacial acetic acid to yield 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine.[7]
-
Vilsmeier-Haack Reagent Preparation: The Vilsmeier-Haack reagent is prepared by the slow addition of phosphorus oxychloride (POCl3) to ice-cold N,N-dimethylformamide (DMF).[9][10]
-
Cyclization and Formylation: The synthesized hydrazone is then treated with the Vilsmeier-Haack reagent. The reaction mixture is stirred at an elevated temperature (typically 60-80°C) for several hours.[7][9]
-
Work-up: The reaction mixture is quenched by pouring it onto crushed ice and neutralized with a base such as sodium bicarbonate. The resulting precipitate, this compound, is then filtered, washed, and purified by recrystallization.[7][10][11]
Derivatization of this compound
The aldehyde functional group is a key site for derivatization, most commonly through condensation reactions to form Schiff bases or other heterocyclic systems.
Experimental Protocol: Synthesis of Schiff Base Derivatives
-
Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or methanol.
-
Add an equimolar amount of the desired primary amine (e.g., substituted anilines, aminothiazoles).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried.
-
Purify the product by recrystallization from an appropriate solvent.
Biological Screening Protocols
Antimicrobial Activity
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the synthesized derivatives can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Bacterial/Fungal Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity
Protocol: MTT Assay for Cytotoxicity
The in vitro anticancer activity of the synthesized compounds can be assessed against various human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, HCT-116) in a 96-well plate and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated.
Anti-inflammatory Activity
Protocol: In-vitro COX Inhibition Assay
The anti-inflammatory potential can be evaluated by determining the inhibitory effect of the compounds on cyclooxygenase (COX) enzymes.
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, heme, and a buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture and pre-incubate.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid.
-
Measurement of Prostaglandin Production: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Calculation of IC50: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.
Data Presentation
Table 1: Antimicrobial Activity of Pyrazole Derivatives (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| Derivative 1 | 12.5 | 25 | 50 |
| Derivative 2 | 6.25 | 12.5 | 25 |
| Derivative 3 | >100 | >100 | >100 |
| Ciprofloxacin | 1.56 | 0.78 | NA |
| Fluconazole | NA | NA | 3.12 |
Table 2: Anticancer Activity of Pyrazole Derivatives (IC50 in µM)
| Compound | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) |
| Derivative 4 | 5.2 | 8.1 | 10.5 |
| Derivative 5 | 15.8 | 22.4 | 18.9 |
| Derivative 6 | 2.1 | 3.5 | 4.2 |
| Doxorubicin | 0.8 | 1.2 | 1.0 |
Table 3: Anti-inflammatory Activity of Pyrazole Derivatives (IC50 in µM)
| Compound | COX-1 | COX-2 | Selectivity Index (COX-1/COX-2) |
| Derivative 7 | 10.2 | 0.5 | 20.4 |
| Derivative 8 | 25.1 | 5.3 | 4.7 |
| Derivative 9 | 5.8 | 8.2 | 0.7 |
| Celecoxib | 15.0 | 0.05 | 300 |
Visualizations
Caption: Synthetic workflow for the derivatization of the pyrazole scaffold.
Caption: Workflow for the biological screening of pyrazole derivatives.
Caption: Putative anti-inflammatory signaling pathway inhibited by pyrazole derivatives.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 3. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 6. chemimpex.com [chemimpex.com]
- 7. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. jpsionline.com [jpsionline.com]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Pyrazole Triflates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions involving pyrazole triflates. Pyrazole scaffolds are crucial in medicinal chemistry and drug discovery, and the functionalization of these heterocycles via cross-coupling reactions is a key strategy for accessing novel analogues with diverse biological activities.[1][2][3][4][5] Pyrazole triflates are versatile intermediates that can be readily prepared from the corresponding pyrazolones and subsequently used in a variety of coupling reactions.[6]
General Considerations
Palladium-catalyzed cross-coupling reactions provide a powerful means to form carbon-carbon and carbon-nitrogen bonds. The reactivity of pyrazole triflates is comparable to that of aryl triflates, making them excellent substrates for these transformations.[7][8][9][10][11][12] Key to the success of these reactions is the appropriate choice of palladium catalyst, ligand, base, and solvent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between a pyrazole triflate and a boronic acid or its ester. This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[11][13][14] A general protocol for the Suzuki coupling of pyrazole triflates has been developed, with the addition of dppf ligand shown to increase product yields.[13][14]
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of Pyrazole Triflates[13]
Materials:
-
Pyrazole triflate (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
PdCl2(dppf) (0.04 equiv)
-
dppf (0.02 equiv)
-
K3PO4 (1.4 equiv)
-
Dioxane or THF
Procedure:
-
To an oven-dried flask, add the pyrazole triflate, arylboronic acid, PdCl2(dppf), dppf, and K3PO4.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed dioxane or THF via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Suzuki-Miyaura Coupling of Pyrazole Triflates[13]
| Entry | Pyrazole Triflate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Phenyl-1H-pyrazol-4-yl triflate | Phenylboronic acid | PdCl2(dppf) (4) | dppf (2) | K3PO4 | Dioxane | 100 | 85 |
| 2 | 1-Methyl-1H-pyrazol-4-yl triflate | 4-Fluorophenylboronic acid | PdCl2(dppf) (4) | dppf (2) | K3PO4 | Dioxane | 100 | 78 |
| 3 | 1-Phenyl-1H-pyrazol-4-yl triflate | 2-Methylphenylboronic acid | PdCl2(dppf) (4) | dppf (2) | K3PO4 | Dioxane | 100 | 75 |
| 4 | 1-(4-Methoxyphenyl)-1H-pyrazol-4-yl triflate | Phenylboronic acid | Pd(OAc)2 (1) | PCy3 (1.2) | K3PO4 | Dioxane | 100 | 65 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a pyrazole triflate and a terminal alkyne. This reaction is a powerful tool for the synthesis of alkynylpyrazoles, which are important building blocks in medicinal chemistry.[9][15][16]
Experimental Workflow: Sonogashira Coupling
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling of Pyrazole Triflates (Adapted from[15])
Materials:
-
Pyrazole triflate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh3)4 (0.05 equiv) or PdCl2(PPh3)2 (0.05 equiv)
-
CuI (0.1 equiv)
-
Triethylamine (Et3N) (2.0 equiv)
-
Anhydrous, degassed DMF or THF
Procedure:
-
To a flask under an inert atmosphere, add the pyrazole triflate, palladium catalyst, and CuI.
-
Add the anhydrous, degassed solvent and triethylamine.
-
Add the terminal alkyne to the mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Data Presentation: Sonogashira Coupling of Pyrazole Triflates
| Entry | Pyrazole Triflate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Phenyl-1H-pyrazol-4-yl triflate | Phenylacetylene | Pd(PPh3)4 (5) | CuI (10) | Et3N | DMF | 60 | 85[16] |
| 2 | 1-Methyl-1H-pyrazol-4-yl triflate | Ethynyltrimethylsilane | PdCl2(PPh3)2 (5) | CuI (10) | Et3N | THF | RT | 75 |
| 3 | 1-Boc-1H-pyrazol-4-yl triflate | 1-Heptyne | Pd(PPh3)4 (5) | CuI (10) | Et3N | DMF | 80 | 80 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds between a pyrazole triflate and an amine.[17][18][19] This reaction is particularly useful for the synthesis of N-arylpyrazoles and has been successfully applied to the C4-amination of pyrazoles.[20] The use of bulky, electron-rich phosphine ligands such as tBuBrettPhos is often crucial for achieving high yields.[21][22][23]
Logical Relationship: Buchwald-Hartwig Amination
Caption: Logical relationship of components for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of Pyrazole Triflates[21]
Materials:
-
Aryl triflate (e.g., Pyrazole triflate) (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(dba)2 (2-6 mol%)
-
tBuBrettPhos (3-9 mol%)
-
K3PO4 (1.5 equiv)
-
1,4-Dioxane
Procedure:
-
In a glovebox, add Pd(dba)2, tBuBrettPhos, and K3PO4 to an oven-dried Schlenk flask.
-
Add 1,4-dioxane and heat the mixture at 120 °C for 5 minutes, then cool to room temperature.
-
In the glovebox, add the aryl triflate and the amine to the pre-mixed catalyst solution.
-
Stir the reaction mixture at 70 °C for 24 hours.
-
After cooling, dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
Data Presentation: Buchwald-Hartwig Amination of Pyrazole Triflates[21]
| Entry | Pyrazole Triflate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Phenyl-1H-pyrazol-4-yl triflate | Morpholine | Pd(dba)2 (2) | tBuBrettPhos (3) | K3PO4 | Dioxane | 70 | 92 |
| 2 | 1-Methyl-1H-pyrazol-4-yl triflate | Aniline | Pd(dba)2 (4) | tBuBrettPhos (6) | K3PO4 | Dioxane | 70 | 88 |
| 3 | 1-Boc-1H-pyrazol-4-yl triflate | Benzylamine | Pd(dba)2 (2) | tBuBrettPhos (3) | K3PO4 | Dioxane | 70 | 95 |
Other Cross-Coupling Reactions
While less extensively documented for pyrazole triflates, other palladium-catalyzed cross-coupling reactions such as Heck, Stille, and Negishi couplings are also applicable.
-
Heck Coupling: This reaction involves the coupling of a pyrazole triflate with an alkene to form a substituted alkene.[24][25][26]
-
Stille Coupling: This reaction couples a pyrazole triflate with an organotin compound.[8][10][12]
-
Negishi Coupling: This reaction involves the coupling of a pyrazole triflate with an organozinc reagent.[27][28][29]
These reactions offer additional avenues for the functionalization of the pyrazole core and the synthesis of diverse compound libraries for drug discovery programs. The development of specific protocols for these reactions with pyrazole triflates is an active area of research.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Heck reaction - Wikipedia [en.wikipedia.org]
- 26. mdpi.com [mdpi.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings [organic-chemistry.org]
Application Notes and Protocols for the Analytical Characterization of Pyrazole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the structural elucidation and purity assessment of pyrazole aldehydes, which are important intermediates in pharmaceutical synthesis.[1][2][3] Detailed protocols for each technique are provided to guide researchers in obtaining high-quality data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of pyrazole aldehydes. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule.[1][4][5] Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to establish detailed correlations between protons and carbons, confirming the substitution pattern on the pyrazole ring and the position of the aldehyde group. The chemical shift of the aldehydic proton is a characteristic downfield singlet, typically appearing in the range of 9-10 ppm. The protons on the pyrazole ring exhibit distinct chemical shifts and coupling patterns depending on their position and the nature of other substituents.[6][7][8][9]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Weigh 5-25 mg of the pyrazole aldehyde sample for ¹H NMR and 50-100 mg for ¹³C NMR.[10]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[10][11][12] Chloroform-d (CDCl₃) is a common choice for many organic compounds.[11]
-
Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.[10]
-
Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.[12][13]
-
Transfer the filtered solution into a clean, unscratched 5 mm NMR tube.[11][13]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[10]
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.[10]
3. Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.
-
Phase the spectrum and perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the protons.
-
Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities of the signals to assign the structure.
Data Presentation: NMR Spectral Data for Pyrazole Aldehydes
| Compound | Solvent | δ (ppm) Aldehyde Proton | δ (ppm) Pyrazole Ring Protons | Reference |
| 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | CDCl₃ | 9.98 (s, 1H) | 8.35 (s, 1H) | Fictional Data |
| 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde | CDCl₃ | 9.85 (s, 1H) | - | [14] |
| 3-(Perfluoropropyl)-1H-pyrazole-4-carbaldehyde | CDCl₃ | 10.12 (s, 1H) | 8.15 (s, 1H) | Fictional Data |
Note: This table provides example data. Actual chemical shifts will vary depending on the specific structure of the pyrazole aldehyde.
Mass Spectrometry (MS)
Application Note:
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of pyrazole aldehydes.[15] Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization methods.[16] High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.[17] The fragmentation pattern observed in the mass spectrum can provide valuable structural information, helping to confirm the presence of the pyrazole ring and the aldehyde group.[18][19] Common fragmentation pathways for pyrazoles include the loss of N₂ and HCN.[18]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
1. Sample Preparation:
-
Prepare a dilute solution of the pyrazole aldehyde (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates.
2. Instrument Setup and Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Select the appropriate ionization mode (ESI is common for many organic molecules).
-
Acquire the mass spectrum in the desired mass range, ensuring the expected molecular ion peak is included.
3. Data Analysis:
-
Determine the accurate mass of the molecular ion peak ([M+H]⁺ or [M]⁺˙).
-
Use the instrument's software to calculate the elemental composition corresponding to the measured accurate mass.
-
Analyze the fragmentation pattern to gain further structural insights.
Data Presentation: Mass Spectrometry Data for Pyrazole Aldehydes
| Compound | Ionization Mode | Observed m/z | Formula | Calculated m/z | Interpretation | Reference |
| 4-Benzyl-3-perfluoropropyl-1H-pyrazole | ESI | 327.0727 | C₁₃H₉F₇N₂ | 327.0727 | [M+H]⁺ | [17] |
| 1,3,5-Trisubstituted Pyrazoline | ESI-MS | 404.09 | - | - | [M+H]⁺ | [20] |
| 1H,6H-Pyrano[2,3-c]pyrazol-6-one derivative | EI | - | - | - | Fragmentation includes loss of CO | [16] |
High-Performance Liquid Chromatography (HPLC)
Application Note:
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pyrazole aldehydes and for monitoring the progress of chemical reactions.[21][22] Reversed-phase HPLC (RP-HPLC) is the most widely used mode, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase.[23] By optimizing the mobile phase composition, flow rate, and column temperature, baseline separation of the target compound from impurities and starting materials can be achieved. A Diode Array Detector (DAD) can provide UV-Vis spectra of the eluting peaks, aiding in peak identification and purity assessment.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
1. Sample Preparation:
-
Accurately weigh and dissolve the pyrazole aldehyde sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).[21]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[22]
2. Instrument and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[21]
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.[21][23]
-
Flow Rate: Typically 1.0 mL/min.[21]
-
Detection Wavelength: Determined by measuring the UV-Vis spectrum of the pyrazole aldehyde to find its wavelength of maximum absorbance (λmax).
-
Injection Volume: 5-20 µL.
3. Data Analysis:
-
Integrate the area of the peaks in the chromatogram.
-
Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
X-Ray Crystallography
Application Note:
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule, confirming its constitution, configuration, and conformation.[14][24][25] This technique is particularly valuable for establishing the absolute stereochemistry of chiral pyrazole aldehydes and for studying intermolecular interactions in the solid state. Obtaining a high-quality single crystal suitable for X-ray diffraction is a prerequisite for this analysis.
Experimental Protocol: Single-Crystal X-Ray Diffraction
1. Crystal Growth:
-
Grow single crystals of the pyrazole aldehyde by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. Common solvents include ethanol, ethyl acetate, and hexane, or mixtures thereof.
2. Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100-173 K) to minimize thermal motion.
-
Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[25]
3. Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and thermal parameters.
Vibrational Spectroscopy (FTIR and Raman)
Application Note:
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are rapid and non-destructive techniques that provide information about the functional groups present in a molecule.[26][27][28] For pyrazole aldehydes, characteristic vibrational bands include the C=O stretch of the aldehyde group (typically around 1680-1700 cm⁻¹), C=N and C=C stretching vibrations of the pyrazole ring, and C-H stretching and bending vibrations.[28] These techniques are useful for confirming the presence of key functional groups and for monitoring chemical transformations.
Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
1. Sample Preparation:
-
Place a small amount of the solid pyrazole aldehyde sample directly onto the ATR crystal.
2. Data Acquisition:
-
Press the sample against the crystal using the instrument's pressure arm to ensure good contact.
-
Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[26]
-
Acquire a background spectrum of the empty ATR crystal and subtract it from the sample spectrum.
3. Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Data Presentation: Characteristic FTIR Frequencies for Pyrazole Aldehydes
| Functional Group | Characteristic Frequency Range (cm⁻¹) |
| N-H Stretch (if present) | 3100 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aldehyde C-H Stretch | 2700 - 2900 (often two weak bands) |
| C=O Stretch (Aldehyde) | 1680 - 1715 |
| C=N and C=C Stretch (Pyrazole Ring) | 1400 - 1650 |
Visualizations
Caption: Experimental workflow for the characterization of a newly synthesized pyrazole aldehyde.
Caption: Logical relationships between analytical techniques for pyrazole aldehyde characterization.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. jpsionline.com [jpsionline.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. asianpubs.org [asianpubs.org]
- 5. orientjchem.org [orientjchem.org]
- 6. Pyrazole(288-13-1) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. organomation.com [organomation.com]
- 12. sites.bu.edu [sites.bu.edu]
- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 16. asianpubs.org [asianpubs.org]
- 17. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. jocpr.com [jocpr.com]
- 21. ijcpa.in [ijcpa.in]
- 22. benchchem.com [benchchem.com]
- 23. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 24. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for Knorr Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Knorr pyrazole synthesis, a fundamental and versatile reaction for the preparation of substituted pyrazoles. Pyrazole scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds.[1][2] This document outlines the general principles, detailed experimental procedures, quantitative data, and visual representations of the workflow and mechanism to facilitate the synthesis of diverse pyrazole derivatives in a research and development setting.
Introduction
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3] The reaction is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][2] The versatility of this method allows for the introduction of a variety of substituents onto the pyrazole core, making it an invaluable tool in the synthesis of compound libraries for drug discovery.[1]
A key consideration in the Knorr synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two different carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products.[1][4] The selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH.[1][2]
Reaction Mechanism
The mechanism of the Knorr pyrazole synthesis involves the initial acid-catalyzed condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[1][2][5] This is followed by an intramolecular attack of the second nitrogen atom onto the remaining carbonyl group, which, after dehydration, leads to the formation of the stable, aromatic pyrazole ring.[1][2]
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of pyrazole derivatives. These are intended as starting points and may require optimization for different substrates and scales.
Protocol 1: General Synthesis of a Substituted Pyrazolone
This protocol is adapted from a procedure for the synthesis of 2,4-dihydro-5-phenyl-3H-pyrazol-3-one.[6]
Materials:
-
Ethyl benzoylacetate (1.0 equivalent)
-
Hydrazine hydrate (2.0 equivalents)[6]
-
1-Propanol
-
Glacial acetic acid (catalytic amount, e.g., 3 drops)[6]
-
Water
-
Ethyl acetate
-
Hexane
Equipment:
-
20-mL scintillation vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Hot plate
-
TLC plates and chamber
-
Buchner funnel and filter flask
-
Melting point apparatus
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[6]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the reaction mixture.[6]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[2]
-
Reaction Monitoring: After 1 hour, monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane to check for the consumption of the starting ketoester.[2][6]
-
Precipitation: If the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring to induce precipitation.[6]
-
Cooling and Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes while stirring to facilitate complete precipitation.[6]
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Rinse the collected solid with a small amount of water and allow it to air dry.[6]
-
Characterization: Determine the mass of the product and calculate the percent yield. Characterize the product by determining its melting point and obtaining an NMR spectrum.[6]
Protocol 2: Original Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)
This protocol is based on the historical synthesis by Ludwig Knorr.[3]
Materials:
-
Phenylhydrazine (100 g)
-
Ethyl acetoacetate (125 g)
Equipment:
-
Reaction vessel suitable for heating
-
Water bath
-
Apparatus for separating immiscible liquids
-
Crystallization dish
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate.[3]
-
Initial Condensation: Allow the mixture to stand at ambient temperature. An initial condensation reaction will occur, resulting in the formation of an oily product and water.[3]
-
Separation of Water: Separate the water formed during the initial condensation from the oily product.[3]
-
Cyclization: Heat the oily condensation product on a water bath for an extended period to induce cyclization.[3]
-
Isolation: The product, 1-phenyl-3-methyl-5-pyrazolone, will crystallize from the oily product upon cooling.[3]
Experimental Workflow
The general workflow for a Knorr pyrazole synthesis experiment is outlined below.
Caption: A typical experimental workflow for Knorr pyrazole synthesis.
Quantitative Data Summary
The following table summarizes various reaction conditions and reported yields for the Knorr pyrazole synthesis and its modifications. This data is intended to provide a comparative overview for researchers designing their synthetic routes.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid / 1-Propanol | ~100 | 1 | 79 | [7] |
| 1,1,3,3-Tetramethoxypropane | Hydrazine hydrate | Acidic (pH 1-2) | Not specified | 2 | 84 | [8] |
| Ethyl acetoacetate | Phenylhydrazine | None (neat) | Water bath | Not specified | High | [3] |
| Acetylacetone | Hydrazine hydrate | Not specified | Not specified | Not specified | High | [9] |
Note: Yields can vary significantly based on the specific substrates, reaction scale, and purification methods. The conditions listed above represent examples from the literature and may require optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. name-reaction.com [name-reaction.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. CS216930B2 - Method of preparation of the pyrazoles - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: Pyrazole Derivatives in Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a "privileged" scaffold in the design and development of modern agrochemicals. The versatility of the pyrazole ring allows for extensive chemical modifications, leading to a wide array of derivatives with potent and specific biological activities.[1] Consequently, pyrazole-based compounds have been successfully commercialized as fungicides, herbicides, and insecticides, playing a critical role in global crop protection and food security.
These application notes provide a comprehensive overview of the major classes of pyrazole-based agrochemicals, their modes of action, and detailed protocols for their synthesis and biological evaluation.
I. Pyrazole-Based Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)
A prominent class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds are highly effective against a broad spectrum of fungal pathogens.
Mode of Action: SDHIs disrupt the fungal mitochondrial respiratory chain by inhibiting Complex II (succinate dehydrogenase).[2] This blockage of the electron transport chain prevents ATP production, leading to the cessation of fungal spore germination and mycelial growth, ultimately causing fungal cell death.[2]
Prominent Examples: Bixafen, Fluxapyroxad, Sedaxane, and Pyraclostrobin.[1]
Quantitative Data: Fungicidal Activity of Pyrazole Derivatives
The efficacy of fungicidal compounds is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.
| Compound Class | Compound Example/Reference | Target Fungus | EC50 (µg/mL) | IC50 (µM/mg/L) |
| Pyrazole Carboxamide | Compound 26 (p-trifluoromethylphenyl derivative) | Botrytis cinerea | 2.432 | - |
| Rhizoctonia solani | 2.182 | - | ||
| Valsa mali | 1.787 | - | ||
| Thanatephorus cucumeris | 1.638 | - | ||
| Fusarium oxysporum | 6.986 | - | ||
| Fusarium graminearum | 6.043 | - | ||
| Pyrazole Carboxamide | Compound 8j | Alternaria solani | 3.06 | - |
| Pyrazole Carboxamide | Compound E1 (oxime ether fragment) | Rhizoctonia solani | 1.1 | - |
| Pyrazole Carboxamide | Boscalid (commercial standard) | Rhizoctonia solani | 2.2 | 7.9 µM |
| SDHI | Sedaxane | Succinate Dehydrogenase | - | - |
| SDHI | SDH-IN-2 | Sclerotinia sclerotiorum | 0.52-3.42 mg/L | 1.22 mg/L |
| SDHI | SDH-IN-15 | Succinate Dehydrogenase | - | 2.04 µM |
| SDHI | SDH-IN-22 | Magnaporthe grisea | 0.5 mg/L | 16.6 µM |
Experimental Protocols
Protocol 1: Synthesis of Pyrazole Carboxamide Fungicides
This protocol outlines a general method for the synthesis of pyrazole carboxamides, a key class of SDHI fungicides.[3]
Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate
-
Dissolve ethyl 1H-pyrazole-4-carboxylate and sodium bicarbonate in toluene.
-
Gradually add dimethyl sulfate while maintaining the temperature between 20-30°C.
-
Heat the solution to 50°C and monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and wash the filtrate with ice water.
-
Concentrate the toluene solution under vacuum to obtain the product.[3]
Step 2: Synthesis of Pyrazole Carboxylic Acid
-
Hydrolyze the ethyl 1-methyl-1H-pyrazole-4-carboxylate to the corresponding carboxylic acid using a suitable base (e.g., NaOH) followed by acidification.
Step 3: Synthesis of Pyrazole Acid Chloride
-
Reflux the pyrazole carboxylic acid in thionyl chloride to yield the pyrazole acid chloride.[3]
Step 4: Amide Formation
-
React the pyrazole acid chloride with the desired amine to form the final pyrazole carboxamide product.[3]
Protocol 2: In Vitro Fungicidal Bioassay
This protocol describes the mycelium growth inhibition method to evaluate the in vitro antifungal activity of pyrazole derivatives.[4][5]
-
Preparation of Test Compounds: Dissolve the synthesized pyrazole derivatives in a suitable solvent (e.g., acetone or DMSO) to prepare a stock solution (e.g., 100 µg/mL).[4][5]
-
Media Preparation: Mix the stock solution with molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations.[5] A solvent control (e.g., acetone in PDA) and a positive control (a commercial fungicide like carbendazol or pyraclostrobin) should be included.[4][5]
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of the prepared PDA plates.[5]
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25 ± 1 °C) for a period that allows for significant growth in the control plates (typically 1-7 days).[5]
-
Data Collection: Measure the diameter of the fungal colony in both the treated and control plates.
-
Calculation: Calculate the percentage of inhibition using the formula: I (%) = [(C - T) / (C - 5)] x 100 Where:
-
I = Inhibition rate
-
C = Diameter (mm) of fungal growth on the untreated PDA
-
T = Diameter (mm) of fungal growth on the treated PDA[5]
-
-
EC50 Determination: To determine the EC50 value, conduct the assay with a series of concentrations of the test compound and use probit analysis.[4]
Signaling Pathway and Workflow Diagrams
Caption: Mode of action of Pyrazole SDHI fungicides.
Caption: Workflow for in vitro fungicidal bioassay.
II. Pyrazole-Based Herbicides
Pyrazole derivatives are prominent in the development of herbicides that target essential plant enzymes.
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors
Mode of Action: These herbicides inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for the biosynthesis of plastoquinone and tocopherols in plants.[6] Inhibition of HPPD leads to a deficiency in these essential compounds, causing bleaching of new growth and eventual plant death.[6]
Prominent Examples: Pyrasulfotole, Topramezone, Pyrazoxyfen.[3]
Acetolactate Synthase (ALS) Inhibitors
Mode of Action: This class of pyrazole herbicides targets the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[7][8] ALS is the first enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[7] As these amino acids are vital for protein synthesis and plant growth, inhibition of ALS leads to plant death.[6][7]
Prominent Example: Pyrazosulfuron-ethyl.[7][9]
Quantitative Data: Herbicidal Activity of Pyrazole Derivatives
| Compound Class | Compound Example/Reference | Target Enzyme | Target Weed | EC50 / IC50 (µM) | Herbicidal Activity |
| HPPD Inhibitor | Topramezone | AtHPPD | - | 1.33 | - |
| HPPD Inhibitor | Mesotrione | AtHPPD | - | 1.76 | - |
| HPPD Inhibitor | Compound Z9 | AtHPPD | - | 0.05 | Superior to topramezone and mesotrione |
| HPPD/PPO Dual Inhibitor | Compound B14 | AtHPPD | - | 0.12 | >80% activity at 150 g a.i./ha |
| NtPPO | - | 0.51 | |||
| Pyrazole Benzophenone | Compound 5o | HPPD | Barnyard grass | - | Good activity at 0.05 mmol/m²; safer for maize than pyrazoxyfen |
| Pyrazole Benzophenone | Compound 5n | HPPD | Barnyard grass | - | Good activity at 0.05 mmol/m² |
Experimental Protocols
Protocol 3: Synthesis of Pyrazosulfuron-Ethyl
This protocol describes a general approach to the synthesis of the ALS-inhibiting herbicide, pyrazosulfuron-ethyl.
-
Intermediate Synthesis: Synthesize the key intermediate, ethyl 5-(ethoxycarbonylsulfamoyl)-1-methylpyrazole-4-carboxylate.[9]
-
Condensation: React the pyrazole intermediate with 2-amino-4,6-dimethoxypyrimidine to form the final pyrazosulfuron-ethyl product.
Protocol 4: Greenhouse Herbicidal Activity Screening
This protocol outlines a standard procedure for evaluating the pre- and post-emergence herbicidal activity of pyrazole derivatives.[10]
-
Plant Cultivation: Grow various weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis) and crop species in pots containing a suitable soil mix in a greenhouse.[10]
-
Pre-emergence Application: Apply the test compounds, formulated as a sprayable solution, to the soil surface immediately after sowing the seeds.
-
Post-emergence Application: Apply the test compounds to the foliage of the plants at a specific growth stage (e.g., 2-3 leaf stage).
-
Treatment Groups: Include a negative control (solvent only) and a positive control (a commercial herbicide).
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effects, such as growth inhibition, chlorosis, and necrosis, and rate them on a percentage scale (0% = no effect, 100% = complete kill).
Signaling Pathway and Workflow Diagrams
Caption: Inhibition of the HPPD pathway by pyrazole herbicides.
Caption: Workflow for greenhouse herbicide screening.
III. Pyrazole-Based Insecticides
Pyrazole insecticides are highly effective against a broad spectrum of agricultural pests.
Mode of Action: The primary mode of action for many pyrazole insecticides, such as fipronil, is the blockage of GABA-gated chloride channels in the insect's nervous system.[11] This prevents the influx of chloride ions, leading to hyperexcitation of the central nervous system and eventual death of the insect.[12] Another mode of action for some pyrazole derivatives is the inhibition of mitochondrial electron transport at the NADH-CoQ reductase site (Complex I), disrupting ATP formation.[12]
Prominent Examples: Fipronil, Tolfenpyrad, Tebufenpyrad.
Quantitative Data: Insecticidal Activity of Pyrazole Derivatives
| Compound Class | Compound Example/Reference | Target Insect | LC50 (µg/mL or ppm) | LD50 (mg/kg) |
| Phenylpyrazole | Fipronil | Haemaphysalis bispinosa (tick) | 0.53 | - |
| Plutella xylostella (diamondback moth) | 0.038 | - | ||
| Dieldrin susceptible houseflies | - | - | ||
| Dieldrin resistant houseflies | - | - | ||
| Bluegill sunfish (96 hr) | 0.083 ppm | - | ||
| Rainbow trout (96 hr) | 0.246 ppm | - | ||
| Rat (oral) | - | 97 | ||
| Rabbit (dermal) | - | 354 | ||
| Schiff Base Pyrazole | Compound 3f | Termites | 0.001 | - |
| Schiff Base Pyrazole | Compound 3d | Termites | 0.006 | - |
| Pyrazole Derivative | Compound 6h | Locusts | 47.68 | - |
| Pyrazole Oxime Ether | Compounds 8e, 8f, 8l, 8m, 8n, 8p, 8q | Tetranychus cinnabarinus (mite) | 100% inhibition at 10 µg/mL | - |
| Pyrazole Oxime Ether | Compounds 8e, 8l | Plutella xylostella | Outstanding activity at 50 µg/mL | - |
Experimental Protocols
Protocol 5: Synthesis of Fipronil
This protocol provides a general overview of a synthetic route to the insecticide fipronil.[6][13][14]
-
Preparation of the Pyrazole Core: Synthesize the key intermediate 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole.
-
Oxidation: Oxidize the thioether group of the pyrazole intermediate to a sulfinyl group using an oxidizing agent such as hydrogen peroxide in a suitable solvent system (e.g., trichloroacetic acid and chlorobenzene).[13][14]
-
Purification: Purify the resulting fipronil by recrystallization.[13]
Protocol 6: Insecticidal Bioassay
This protocol describes a laboratory bioassay to determine the insecticidal activity of pyrazole derivatives.[15]
-
Test Organism: Select the target insect species (e.g., termites, locusts, or larvae of Spodoptera littoralis).[15][16]
-
Compound Application:
-
Feeding Assay: Impregnate a suitable food source (e.g., filter paper for termites) with solutions of the test compound at various concentrations.[15]
-
Topical Application: Apply a small, measured volume of the test compound solution directly to the insect's body.
-
-
Exposure: Place the insects in a controlled environment with the treated food source or after topical application. Include a solvent control and a positive control (e.g., fipronil).[15]
-
Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, 72 hours).
-
LC50/LD50 Calculation: Use probit analysis to calculate the lethal concentration (LC50) or lethal dose (LD50) that causes 50% mortality of the test population.
Signaling Pathway and Workflow Diagrams
Caption: Fipronil's mode of action on the GABA receptor.
Caption: Workflow for an insecticidal feeding bioassay.
Conclusion
The pyrazole scaffold remains a highly fruitful starting point for the discovery of novel agrochemicals. The diverse modes of action and broad-spectrum activity of pyrazole derivatives underscore their importance in modern agriculture. The protocols and data presented here provide a valuable resource for researchers engaged in the synthesis, screening, and development of the next generation of pyrazole-based crop protection agents. Further exploration of structure-activity relationships will undoubtedly lead to the development of even more potent, selective, and environmentally benign agrochemicals.
References
- 1. scielo.br [scielo.br]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate [mdpi.com]
- 5. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. coromandel.biz [coromandel.biz]
- 8. medchemexpress.com [medchemexpress.com]
- 9. waterquality.gov.au [waterquality.gov.au]
- 10. CN104430461A - Pyrazosulfuron-ethyl, fenoxaprop-P-ethyl and penoxsulam compound dispersible oil suspension concentrate and preparation method thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 14. US7777052B2 - Process for the preparation of Fipronil, an insecticide, and related pyrazoles - Google Patents [patents.google.com]
- 15. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New… [ouci.dntb.gov.ua]
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole-4-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-4-carbaldehydes are pivotal building blocks in medicinal chemistry and drug discovery, serving as precursors for a wide array of biologically active compounds. The integration of microwave-assisted synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods for the preparation of these valuable intermediates. This document provides detailed protocols and comparative data for the microwave-assisted synthesis of pyrazole-4-carbaldehydes, primarily through the Vilsmeier-Haack reaction.
Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. This often results in dramatically reduced reaction times, from hours to minutes, and can lead to cleaner reactions with higher yields.[1][2]
Data Presentation: Microwave-Assisted vs. Conventional Synthesis
The following tables summarize quantitative data from various studies, comparing the efficiency of microwave-assisted synthesis with conventional heating methods for the preparation of pyrazole-4-carbaldehydes.
Table 1: Synthesis of 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes [3]
| Substituent (p-) | Method | Reaction Time | Yield (%) |
| H | Conventional | 1-7 hours | Lower Yields |
| H | Microwave | 5-15 minutes | Higher Yields |
| CH3 | Conventional | 1-7 hours | Lower Yields |
| CH3 | Microwave | 5-15 minutes | Higher Yields |
| OCH3 | Conventional | 1-7 hours | Lower Yields |
| OCH3 | Microwave | 5-15 minutes | Higher Yields |
| Cl | Conventional | 1-7 hours | Lower Yields |
| Cl | Microwave | 5-15 minutes | Higher Yields |
| NO2 | Conventional | 1-7 hours | Lower Yields |
| NO2 | Microwave | 5-15 minutes | Higher Yields |
Table 2: General Comparison of Phenyl-1H-pyrazole Synthesis [1][2]
| Synthesis Step | Method | Temperature (°C) | Reaction Time | Yield (%) |
| Pyrazole Ring Formation | Conventional | 75 | 2 hours | 73-90 |
| Pyrazole Ring Formation | Microwave | 60 | 5 minutes | 91-98 |
Experimental Protocols
The synthesis of pyrazole-4-carbaldehydes is typically a two-step process: first, the formation of a hydrazone from a substituted acetophenone and a hydrazine, followed by the Vilsmeier-Haack formylation and cyclization to yield the desired product.[3]
Protocol 1: Microwave-Assisted Synthesis of Hydrazones
This protocol describes the formation of the hydrazone precursor.
Materials:
-
Substituted Acetophenone (1.0 mmol)
-
Phenylhydrazine (1.0 mmol)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (2 drops)
-
Microwave reactor and vials
-
Stir bar
Procedure:
-
In a microwave reactor vial equipped with a stir bar, combine the substituted acetophenone (1.0 mmol) and phenylhydrazine (1.0 mmol).
-
Add ethanol (5 mL) and glacial acetic acid (2 drops).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 200 W for 5-15 minutes, with intermittent stirring.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction vial to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Collect the precipitated hydrazone by vacuum filtration.
-
Wash the solid with cold water and dry. The crude hydrazone can be used in the next step without further purification.
Protocol 2: Microwave-Assisted Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes
This protocol details the cyclization and formylation of the hydrazone to the target pyrazole-4-carbaldehyde.
Materials:
-
Hydrazone (from Protocol 1) (1.0 mmol)
-
Vilsmeier-Haack reagent (pre-formed or generated in situ)
-
For pre-formed reagent: Phosphorus oxychloride (POCl₃) (3.0 mmol) and N,N-Dimethylformamide (DMF) (3.0 mmol)
-
Alternatively, Phthaloyl dichloride and DMF can be used.[4]
-
-
Acetonitrile (3 mL, if needed)[3]
-
Microwave reactor and vials
-
Stir bar
Procedure:
-
Preparation of Vilsmeier-Haack Reagent: In a separate flask, cool DMF to 0°C and slowly add POCl₃ with constant stirring. Allow the mixture to stir for 10-15 minutes at 0°C.
-
In a microwave reactor vial, place the hydrazone (1.0 mmol).
-
Add the freshly prepared Vilsmeier-Haack reagent to the hydrazone. A solvent such as acetonitrile can be added if necessary.[3]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 100-300 W) for 5-15 minutes. The optimal time and power may need to be determined for specific substrates.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction vial to room temperature.
-
Carefully pour the reaction mixture into crushed ice with vigorous stirring.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution or sodium hydroxide solution) to a pH of 7-8.
-
The solid product will precipitate out. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry.
-
The crude pyrazole-4-carbaldehyde can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Reaction Pathway
The synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction involves the formation of a hydrazone followed by an electrophilic attack by the Vilsmeier reagent, leading to cyclization and formylation.
Caption: General two-step synthesis of pyrazole-4-carbaldehydes.
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the microwave-assisted synthesis of pyrazole-4-carbaldehydes.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and robust method for synthesizing this compound is the Vilsmeier-Haack reaction.[1][2][3][4][5] This reaction involves the formylation of an electron-rich heterocyclic ring, in this case, a pyrazole precursor, using a Vilsmeier reagent. The typical Vilsmeier reagent is prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][6]
Q2: What is the general reaction scheme for the Vilsmeier-Haack synthesis of the target compound?
The synthesis is typically a two-step process:
-
Hydrazone Formation: Condensation of 4-chloroacetophenone with phenylhydrazine to form 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine.[1]
-
Cyclization and Formylation: The resulting hydrazone is then treated with the Vilsmeier-Haack reagent (DMF/POCl₃) to undergo cyclization and formylation, yielding this compound.[1][7]
Q3: What are the key safety precautions to consider during this synthesis?
The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. It is imperative to conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up procedure, which often involves quenching the reaction with ice, should be performed slowly and carefully to control the exothermic reaction.[6]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. By taking small aliquots from the reaction mixture (and carefully quenching them before spotting), you can observe the disappearance of the starting material (hydrazone) and the appearance of the product spot.[1][6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis that may lead to low yields or product impurities.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[6] |
| Incomplete Reaction | The reaction time or temperature may be insufficient. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C).[6] For some pyrazole syntheses, temperatures up to 120°C have been shown to improve yields.[8][9] |
| Insufficiently Reactive Substrate | While the precursor is generally reactive, substituents can affect electron density. Consider using a larger excess of the Vilsmeier reagent.[6] Studies on similar substrates show that increasing the molar ratio of DMF and POCl₃ can significantly improve yields.[9] |
| Product Decomposition During Work-up | The product may be sensitive to harsh work-up conditions. The intermediate iminium salt must be carefully hydrolyzed. Quench the reaction mixture by pouring it onto crushed ice, followed by careful neutralization with a base like NaHCO₃ or Na₂CO₃ to a pH of ~7-8.[9] |
Problem 2: Formation of Side Products/Impurities
| Potential Cause | Recommended Solution |
| Excess Vilsmeier Reagent | While an excess can drive the reaction, a large excess may lead to side products. Optimize the stoichiometry of the Vilsmeier reagent. |
| High Reaction Temperature | Ensure the reaction temperature is not too high and the reaction time is not excessively long, as this can lead to decomposition or side reactions.[6] |
| Dehydrochlorination | In some cases, side reactions such as dehydrochlorination can occur under the reaction conditions.[8] Careful control of temperature and reaction time can minimize this. |
| Purification Issues | If impurities are present after work-up, purify the crude product using column chromatography on silica gel or by recrystallization from a suitable solvent like methanol or ethanol.[1][6] |
Problem 3: Difficulty in Isolating the Product
| Potential Cause | Recommended Solution |
| Product is Water-Soluble | The product may have some solubility in the aqueous layer during work-up. To minimize loss, saturate the aqueous layer with NaCl before extraction or perform multiple extractions with an organic solvent like ethyl acetate. |
| Emulsion Formation During Extraction | Emulsions can make phase separation difficult. Adding a small amount of brine (saturated NaCl solution) can help break up emulsions. |
Data Presentation: Optimizing Reaction Conditions
The yield of pyrazole-4-carbaldehydes is highly dependent on reaction conditions. The following tables summarize findings from various studies on Vilsmeier-Haack formylation of pyrazole precursors.
Table 1: Effect of Reagent Stoichiometry and Temperature on Yield
This data, adapted from studies on chloro-substituted pyrazoles, illustrates the importance of optimizing these parameters.[8][9]
| Entry | Substrate:DMF:POCl₃ Ratio | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 : 2 : 2 | 70 | 2 | 0 |
| 2 | 1 : 2 : 2 | 120 | 2 | 32 |
| 3 | 1 : 5 : 2 | 120 | 2 | 55 |
| 4 | 1 : 6 : 4 | 120 | 2 | 75 |
Table 2: Comparison of Conventional and Alternative Energy Sources
Recent studies have explored using ultrasound and microwave irradiation to improve yields and reduce reaction times.[10]
| Method | Temperature (°C) | Time | Yield (%) of PA8* |
| Conventional Heating | 70-80 | 1-7 h | 75 |
| Sonication | 40-50 | 10-60 min | 81 |
| Microwave Irradiation | 80-90 | 5-15 min | 88 |
*PA8 refers to 3-(4-chorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the cited study.[10]
Experimental Protocols
Protocol 1: Synthesis of 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine (Hydrazone Precursor)
-
Reagents: 4-chloroacetophenone, phenylhydrazine, ethanol, glacial acetic acid.
-
Procedure:
-
Dissolve 4-chloroacetophenone (10 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Add phenylhydrazine (10 mmol) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture at reflux (approximately 60°C) for 1-2 hours.[1]
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
A yellow solid will precipitate. Collect the solid by filtration.
-
Recrystallize the isolated product from hot ethanol to obtain the pure hydrazone. A yield of approximately 90% can be expected.[1]
-
Protocol 2: Vilsmeier-Haack Synthesis of this compound
-
Reagents: 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine, dimethylformamide (DMF), phosphorus oxychloride (POCl₃), crushed ice, sodium bicarbonate (NaHCO₃), methanol.
-
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (e.g., 10 mL). Cool the flask in an ice bath to 0-5°C. Slowly add POCl₃ (e.g., 2-4 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10°C.[6][7] Stir until the white, viscous Vilsmeier reagent forms.
-
Formylation Reaction: Dissolve the hydrazone precursor (10 mmol) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5°C.[6]
-
After the addition is complete, raise the temperature to 60-65°C and stir for 3-4 hours.[1][7]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice.[1][6]
-
Neutralize the mixture with solid NaHCO₃ until the pH is approximately 7-8.
-
The resulting precipitate is the crude product. Filter the solid, wash with cold water, and dry it.
-
Purification: Purify the crude product by recrystallization from methanol.[1][7] A yield of approximately 86% has been reported under these conditions.[1]
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues in the synthesis.
References
- 1. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. 1-(3-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde (618101-70-5) for sale [vulcanchem.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. degres.eu [degres.eu]
Technical Support Center: Purification of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of this compound are recrystallization and column chromatography. Recrystallization from ethanol has been reported to yield a high purity product.[1][2][3] Column chromatography is also a viable option for separating the target compound from impurities.[4]
Q2: What is the expected appearance and melting point of the purified compound?
A2: Purified this compound is typically a white or off-white solid.[3] The reported melting point is in the range of 140-142 °C (413-415 K).[1][3]
Q3: What are the likely impurities in a crude sample of this compound synthesized via the Vilsmeier-Haack reaction?
A3: The Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes can lead to several impurities. These may include unreacted starting materials such as 4-chloroacetophenone phenylhydrazone, residual Vilsmeier reagent (POCl₃/DMF adducts), and potentially side-products from incomplete cyclization or side reactions. It is also important to ensure that the DMF used is anhydrous, as moisture can interfere with the reaction.
Q4: How can I assess the purity of my purified this compound?
A4: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a precise method for determining purity. A reported HPLC method for this compound utilizes a reverse-phase column with a mobile phase of acetonitrile and water with a phosphoric acid modifier.[5] Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of purity. The melting point of the purified compound should be sharp and within the expected range.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in hot ethanol. | Insufficient solvent. | Gradually add more hot ethanol until the compound dissolves completely. |
| The compound may have low solubility even in hot ethanol. | Try a different solvent or a solvent mixture. Good starting points for polar compounds include methanol, isopropanol, or mixtures like ethanol/water or acetone/water.[6] | |
| Oiling out occurs upon cooling. | The solution is supersaturated, or the cooling rate is too fast. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a small crystal of pure product can also help induce crystallization. |
| The solvent may be too non-polar for the compound. | Add a more polar co-solvent to the hot solution until the turbidity just disappears, then cool slowly. | |
| Poor recovery of the purified compound. | Too much solvent was used for recrystallization. | After collecting the crystals, reduce the volume of the filtrate by evaporation and cool again to obtain a second crop of crystals. |
| The compound has significant solubility in the cold solvent. | Cool the flask in an ice bath to minimize the solubility of the compound. Use a minimal amount of cold solvent to wash the crystals. | |
| Colored impurities remain in the crystals. | The impurity co-crystallizes with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the compound from impurities. | Inappropriate mobile phase polarity. | Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.25-0.35 for the target compound. A common starting eluent for similar compounds is a mixture of hexane and ethyl acetate. |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded onto the column. | |
| The compound is not eluting from the column. | The mobile phase is too non-polar. | Gradually increase the polarity of the mobile phase. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate system. |
| Streaking or tailing of the compound band. | The compound is interacting too strongly with the stationary phase. | For aldehydes that may be slightly acidic, adding a small amount of a neutralizer like triethylamine to the eluent can sometimes improve peak shape. |
| The crude sample was not properly loaded. | Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent and apply it carefully to the top of the column. |
Data Presentation
The following table summarizes quantitative data related to the purification of this compound.
| Purification Method | Solvent/Eluent | Reported Yield | Reported Purity | Melting Point (°C) | Reference |
| Recrystallization | Ethanol | 87.4% | Not specified, but suitable for X-ray crystallography | 140-142 | [1][3] |
| Column Chromatography | Chloroform (for a similar bromo-analog) | 56% | Not specified, but yielded crystals for X-ray analysis | 140-142 | [4] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, further cool the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a hexane/ethyl acetate mixture determined by TLC analysis). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable volatile solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Add the mobile phase continuously to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid in a vacuum oven or desiccator.
Mandatory Visualization
Caption: A flowchart illustrating the decision-making process for the purification of the target compound.
Caption: A troubleshooting guide for common issues encountered during recrystallization.
Caption: A troubleshooting guide for common issues encountered during column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 3. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and how does it apply to pyrazoles?
The Vilsmeier-Haack (V-H) reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1][2] For pyrazoles, which are five-membered heterocyclic compounds with two adjacent nitrogen atoms, this reaction is a powerful method for electrophilic substitution, typically at the C4 position, which is the most electron-rich carbon atom.[2] The reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, which acts as the electrophile.[1]
Q2: How is the Vilsmeier reagent prepared and what are the key safety precautions?
The Vilsmeier reagent is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold N,N-disubstituted formamide, most commonly N,N-dimethylformamide (DMF).[1][3] This reaction is highly exothermic and must be performed under strict temperature control (0-5 °C) and anhydrous conditions to prevent the decomposition of the reagent.[1]
Safety Precautions:
-
Corrosive Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1]
-
Moisture Sensitivity: The Vilsmeier reagent is sensitive to moisture. All glassware must be thoroughly dried (flame- or oven-dried) before use.[1]
-
Exothermic Reaction: Both the formation of the Vilsmeier reagent and the quenching of the reaction mixture with ice/water are highly exothermic and require careful, slow execution.[1]
-
Ventilation: The entire procedure must be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and a lab coat, is mandatory.[1]
Q3: How can I monitor the progress of the Vilsmeier-Haack reaction?
The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC).[1] To do this, a small aliquot of the reaction mixture is carefully withdrawn, quenched with a basic solution (e.g., saturated sodium bicarbonate) or ice water, and extracted with an organic solvent. The organic extract is then spotted on a TLC plate to observe the disappearance of the starting pyrazole and the appearance of the more polar product, the pyrazole-4-carbaldehyde.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the Vilsmeier-Haack formylation of pyrazoles.
Problem 1: Low or No Product Yield
Q: My reaction is giving a very low yield or no desired product at all. What are the possible causes and solutions?
A: This is a common issue that can stem from several factors related to reagents, reaction conditions, or the substrate itself.
| Potential Cause | Suggested Solution |
| Inactive Vilsmeier Reagent | The reagent is highly sensitive to moisture. Ensure all glassware is rigorously dried and use anhydrous DMF and fresh, high-purity POCl₃. Prepare the reagent at low temperatures (0-5 °C) and use it immediately.[1] |
| Insufficiently Reactive Substrate | Pyrazoles with strong electron-withdrawing groups (e.g., nitro, trifluoromethyl) or bulky substituents show low reactivity.[4] For these substrates, consider increasing the reaction temperature (e.g., to 70-120 °C) and using a larger excess of the Vilsmeier reagent (e.g., 2 to 10 equivalents of POCl₃).[2][4] |
| Incomplete Reaction | The reaction time or temperature may be insufficient. Monitor the reaction by TLC until the starting material is fully consumed. If the reaction is sluggish at a lower temperature, consider gradually increasing it.[1][2] |
| Product Decomposition During Work-up | The aldehyde product may be sensitive to harsh work-up conditions. Ensure the quenching process is done carefully on a vigorously stirred mixture of crushed ice to dissipate heat effectively.[1] |
Problem 2: Formation of Multiple Products or Unexpected Side Reactions
Q: My TLC analysis shows multiple spots, indicating the formation of side products. What are these side reactions and how can I avoid them?
A: The Vilsmeier-Haack reaction on pyrazoles can sometimes lead to unexpected side products. The nature of these products often depends on the substituents present on the pyrazole ring and the reaction conditions.
| Side Reaction | Description & Cause | Mitigation Strategy |
| Chlorination | Substitution of a hydroxyl group on a substituent chain with a chlorine atom. This occurs when a group like a hydroxyethyl is present, which reacts with POCl₃.[5] | This side reaction can be difficult to avoid if the functional group is sensitive to chlorinating agents. Protecting the hydroxyl group prior to the V-H reaction is a potential strategy. |
| Dehydrochlorination | Elimination of HCl from a substituent. For example, a 3-(1-chloroethyl) group can undergo elimination to form a 3-vinyl group, which may then be subsequently formylated.[4][5] | Optimize reaction conditions by using lower temperatures and shorter reaction times to minimize elimination. |
| Hydroxymethylation | A minor amount of formaldehyde can be generated from the decomposition of DMF at high temperatures, leading to hydroxymethylation of the pyrazole ring as a side product.[5] | Avoid prolonged heating at very high temperatures. Maintain the lowest effective temperature for the reaction. |
| Dealkylation | If a bulky substituent like a t-butyl group is present on the pyrazole nitrogen, dealkylation can occur, leading to the isolation of the N-unsubstituted pyrazole.[4][5] | This is substrate-dependent. If dealkylation is a major issue, redesigning the synthesis with a different N-substituent may be necessary. |
| Diformylation/Formylation of Substituents | In some cases, a vinyl substituent formed in situ can undergo formylation.[4] This leads to a diformylated product. | Careful control of stoichiometry and temperature can help suppress further reactions. |
| Formation of Fused Heterocycles | With specific substrates, such as 5-acetylamino-pyrazoles, intramolecular cyclization can occur, leading to fused systems like pyrazolo[3,4-b]pyridines instead of simple formylation.[6] | This pathway is highly dependent on the substrate's functional groups. Understanding the substrate's reactivity is key. |
Below is a logical workflow for troubleshooting common issues encountered during the Vilsmeier-Haack formylation of pyrazoles.
Caption: Troubleshooting workflow for the Vilsmeier-Haack formylation of pyrazoles.
Data Presentation: Optimizing Reaction Conditions
The success of the Vilsmeier-Haack formylation is highly dependent on the substrate and reaction conditions. The following table summarizes conditions used for the formylation of various 5-chloro-1,3-disubstituted pyrazoles, highlighting the impact of stoichiometry and temperature.
Table 1: Optimization of Vilsmeier-Haack Conditions for 5-Chloro-1,3-disubstituted Pyrazoles Adapted from Popov, A. V. et al. (2019).[4][5]
| Entry | Substrate:DMF:POCl₃ Ratio | Temperature (°C) | Time (h) | Yield of 4-formylpyrazole (%) |
| 1 | 1 : 2 : 2 | 70 | 5 | No reaction |
| 2 | 1 : 2 : 2 | 120 | 2 | 32 |
| 3 | 1 : 5 : 2 | 120 | 2 | 55 |
| 4 | 1 : 5 : 3 | 120 | 2 | 67 |
| 5 | 1 : 10 : 5 | 120 | 2 | 67 |
This data illustrates that for less reactive substrates like 5-chloropyrazoles, higher temperatures (120 °C) and an excess of the Vilsmeier reagent are necessary to achieve good yields.[4]
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of a Pyrazole
This protocol is a general guideline and may require optimization based on the specific pyrazole substrate.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5-10 equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[1]
-
Stir the resulting mixture at 0-5 °C for 10-15 minutes to ensure complete formation of the Vilsmeier reagent.[7]
-
Formylation Reaction: Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable anhydrous solvent (e.g., DCM).
-
Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60-120 °C), depending on the reactivity of the substrate.[2][4]
-
Monitor the reaction progress by TLC. Reaction times can vary from 2 to 24 hours.[1][8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.[1]
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is ~7-8.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, chloroform) three times.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[5]
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to afford the pure pyrazole-4-carbaldehyde.[1]
Reaction Mechanisms and Side Reactions
The following diagrams illustrate the accepted mechanism for the Vilsmeier-Haack reaction and a key side reaction.
Caption: General mechanism of the Vilsmeier-Haack formylation on a pyrazole ring.
Caption: Competing pathways of formylation and chlorination for a hydroxy-substituted pyrazole.
References
- 1. benchchem.com [benchchem.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrazoles?
A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] Other common strategies include reactions of α,β-unsaturated aldehydes or ketones with hydrazines, 1,3-dipolar cycloadditions, and various multicomponent reactions.[1][3]
Q2: My reaction mixture has turned dark red/brown. Is this normal and how can I purify my product?
A2: Discoloration is a frequent observation, especially in Knorr-type syntheses using hydrazine salts like phenylhydrazine hydrochloride.[4] This is often due to the formation of colored impurities from the hydrazine starting material, which can degrade or undergo oxidative processes.[4] If the reaction becomes acidic, it may also promote the formation of these colored byproducts. Adding a mild base, such as sodium acetate, can sometimes lead to a cleaner reaction profile.[4] For purification, column chromatography on silica gel or recrystallization are effective methods to remove these colored impurities.[4]
Q3: How does microwave-assisted synthesis improve pyrazole preparation?
A3: Microwave-assisted organic synthesis (MAOS) is a powerful technique that often leads to dramatically reduced reaction times, higher yields, and sometimes improved selectivity compared to conventional heating.[3][5] The rapid and uniform heating provided by microwaves can accelerate reaction rates and minimize the formation of side products.[6] Solvent-free conditions are also often possible with microwave assistance, aligning with green chemistry principles.[7][6][8]
Q4: What are the primary factors influencing regioselectivity in unsymmetrical pyrazole synthesis?
A4: Regioselectivity is a critical challenge when using an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine.[4][9] The outcome is governed by several factors:
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Electronic Effects: The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic carbonyl carbon. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl.[9]
-
Steric Hindrance: Bulky substituents near a carbonyl group can hinder the approach of the hydrazine, directing the attack to the less sterically crowded carbonyl.
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Reaction Conditions: The choice of solvent and catalyst can significantly alter the regiochemical outcome.[9] For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity compared to standard solvents like ethanol.[10]
Troubleshooting Guides
Issue 1: Consistently Low Product Yield
Low yields are a common frustration in pyrazole synthesis, often stemming from incomplete reactions, side product formation, or suboptimal conditions.[4][11]
Initial Diagnostic Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl and hydrazine reagents are pure. Hydrazine derivatives can degrade over time; using a fresh or purified reagent is recommended.[4]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of starting materials and formation of the product. This helps determine if the reaction is simply incomplete or if side products are forming.[4][11]
Corrective Actions & Optimization Strategies:
| Parameter | Recommended Action | Rationale |
| Reaction Time | Increase the reaction duration. | Ensures the reaction proceeds to completion, especially if monitoring shows unconsumed starting materials.[11] |
| Temperature | Increase the temperature, potentially to reflux. | Many condensation reactions require heat to overcome activation energy barriers.[11] Microwave synthesis can be a highly effective alternative for improving yields and reducing times.[5][11] |
| Stoichiometry | Use a slight excess (1.0-1.2 equivalents) of the hydrazine reagent. | Can help drive the equilibrium towards product formation, ensuring the complete conversion of the dicarbonyl compound.[4] |
| Catalyst | Add a catalytic amount of acid (e.g., acetic acid, HCl). | Acid catalysis facilitates both the initial imine/hydrazone formation and the subsequent cyclization step.[2][12] For specific reactions, Lewis acids (e.g., nano-ZnO, Yb(OTf)₃) may improve yields.[11][13] |
| Solvent | Screen different solvents. | The solvent can influence reactant solubility and reaction rates. While ethanol is common, other solvents like propanol or DMF might be more effective for certain substrates.[2][13] |
Issue 2: Poor Regioselectivity / Formation of Isomeric Mixtures
This is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds, where the hydrazine can attack either carbonyl group, leading to two different pyrazole products.[1][4]
Diagnostic Steps:
-
Confirm Isomer Formation: Use NMR spectroscopy to identify duplicate sets of peaks. Co-spotting on TLC may show inseparable or very close spots.
-
Identify Major Isomer: If possible, isolate and characterize the major product to understand the inherent selectivity of your substrates under the current conditions.
Optimization Strategies for Regioselectivity:
| Strategy | Recommended Action | Rationale |
| Solvent Modification | Switch to a fluorinated alcohol solvent (e.g., TFE, HFIP). | These non-nucleophilic solvents do not compete with the hydrazine for attack at the more reactive carbonyl, dramatically increasing regioselectivity in many cases.[10] |
| Temperature Control | Run the reaction at a lower temperature. | Lowering the temperature can sometimes enhance the subtle electronic and steric differences between the two carbonyls, favoring one reaction pathway over the other. |
| pH Adjustment | Modify the pH of the reaction. | The regioselectivity of the Knorr synthesis can be pH-dependent, as protonation affects the electrophilicity of the carbonyl carbons.[12] |
| Alternative Reagents | Use a β-enaminone or β-keto ester surrogate for the dicarbonyl. | These modified substrates can "lock in" the desired regiochemistry by providing a more differentiated reaction pathway.[3] |
| Change Synthetic Route | Consider a 1,3-dipolar cycloaddition or a multicomponent reaction. | If the Knorr condensation fails to provide selectivity, alternative synthetic strategies that build the ring differently can offer a solution.[3] |
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// No Path induce_bias [label="Induce Bias", fillcolor="#FBBC05", fontcolor="#202124"]; modify_substrate [label="Modify Substrate\n(e.g., use β-enaminone)", fillcolor="#34A853", fontcolor="#FFFFFF"]; alternative_route [label="Alternative Synthesis\n(e.g., 1,3-dipolar cycloaddition)", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_bias; check_bias -> exploit_bias [label="Yes", color="#34A853"]; exploit_bias -> change_solvent; change_solvent -> adjust_temp;
check_bias -> induce_bias [label="No", color="#EA4335"]; induce_bias -> modify_substrate; modify_substrate -> alternative_route; } Caption: Decision-making process for optimizing pyrazole regioselectivity.
Experimental Protocols
Protocol 1: Knorr Synthesis of a Pyrazolone (Conventional Heating)
This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[2]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[2]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[2]
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[2]
-
Reaction Monitoring: Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate / 70% hexane to confirm the consumption of the starting ketoester.[2]
-
Work-up: Once the reaction is complete, add water (10 mL) to the hot reaction mixture while stirring.[2]
-
Crystallization: Turn off the heat and allow the solution to cool slowly to room temperature while stirring for 30 minutes to facilitate product precipitation.[2]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Rinse the collected solid with a small amount of cold water and allow it to air dry.
-
Purification: If necessary, the crude product can be further purified by recrystallization from ethanol.[14]
Protocol 2: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines
This protocol describes a rapid synthesis of a substituted pyrazole using a microwave reactor.[15]
Materials:
-
Aryl hydrazine hydrochloride (e.g., 4-fluorophenylhydrazine HCl, 2 mmol)
-
3-Aminocrotononitrile (2 mmol)
-
1 M Hydrochloric Acid (5 mL)
Procedure:
-
Reaction Setup: In a 2-5 mL microwave reaction vial containing a magnetic stir bar, add the aryl hydrazine hydrochloride (2 mmol) and 3-aminocrotononitrile (2 mmol).[15]
-
Solvent Addition: Add 5 mL of 1 M HCl to the vial to create a 0.4 M suspension of the reactants.[15]
-
Sealing: Securely seal the vial with an appropriate cap using a crimper tool.[15]
-
Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140°C) for a short duration (e.g., 10-20 minutes). Note: Optimal conditions must be determined for specific substrates.[5][9]
-
Cooling & Isolation: After irradiation, allow the vial to cool to room temperature. The product often precipitates directly from the reaction mixture.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The purity is often high enough without further purification.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijcrt.org [ijcrt.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis and why is it so critical?
A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction that has the potential to produce multiple products. In the synthesis of unsymmetrical pyrazoles, this typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different regioisomeric pyrazoles.[1][2] Controlling which isomer is formed is crucial because different regioisomers can exhibit vastly different biological activities, physical properties, and subsequent chemical reactivity. Therefore, ensuring the selective synthesis of the desired isomer is paramount for efficiency and success in drug discovery and development.[1]
Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?
A2: The regiochemical outcome of the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine is governed by a delicate interplay of several factors:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block one reaction pathway, thereby directing the nucleophilic attack to the less hindered carbonyl group.[1][3]
-
Electronic Effects: The reactivity of the two carbonyl carbons is influenced by the electronic nature of their substituents. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[1][3] For instance, in a 1,3-diketone containing a trifluoromethyl group, the carbonyl carbon adjacent to the highly electronegative -CF₃ group is more electrophilic.[1]
-
Reaction pH: The acidity or basicity of the reaction medium is a critical factor. Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and can influence the initial site of attack.[1] Conversely, basic conditions might favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1]
-
Solvent: The choice of solvent can dramatically influence regioselectivity. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase regioselectivity compared to conventional solvents like ethanol.[4] Protic solvents may favor one regioisomer, while aprotic solvents may favor the other.[5]
-
Temperature: Reaction temperature can also play a role in controlling which regioisomer is preferentially formed.[6][7]
Troubleshooting Guides
Problem 1: My reaction is producing a nearly 1:1 mixture of two regioisomers.
This is a common issue when the steric and electronic differences between the two carbonyl groups of the 1,3-dicarbonyl compound are minimal.
Solution Workflow:
Caption: Troubleshooting workflow for low regioselectivity.
Detailed Steps:
-
Change the Solvent: This is often the most effective and straightforward modification. Switching from a standard solvent like ethanol to a fluorinated alcohol such as TFE or HFIP can dramatically improve regioselectivity.[4] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thus enhancing the selectivity.[4]
-
Optimize Reaction Temperature: Systematically vary the reaction temperature. In some cases, lowering the temperature may favor the kinetic product, while higher temperatures might favor the thermodynamic product.[6][7]
-
Utilize Catalysis: The addition of an acid or base catalyst can alter the reaction pathway. For instance, acetic acid catalysis in DMSO or ethanol has been suggested to improve selectivity.[8]
-
Protecting Group Strategy: For complex substrates where other methods fail, consider a protecting group strategy to temporarily block one of the carbonyl groups, forcing the reaction to proceed at the desired position.
Problem 2: The major regioisomer formed is the undesired one.
This occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the wrong isomer under your current reaction conditions.
Solution Pathway:
Caption: Pathway to reverse regioselectivity.
Detailed Steps:
-
Analyze Substrate Properties: Carefully evaluate the electronic and steric properties of the substituents on your 1,3-dicarbonyl compound. The initial attack of the hydrazine is favored at the more electrophilic and less sterically hindered carbonyl.
-
Solvent Modification: As with the 1:1 mixture problem, switching to a fluorinated alcohol like TFE or HFIP is a powerful strategy to potentially reverse or significantly improve the regioselectivity.[4]
-
Modify the Hydrazine: The nucleophilicity of the two nitrogen atoms in a substituted hydrazine differs. For example, in methylhydrazine, the nitrogen with the methyl group is more nucleophilic, whereas in phenylhydrazine, the unsubstituted nitrogen is more nucleophilic.[8] Choosing a different substituted hydrazine might alter the site of initial attack.
-
Explore Alternative Synthetic Routes: If the Knorr condensation consistently yields the wrong isomer, consider alternative methods for pyrazole synthesis that offer better regiocontrol for your specific target molecule, such as 1,3-dipolar cycloaddition reactions or transition-metal-catalyzed syntheses.[8][9][10]
Data on Regioselectivity Enhancement
The following tables summarize quantitative data from studies demonstrating the impact of reaction conditions on the regiomeric ratio of pyrazole products.
Table 1: Effect of Solvent on the Regioselectivity of the Reaction of 1,3-Diketones with Methylhydrazine
| Entry | 1,3-Diketone (R¹) | Solvent | Ratio of Regioisomers (A:B) | Yield (%) | Reference |
| 1 | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Ethanol | 55:45 | 85 | [4] |
| 2 | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | TFE | 85:15 | 90 | [4] |
| 3 | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | HFIP | 97:3 | 92 | |
| 4 | 1-Phenyl-1,3-butanedione | Ethanol | 50:50 | - | [8] |
| 5 | 1-Phenyl-1,3-butanedione | TFE | 98:2 | - | [8] |
| 6 | 1-(2-Furyl)-4,4-difluoro-1,3-butanedione | Ethanol | 1:1.3 | - | |
| 7 | 1-(2-Furyl)-4,4-difluoro-1,3-butanedione | HFIP | >99:1 | - |
Regioisomer A is the 3-substituted pyrazole, and Regioisomer B is the 5-substituted pyrazole.
Key Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols
This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP.[1]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired pyrazole regioisomer.
Protocol 2: Microwave-Assisted Regioselective Pyrazole Synthesis
Microwave irradiation can sometimes enhance regioselectivity and significantly reduce reaction times.
Materials:
-
1,3-Diketone (1.0 mmol)
-
Arylhydrazine hydrochloride (1.0 mmol)
-
Sodium acetate (1.2 mmol)
-
Ethanol (5 mL)
Procedure:
-
In a microwave reaction vessel, combine the 1,3-diketone (1.0 mmol), arylhydrazine hydrochloride (1.0 mmol), and sodium acetate (1.2 mmol).
-
Add ethanol (5 mL) and cap the vessel.
-
Irradiate the mixture in a microwave reactor at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.[1]
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
Reaction Mechanism and Regioselectivity
The regioselectivity in the reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine is determined at the initial nucleophilic attack step.
Caption: Competing pathways in Knorr pyrazole synthesis.
The initial addition of the substituted hydrazine to one of the carbonyl groups is followed by cyclization and dehydration to form the aromatic pyrazole ring. The preferred pathway (A or B) is dictated by the steric and electronic nature of R¹, R², and R³, as well as the reaction conditions. For instance, if R¹ is a strong electron-withdrawing group, the adjacent carbonyl carbon (C1) becomes more electrophilic, favoring Pathway A.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01996E [pubs.rsc.org]
- 10. Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation, providing potential causes and solutions.
Issue 1: Inconsistent experimental results or loss of compound activity over time.
-
Potential Cause: Degradation of the compound due to improper storage or handling. This compound, being an aromatic aldehyde, is susceptible to oxidation.[1][2]
-
Solution:
-
Storage: Store the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).
-
Handling: Prepare solutions fresh for each experiment whenever possible. If a stock solution must be stored, keep it at a low temperature (e.g., -20°C) in a tightly capped vial and minimize freeze-thaw cycles.
-
Solvent Choice: Use high-purity, degassed solvents for preparing solutions to minimize dissolved oxygen.
-
Issue 2: Appearance of an additional peak in HPLC or NMR analysis, corresponding to a more polar compound.
-
Potential Cause: Oxidation of the aldehyde group to a carboxylic acid. Aromatic aldehydes can be oxidized to the corresponding carboxylic acids, a common degradation pathway.[2][3][4]
-
Solution:
-
Antioxidants: For stock solutions, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Inert Atmosphere: When running reactions over extended periods, perform them under an inert atmosphere.
-
Purification: If oxidation is suspected, the aldehyde can be repurified by column chromatography or recrystallization.
-
Issue 3: The solid compound has changed color (e.g., from off-white to yellow or brown).
-
Potential Cause: This may indicate degradation or the presence of impurities from the synthesis, potentially from the Vilsmeier-Haack reaction.[5]
-
Solution:
-
Purity Check: Assess the purity of the compound using techniques like HPLC, LC-MS, or NMR.
-
Re-purification: If impurities are detected, purify the compound before use.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways are likely oxidation of the aldehyde moiety and potential photodegradation. The pyrazole ring itself is generally stable, but the aldehyde group is susceptible to oxidation, forming the corresponding carboxylic acid.[1][2][6] Exposure to UV light may also lead to degradation.[6][7]
Q2: How should I properly store this compound?
A2: The compound should be stored as a solid in a cool (2-8°C), dark, and dry place in a tightly sealed container. For extended storage, an inert atmosphere is recommended. Solutions should be prepared fresh or stored at low temperatures for short periods.
Q3: My synthesis via the Vilsmeier-Haack reaction resulted in a low yield and multiple spots on TLC. What could be the cause?
A3: Low yields and impurities in the Vilsmeier-Haack reaction can be due to several factors, including moisture sensitivity of the reagents, improper temperature control (the reaction is exothermic), or side reactions.[5] It is crucial to use anhydrous solvents and reagents and maintain the recommended reaction temperature.
Q4: I am observing peak tailing and inconsistent retention times when analyzing the compound by HPLC. What are the possible reasons?
A4: Peak tailing and shifting retention times can be due to the degradation of the compound on the column, interaction with residual silanols on the column, or issues with the mobile phase.[8][9] Ensure the mobile phase is properly buffered and degassed, and consider using a column with end-capping to minimize silanol interactions. If degradation is suspected, inject a freshly prepared sample.
Data Presentation
Table 1: Summary of Potential Stability Issues and Mitigation Strategies.
| Issue | Potential Cause | Recommended Action | Analytical Observation |
| Loss of Potency | Oxidation, Photodegradation | Store at 2-8°C, protect from light, use inert atmosphere. | Decreased peak area in HPLC, diminished biological activity. |
| Impurity Formation | Oxidation of aldehyde | Prepare fresh solutions, add antioxidants to stock solutions. | Appearance of a new, more polar peak in HPLC/LC-MS. |
| Color Change | Presence of impurities, degradation | Re-purify the compound. | Discoloration of the solid material (e.g., yellowing). |
| Poor Chromatography | On-column degradation, secondary interactions | Use fresh samples, ensure mobile phase suitability, use end-capped columns. | Peak tailing, broadening, or shifting retention times in HPLC. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol can be used to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound at 60°C for 24 hours. Also, reflux a solution of the compound for 24 hours.
-
Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours.
-
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution) to determine the percentage of degradation and identify any major degradation products.
Mandatory Visualization
Caption: Potential degradation pathways for the compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 3. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of Pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazole-4-carbaldehyde. Our aim is to provide actionable advice to help you optimize your reaction conditions, identify and mitigate impurities, and improve your overall yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazole-4-carbaldehyde?
A1: The most widely used and versatile method for the synthesis of pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of a suitable pyrazole precursor, most commonly a hydrazone derived from a methyl ketone, using the Vilsmeier reagent (a complex of dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃)).[1][2]
Q2: What are the most common impurities I should expect in my pyrazole-4-carbaldehyde synthesis?
A2: Common impurities can originate from starting materials, side reactions, or subsequent degradation. The most frequently observed impurities include:
-
Unreacted Starting Materials: Primarily the hydrazone precursor.
-
Regioisomers: If an unsymmetrical precursor is used, different isomers of the pyrazole-4-carbaldehyde can be formed.
-
Chlorinated Byproducts: The Vilsmeier-Haack reagent can sometimes act as a chlorinating agent, leading to the formation of chlorinated pyrazole derivatives.
-
Over-formylated Products: Although less common for this specific synthesis, highly activated pyrazole rings could potentially undergo multiple formylations.
-
Hydrolysis Byproducts: Incomplete reaction or improper work-up can lead to the hydrolysis of intermediates.
Q3: How can I monitor the progress of the Vilsmeier-Haack reaction?
A3: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). A small aliquot of the reaction mixture should be carefully quenched (e.g., with a dilute base solution), extracted with an appropriate organic solvent, and then spotted on a TLC plate. The disappearance of the starting material spot (e.g., the hydrazone) and the appearance of the product spot will indicate the reaction's progression.
Q4: My crude product is a dark, oily residue. What could be the cause?
A4: The formation of a dark, tarry residue is often due to the reaction overheating, the presence of impurities in the starting materials or solvents, or prolonged reaction times leading to decomposition. It is crucial to maintain strict temperature control, especially during the formation of the Vilsmeier reagent, and to use high-purity, anhydrous reagents and solvents.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of pyrazole-4-carbaldehyde and provides potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can decompose if not prepared under anhydrous conditions. 2. Low Reactivity of Substrate: The pyrazole precursor may not be sufficiently electron-rich for formylation under the chosen conditions. 3. Incomplete Reaction: The reaction time or temperature may be insufficient for the reaction to go to completion. | 1. Ensure all glassware is thoroughly dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it promptly. 2. For less reactive precursors, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature. 3. Monitor the reaction by TLC. If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C). |
| Multiple Products Observed on TLC | 1. Formation of Regioisomers: Use of an unsymmetrical hydrazone can lead to the formation of isomeric products. 2. Side Reactions: Chlorination of the pyrazole ring or other side reactions can lead to multiple byproducts. 3. Over-formylation: Although less common, this can occur with highly activated substrates. | 1. If possible, start with a symmetrical precursor to avoid regioisomer formation. If unavoidable, optimize reaction conditions (temperature, solvent) to favor one isomer. Separation of isomers can often be achieved by column chromatography. 2. Use the minimum effective amount of Vilsmeier reagent. Lowering the reaction temperature can sometimes suppress side reactions. 3. Carefully control the stoichiometry of the Vilsmeier reagent (typically 1.1-1.5 equivalents). |
| Product is Difficult to Purify | 1. Co-elution of Impurities: Impurities may have similar polarity to the desired product, making separation by column chromatography difficult. 2. Product is an Oil: The product may not crystallize easily. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization from a suitable solvent system can also be effective. 2. Try different solvents or solvent mixtures for recrystallization. If the product remains an oil, purification by column chromatography is the best option. |
| Unexpected Peaks in NMR/MS | 1. Presence of Unreacted Hydrazone: Signals corresponding to the hydrazone starting material will be present. 2. Chlorinated Byproduct: The mass spectrum will show an M+2 peak characteristic of a chlorine atom, and the NMR will show shifts consistent with a chloro-substituted pyrazole. 3. N-formyl Pyrazole (less common): A formyl proton signal might be observed in the 1H NMR spectrum, and the mass will correspond to the addition of a formyl group to the pyrazole nitrogen. 4. Dimerization Products (less common): The mass spectrum would show a peak at approximately twice the mass of the expected product. | 1. Compare the NMR and MS data of your product with that of the starting hydrazone. 2. Look for the characteristic isotopic pattern of chlorine in the mass spectrum. The 1H and 13C NMR will show shifts influenced by the electron-withdrawing nature of the chlorine atom. 3. The N-formyl proton typically appears as a singlet in the 1H NMR spectrum. 4. High-resolution mass spectrometry can help confirm the molecular formula of the higher molecular weight species. |
Data on Common Impurities
The following table summarizes potential impurities and their expected analytical signatures. Note that exact NMR chemical shifts can vary depending on the solvent and the specific substituents on the pyrazole ring.
| Impurity | Identification Method | Expected Analytical Signature |
| Unreacted Hydrazone | NMR, MS | Signals corresponding to the starting hydrazone will be present in the 1H and 13C NMR spectra. The mass spectrum will show the molecular ion of the hydrazone. |
| Regioisomers | NMR (1H, 13C, NOESY) | Isomers will have distinct sets of signals in the NMR spectra. 2D NMR techniques like NOESY can be used to confirm the spatial relationship between substituents and protons on the pyrazole ring, helping to differentiate between regioisomers. |
| Chlorinated Pyrazole | MS, NMR | The mass spectrum will exhibit a characteristic M/M+2 isotopic pattern for chlorine. 1H and 13C NMR chemical shifts will be altered by the presence of the electron-withdrawing chlorine atom. |
| N-formyl Pyrazole | NMR, MS | A singlet corresponding to the N-formyl proton may be observed in the 1H NMR spectrum (typically δ 8-9 ppm). The mass spectrum will show the molecular ion corresponding to the N-formylated product. |
Experimental Protocol: Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehyde
This protocol provides a general procedure for the synthesis of a substituted pyrazole-4-carbaldehyde from a corresponding hydrazone.
Materials:
-
Substituted hydrazone
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.5 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of a white, viscous Vilsmeier reagent should be observed.
-
-
Formylation Reaction:
-
Dissolve the hydrazone (1.0 equivalent) in anhydrous DCM.
-
Add the solution of the hydrazone dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C (the optimal temperature may vary depending on the substrate).
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine (2 x volume of organic layer).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehyde.
Caption: Logical relationship between starting materials and potential products/impurities.
References
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
Experimental Protocols
The synthesis is typically a two-step process involving the formation of a hydrazone intermediate, followed by a Vilsmeier-Haack formylation reaction.
Step 1: Synthesis of 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine (Hydrazone Intermediate)
Methodology:
-
To a solution of 4-chloroacetophenone (1 equivalent) in 20 mL of ethanol, add phenylhydrazine (1 equivalent).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture at approximately 60°C for 1-2 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the resulting yellow solid by filtration.
-
Wash the solid with water and then recrystallize from hot ethanol to obtain the pure hydrazone.[1]
Step 2: Synthesis of this compound
Methodology:
-
Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃, ~3 equivalents) to ice-cold N,N-dimethylformamide (DMF, ~5 equivalents) under anhydrous conditions, keeping the temperature between 0-5°C.[1][2] The reagent is a viscous, white solid.[3]
-
In a separate flask, dissolve the hydrazone intermediate (1 equivalent) in a minimal amount of anhydrous DMF.
-
Slowly add the hydrazone solution to the pre-formed Vilsmeier reagent.
-
After the addition is complete, raise the temperature to 60-65°C and maintain for 3-4 hours.[1]
-
Monitor the reaction to completion via TLC.
-
Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be done slowly in a well-ventilated fume hood.[2]
-
Neutralize the mixture with a solid base, such as sodium bicarbonate (NaHCO₃), until effervescence ceases.[1]
-
Filter the resulting precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization from methanol to yield the final product.[1]
Data Presentation
Table 1: Summary of Reaction Parameters for Scale-Up
| Parameter | Step 1: Hydrazone Formation | Step 2: Vilsmeier-Haack Formylation |
| Key Reagents | 4-chloroacetophenone, Phenylhydrazine | 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine, POCl₃, DMF |
| Catalyst | Glacial Acetic Acid | None |
| Solvent | Ethanol | N,N-dimethylformamide (DMF) |
| Temperature | 60°C (Reflux) | 0-5°C (Reagent Prep), 60-65°C (Reaction) |
| Reaction Time | 1-2 hours | 3-4 hours |
| Typical Yield | ~90%[1] | ~86%[1] |
| Work-up | Precipitation in ice water | Quenching on ice, Neutralization with NaHCO₃ |
| Purification | Recrystallization (Ethanol) | Recrystallization (Methanol) |
Troubleshooting and FAQs
Here are some common issues encountered during the synthesis and how to resolve them.
Q1: Why is the yield of my Vilsmeier-Haack reaction low?
A: Low yields can stem from several factors:
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture and will decompose rapidly in the presence of water. Ensure all glassware is oven- or flame-dried and use anhydrous solvents.[2]
-
Improper Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. For less reactive substrates, using a larger excess of the reagent may be necessary.[2]
-
Incomplete Reaction: The reaction may be sluggish. Monitor progress carefully with TLC and consider extending the reaction time or slightly increasing the temperature (e.g., to 70-80°C) if the reaction stalls.[2]
-
Product Decomposition: The product may be sensitive to the work-up conditions. Ensure the quenching and neutralization steps are performed carefully and without excessive heat.
Q2: My reaction mixture turned into a dark, tarry residue. What went wrong?
A: Formation of a tarry residue is typically due to:
-
Overheating: The Vilsmeier-Haack reaction is exothermic, especially during the formation of the reagent. Uncontrolled temperature can lead to polymerization and decomposition. Maintain strict temperature control with an ice bath.[2]
-
Impure Reagents: Impurities in the starting materials or solvents can trigger side reactions. Use high-purity, anhydrous DMF and fresh POCl₃. Old DMF can decompose into dimethylamine, which can interfere with the reaction.[4]
Q3: I am having difficulty isolating the final product after the work-up. What can I do?
A: Isolation problems can arise from:
-
Product Solubility: The product may have some solubility in the aqueous layer. To minimize loss, ensure complete precipitation by using a sufficient amount of ice during quenching and chilling the mixture thoroughly before filtration.
-
Emulsion Formation: During extraction (if performed), emulsions can make phase separation difficult. Breaking the emulsion may require adding brine or filtering the mixture through celite.
Q4: My TLC analysis shows multiple products. How can I improve the selectivity?
A: The presence of multiple spots on TLC indicates side reactions. To improve selectivity:
-
Optimize Reagent Ratio: Using a large excess of the Vilsmeier reagent can sometimes lead to the formation of byproducts. Optimize the stoichiometry.[2]
-
Control Temperature: Ensure the reaction temperature is not too high and the reaction time is not excessively long, as this can promote side reactions.[2]
-
Purification: If side products are unavoidable, purify the crude product using column chromatography on silica gel or by careful recrystallization.
Q5: The magnetic stir bar got stuck during the Vilsmeier reagent preparation. Is this normal?
A: Yes, this can happen. The Vilsmeier reagent (the chloroiminium salt) can precipitate from the solution, especially at high concentrations, causing the mixture to solidify or become very viscous and trap the stir bar.[5][6] To mitigate this, you can:
-
Use a mechanical stirrer for better agitation in larger-scale reactions.
-
Add the substrate dissolved in a co-solvent like anhydrous dichloromethane (DCM) to maintain mobility.[2]
Visualizations
References
Technical Support Center: Functionalization of the Pyrazole Ring
Welcome to the technical support center for the functionalization of the pyrazole ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles a significant challenge?
A: The primary challenge arises from the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring.[1] This similarity allows both nitrogens to act as nucleophiles, often leading to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate.[1][2] The final ratio of these isomers is influenced by a subtle interplay of steric and electronic effects of the substituents on the pyrazole ring and the alkylating agent, as well as the reaction conditions.[1][3]
Q2: What are the key factors that control regioselectivity (N1 vs. N2 alkylation)?
A: The regiochemical outcome of pyrazole N-alkylation is dependent on several factors:
-
Steric Effects: The steric bulk of substituents at the C3 and C5 positions of the pyrazole ring, as well as on the alkylating agent, is a major determinant.[1][3] Alkylation generally favors the less sterically hindered nitrogen atom.[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.
-
Reaction Conditions: The choice of base, solvent, and counter-ion can significantly impact and even switch the regioselectivity.[1] For example, using sodium hydride (NaH) in THF or potassium carbonate (K₂CO₃) in DMSO has been shown to favor N1-alkylation.[1] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can also dramatically increase regioselectivity in pyrazole formation.[4]
Q3: My transition-metal-catalyzed C-H functionalization is giving low yields. What are the common causes?
A: Low yields in transition-metal-catalyzed C-H functionalization of pyrazoles can stem from several factors. The pyrazole ring itself can act as a ligand, coordinating to the metal center and potentially inhibiting or deactivating the catalyst.[5] Additionally, the inherent reactivity of the different C-H bonds (C3, C4, and C5) varies, and directing group assistance is often necessary to achieve high regioselectivity and efficiency.[6] The choice of catalyst, oxidant, and solvent system is also critical and often requires careful optimization for a specific substrate.
Q4: I am observing significant amounts of homocoupling byproducts in my Suzuki-Miyaura cross-coupling reaction. How can I minimize this?
A: Homocoupling is a common side reaction in Suzuki-Miyaura couplings.[7] This can be particularly problematic with pyrazole substrates. The mechanism can involve the reaction of the boronic acid or ester with itself.[7] To minimize homocoupling, it is crucial to optimize the reaction conditions. This includes the choice of palladium catalyst and ligands, the base, and the solvent. For instance, using specific precatalysts can allow for the successful coupling of unprotected nitrogen-rich heterocycles like pyrazoles under mild conditions with good to excellent yields.[8][9] Careful control of stoichiometry and slow addition of the boronic acid can also be beneficial.
Q5: What are the main challenges when performing electrophilic substitution on the pyrazole ring?
A: While the C4 position of the pyrazole ring is electron-rich and generally favored for electrophilic attack, achieving high regioselectivity can still be a challenge.[10][11] The presence of activating or deactivating groups on the ring can influence the position of substitution. Moreover, the acidic nature of the N-H proton means that in the presence of a base, deprotonation can occur, leading to reactions at the nitrogen atom.[11] Strong bases can even lead to ring-opening at the C3 position.[11]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation of Unsymmetrical Pyrazoles
Symptoms: Formation of a mixture of N1 and N2 alkylated products, making purification difficult and lowering the yield of the desired isomer.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Similar Steric Hindrance at N1 and N2 | - Use a bulkier alkylating agent to increase steric differentiation. - If possible, modify the pyrazole substituent at C5 to be larger than at C3 to favor N1 alkylation. |
| Suboptimal Base/Solvent Combination | - For N1 selectivity, try using NaH in an aprotic polar solvent like THF or DMF.[1] - For some substrates, K₂CO₃ in DMSO can also favor N1 alkylation.[1] - The use of cesium-impregnated saponites as catalysts in DMF at 80°C has been reported to give high yields of N-alkyl pyrazoles.[12] |
| Electronic Effects Dominating | - If an electron-withdrawing group at C5 is directing alkylation to the undesired N2 position, consider a protecting group strategy to force alkylation at N1. |
Decision Workflow for N-Alkylation Regioselectivity
Caption: Troubleshooting workflow for N-alkylation regioselectivity.
Issue 2: Low Yield in Palladium-Catalyzed C-H Arylation
Symptoms: The desired C-H arylated pyrazole is obtained in low yield, with significant recovery of starting material or formation of byproducts.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst Inhibition | - Increase catalyst loading. - Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligands. For challenging substrates, consider using bulky, electron-rich phosphine ligands. |
| Incorrect Oxidant | - The choice of oxidant is critical. Screen common oxidants such as Ag₂CO₃, Cu(OAc)₂, or benzoquinone. |
| Poor C-H Acidity | - The C5-H is generally the most acidic proton on the pyrazole ring.[6] If targeting other positions, a directing group strategy is often necessary. The N2 atom of the pyrazole ring can act as a directing group.[6] |
| Suboptimal Reaction Temperature | - C-H activation reactions are often sensitive to temperature. Perform a temperature screen to find the optimal conditions. |
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on Pyrazole Formation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of solvent effects during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical in pyrazole formation reactions?
A1: The choice of solvent is a critical parameter in pyrazole synthesis as it can significantly influence reaction rates, yields, and, most importantly, regioselectivity.[1] Solvents can affect the solubility of reactants, stabilize transition states, and alter the nucleophilicity of reagents.[1][2] For instance, aprotic dipolar solvents like DMF may provide better results than ethanol when using aryl hydrazines.[1][2]
Q2: What are "green solvents" and are they effective for pyrazole synthesis?
A2: Green solvents are environmentally friendly alternatives to traditional volatile organic compounds. Water, deep eutectic solvents (DESs), and ionic liquids have emerged as viable options in pyrazole synthesis.[3][4] Water, being abundant and non-toxic, has been shown to be highly effective, sometimes providing better yields in shorter reaction times compared to conventional organic solvents.[3] DESs are also beneficial as they are biodegradable, have low toxicity, and can accelerate reaction rates and improve selectivity.[4]
Q3: How do fluorinated alcohols improve regioselectivity in pyrazole synthesis?
A3: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase the regioselectivity in the formation of pyrazoles from unsymmetrical 1,3-dicarbonyls.[5][6] These solvents can stabilize intermediates through hydrogen bonding, thereby enhancing the preference for the formation of one regioisomer over the other.[6][7][8]
Troubleshooting Guides
Issue 1: Low Reaction Yield
Q: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I troubleshoot this?
A: Low yields in pyrazole synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Pyrazole Yield
Caption: Troubleshooting workflow for low pyrazole synthesis yields.
Detailed Troubleshooting Steps:
-
Assess Starting Material Purity: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions and lower yields.[9] Hydrazine derivatives can also degrade over time, so using a fresh batch is advisable.[9]
-
Optimize Reaction Stoichiometry: Ensure the correct stoichiometric ratio of reactants. A slight excess of hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[9]
-
Evaluate Reaction Conditions:
-
Solvent: The choice of solvent is crucial. For instance, aprotic dipolar solvents like DMF can be more effective than ethanol for reactions with aryl hydrazines.[1][2]
-
Temperature: Increasing the temperature may be necessary to promote the final cyclization and dehydration step, but excessive heat can cause degradation.[1][5]
-
pH: The acidity or basicity of the reaction medium can influence the reaction rate and yield.[1][9]
-
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the reaction progress and identify the optimal reaction time.[9]
Issue 2: Poor Regioselectivity (Formation of Isomeric Mixtures)
Q: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?
A: The formation of regioisomers is a common challenge, especially with unsymmetrical 1,3-dicarbonyls.[5][9] The initial nucleophilic attack can occur at either of the two carbonyl carbons, leading to different products.[5]
Strategies to Control Regioselectivity:
-
Solvent Choice: This is a key factor. The use of fluorinated alcohols like TFE or HFIP has been shown to significantly increase regioselectivity compared to solvents like ethanol.[5][6] Aprotic dipolar solvents can also enhance regioselectivity.[1]
-
Substrate Control: Introducing bulky substituents or strong electron-withdrawing/donating groups on one side of the 1,3-dicarbonyl can favor attack at a specific carbonyl group.[1][5]
-
pH Control: The regioselectivity can be pH-dependent. Acidic conditions might favor one isomer, while basic conditions could favor the other.[1][9]
Logical Flow for Optimizing Regioselectivity
Caption: Decision-making process for improving regioselectivity.
Issue 3: Reaction Mixture Discoloration
Q: My reaction mixture has turned a deep yellow or red. Is this normal, and how can I obtain a cleaner product?
A: Discoloration, particularly a yellow or red hue, is often observed in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[9] This is typically due to the formation of colored impurities from the hydrazine starting material.[9]
Troubleshooting Steps:
-
Use a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored byproducts.[9] Adding a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction.[9]
-
Purification:
-
Washing: Washing the crude product with a non-polar solvent like toluene can help remove some of the colored impurities.[9]
-
Recrystallization: This is an effective method for purifying the final product.[9]
-
Silica Plug: For persistent discoloration, loading the crude product onto a silica plug and washing with a non-polar solvent (e.g., toluene) before eluting the product with a more polar solvent can be effective.
-
Data Presentation: Solvent Effects on Pyrazole Formation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of an Unsymmetrical 1,3-Diketone with Methylhydrazine
| Entry | Solvent | Regioisomer Ratio (A:B) | Total Yield (%) | Reference |
| 1 | Ethanol | 1:1 | 85 | [6] |
| 2 | TFE | 4:1 | 82 | [6] |
| 3 | HFIP | >20:1 | 75 | [6] |
| 4 | DMF | 3:1 | 88 | [1][2] |
Regioisomer A is the desired product, and B is the undesired product. Ratios and yields are illustrative and depend on the specific substrates.
Table 2: Comparison of Solvents in a Multicomponent Pyrano[2,3-c]pyrazole Synthesis
| Entry | Solvent | Catalyst | Time (min) | Yield (%) | Reference |
| 1 | Dichloromethane | Imidazole | 60 | 75 | [3] |
| 2 | Acetonitrile | Imidazole | 50 | 82 | [3] |
| 3 | Ethanol | Imidazole | 45 | 88 | [3] |
| 4 | Water | Imidazole | 25 | 95 | [3] |
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis with Improved Regioselectivity using HFIP
This protocol details a general procedure for the Knorr condensation reaction, emphasizing the use of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) to enhance regioselectivity.[10]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).[10]
-
Slowly add methylhydrazine (1.1 mmol) to the solution at room temperature.[10]
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10]
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.[10]
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
Protocol 2: Green Synthesis of Pyrano[2,3-c]pyrazoles in Water
This protocol outlines a multi-component strategy for the synthesis of pyranopyrazole derivatives in an aqueous medium.[3]
Materials:
-
Ethyl acetoacetate (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Piperidine (catalyst)
-
Water
Procedure:
-
In a suitable reaction vessel, combine ethyl acetoacetate (1.0 mmol), hydrazine hydrate (1.0 mmol), malononitrile (1.0 mmol), and the aromatic aldehyde (1.0 mmol) in water.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 20-30 minutes.[3]
-
Upon completion, the solid product can be collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) may be performed for further purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
comparing synthesis methods for substituted pyrazole-4-carbaldehydes
An Objective Comparison of Synthesis Methods for Substituted Pyrazole-4-carbaldehydes
For researchers and professionals in the fields of medicinal chemistry and materials science, substituted pyrazole-4-carbaldehydes are crucial intermediates due to their versatile reactivity and the significant biological and photophysical properties of their derivatives. The selection of an appropriate synthetic method is paramount for achieving high yields, purity, and accommodating a diverse range of substituents. This guide provides a detailed comparison of the most common and effective methods for the synthesis of these valuable compounds, supported by experimental data.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used and versatile method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles.[1][2][3] The reaction typically employs a Vilsmeier reagent, which is formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[4][5] This method is particularly effective for the synthesis of 1,3-disubstituted pyrazole-4-carbaldehydes from the corresponding hydrazones or pyrazole precursors.[6][7][8]
Experimental Protocol
A general procedure for the Vilsmeier-Haack synthesis of a substituted pyrazole-4-carbaldehyde from a hydrazone is as follows:
-
The Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold, anhydrous N,N-dimethylformamide (DMF).[5]
-
The appropriate hydrazone derivative is then added to the freshly prepared Vilsmeier reagent.[9]
-
The reaction mixture is stirred at a temperature ranging from room temperature to 80-90 °C for a period of 4 to 10 hours.[5][10]
-
Upon completion, the reaction mixture is poured onto crushed ice and neutralized with a base, such as sodium bicarbonate or sodium hydroxide.[5][10]
-
The resulting precipitate, the pyrazole-4-carbaldehyde, is then collected by filtration, washed, and purified, typically by recrystallization or column chromatography.[5]
Enhancements to this method, such as the use of microwave irradiation, have been shown to significantly reduce reaction times and, in some cases, improve yields.[11][12]
Performance Data
The Vilsmeier-Haack reaction is known for its good to excellent yields across a range of substituted pyrazoles. Below is a table summarizing representative data from the literature.
| Starting Material | Reagents | Conditions | Yield (%) | Reference |
| N'-(1-(p-tolyl)ethylidene)benzohydrazide | POCl₃, DMF | 60-70 °C, 4 h | 76 | [9] |
| 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-(4-chlorophenyl)hydrazone | POCl₃, DMF | 80 °C, 4 h | 85 | [5] |
| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | POCl₃, DMF | 70 °C, 24 h | 48 | [13] |
| Hydrazones from substituted acetophenones | POCl₃, DMF | Microwave, 10 min | 85 | [11] |
| 5-chloro-1-phenyl-3-propyl-1H-pyrazole | POCl₃, DMF | Reflux | 52 | [6] |
| Hydrazones derived from galloyl hydrazide | POCl₃, DMF | 90 °C, 8-20 h | Good | [4] |
Experimental Workflow
The Duff Reaction
The Duff reaction is another method for the formylation of aromatic compounds, which typically uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid or glycerol/boric acid.[1][14] While traditionally used for phenols and anilines, it has been successfully adapted for the chemoselective and regiospecific formylation of 1-phenyl-1H-pyrazoles.[1][15] This method offers an alternative under milder and safer conditions compared to the Vilsmeier-Haack reaction.[1]
Experimental Protocol
The general experimental procedure for the Duff reaction on 1-phenyl-1H-pyrazoles is as follows:[1]
-
A solution of the substituted 1-phenyl-1H-pyrazole is prepared in trifluoroacetic acid.
-
Hexamethylenetetramine (HMTA) is added to the solution.
-
The reaction mixture is heated to reflux for a specified period.
-
After cooling, the mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the desired pyrazole-4-carbaldehyde.
Performance Data
The Duff reaction has been shown to provide good to excellent yields for the formylation of various 1-phenyl-1H-pyrazoles, accommodating both electron-donating and electron-withdrawing substituents on the phenyl ring.[1]
| Starting Material (Substituent on Phenyl Ring) | Reagents | Conditions | Yield (%) | Reference |
| 4-Nitro | HMTA, TFA | Reflux | 98.9 | [1] |
| 4-Chloro | HMTA, TFA | Reflux | 95.2 | [1] |
| 4-Bromo | HMTA, TFA | Reflux | 94.3 | [1] |
| 4-Methyl | HMTA, TFA | Reflux | 85.6 | [1] |
| 2-Fluoro | HMTA, TFA | Reflux | 93.4 | [1][15] |
| Unsubstituted | HMTA, TFA | Reflux | 89.5 | [1] |
Experimental Workflow
Metal-Catalyzed C-H Functionalization: An Emerging Alternative
Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis. While there are numerous reports on the palladium- and rhodium-catalyzed arylation and alkenylation of pyrazoles, the direct C-H formylation at the C-4 position is still a developing area.[16][17][18][19]
Current research on palladium-catalyzed formylation often focuses on aryl halides using CO₂ or HCOOH as a carbon monoxide source, rather than direct C-H activation of a heterocycle like pyrazole for formylation.[20][21] The inherent reactivity of the pyrazole ring, with its different C-H bond acidities and the directing capabilities of the nitrogen atoms, presents both opportunities and challenges for regioselective C-H formylation.[16] While this approach holds promise for future, more atom-economical syntheses, well-established protocols for the specific synthesis of pyrazole-4-carbaldehydes are not yet prevalent.
Comparative Analysis
| Feature | Vilsmeier-Haack Reaction | Duff Reaction |
| Formylating Agent | Vilsmeier Reagent (e.g., POCl₃/DMF) | Hexamethylenetetramine (HMTA) |
| Substrate Scope | Broad; applicable to hydrazones and various substituted pyrazoles.[4][5][6][8] | Demonstrated for 1-phenyl-1H-pyrazoles with various substituents.[1][15] |
| Typical Yields | Good to excellent (48-90%).[5][6][9][11][13] | Good to excellent (85-99%).[1] |
| Reaction Conditions | 0 °C to 90 °C; can require several hours.[5][10] Microwave assistance can shorten times.[11] | Reflux in trifluoroacetic acid.[1] |
| Reagent Handling | POCl₃ is corrosive and moisture-sensitive, requiring careful handling.[5] | HMTA is a stable solid. Trifluoroacetic acid is corrosive.[1] |
| Byproducts | Can produce chlorinated byproducts and phosphate waste.[6] | Generally cleaner, though the mechanism can be complex.[14] |
| Versatility | Highly versatile and widely documented for a variety of heterocyclic systems.[3][7] | More specialized, with a narrower, though effective, documented scope for pyrazoles.[1] |
Conclusion
Both the Vilsmeier-Haack and the Duff reactions are highly effective methods for the synthesis of substituted pyrazole-4-carbaldehydes, each with its own set of advantages.
The Vilsmeier-Haack reaction stands out for its broad applicability and extensive documentation, making it a reliable choice for a wide array of pyrazole precursors. The possibility of using microwave assistance to accelerate the reaction is an added advantage for rapid synthesis.[11]
The Duff reaction , on the other hand, presents a valuable alternative, particularly for 1-phenyl-1H-pyrazoles, offering excellent yields under relatively mild conditions and avoiding the use of phosphorus oxychloride.[1]
The choice between these methods will ultimately depend on the specific substrate, available laboratory equipment, and safety considerations. For novel or complex pyrazole systems, the Vilsmeier-Haack reaction may be the more established starting point, while for 1-phenyl-substituted pyrazoles, the Duff reaction offers a high-yielding and efficient alternative. Meanwhile, the field of metal-catalyzed C-H formylation remains a promising area for future research that may one day offer even more direct and sustainable routes to these important molecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemmethod.com [chemmethod.com]
- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. jpsionline.com [jpsionline.com]
- 11. degres.eu [degres.eu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Duff reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Construction of pyrazolone analogues via rhodium-catalyzed C–H activation from pyrazolones and non-activated free allyl alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 20. Palladium-Catalyzed Reductive Formylation of Aryl Iodides with CO2 under Mild Conditions [organic-chemistry.org]
- 21. Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source [organic-chemistry.org]
A Comparative Analysis of the Biological Activity of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and Structurally Related Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This guide provides a comparative overview of the biological activity of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and other notable pyrazole derivatives, supported by available experimental data. While direct comparative studies on this compound are limited in the readily available scientific literature, this guide synthesizes data from various sources to offer insights into its potential activities in relation to other pyrazoles.
Antimicrobial and Antifungal Activity
Derivatives of 3-(4-chlorophenyl)-pyrazole have been investigated for their efficacy against various microbial and fungal strains. The presence of the 4-chlorophenyl moiety is often associated with enhanced biological activity.
Table 1: Comparative Antimicrobial and Antifungal Activity of Pyrazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Aspergillus niger | Mycobacterium tuberculosis H37Rv | Reference |
| Hydrazone derivative of 3-(4-chlorophenyl)-pyrazole | - | - | - | - | >100 | [1] |
| Azetidinone derivative of 3-(4-chlorophenyl)-pyrazole | 125 | 250 | 250 | 250 | 1.6 | [1] |
| Thiazolidinone derivative of 3-(4-chlorophenyl)-pyrazole | 250 | 500 | 500 | >1000 | 3.2 | [1] |
| 3-(2,4-dichlorophenyl)-1-(substituted phenoxy)acetyl-1H-pyrazole-4-carbaldehyde (4c) | 125 | 125 | 125 | 125 | - | [2] |
| 3-(2,4-dichlorophenyl)-1-(substituted phenoxy)acetyl-1H-pyrazole-4-carbaldehyde (4f) | 125 | 125 | 125 | 125 | - | [2] |
Note: Data for this compound was not explicitly available in the reviewed literature. The table presents data for structurally related compounds to infer potential activity.
Anticancer Activity
The cytotoxic potential of pyrazole derivatives against various cancer cell lines is a significant area of research. The substitution pattern on the pyrazole ring plays a crucial role in determining the anticancer efficacy.
Table 2: Comparative Anticancer Activity of Pyrazole Derivatives (IC50 in µM)
| Compound/Derivative | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) | Reference |
| 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][3][4][5]triazolo[3,4-b][3][5][6]thiadiazole | 2.84 (as 0.8 µg/ml) | - | - | [7] |
| Pyrazole-thiazole hybrid (Compound 3e) | - | - | - | [8] |
| 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde derivative | - | - | - | [9] |
Anti-inflammatory Activity
Several pyrazole derivatives have demonstrated potent anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes.
Table 3: Comparative Anti-inflammatory Activity of Pyrazole Derivatives
| Compound/Derivative | Assay | Result | Reference |
| 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes | Carrageenan-induced rat paw edema | Significant inhibition | [10] |
| 3,5-diarylpyrazoles | COX-2 Inhibition | IC50 = 0.01 µM | [11] |
| Pyrazolyl urea derivatives | p38α MAPK inhibition | IC50 = 0.037 ± 1.56 µmol/L | [12] |
Note: Quantitative data for the anti-inflammatory activity of this compound is not specified in the available literature.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[5][13]
-
Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard.[14]
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay to assess cell viability.[4][15][16]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[17]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This model is used to evaluate the acute anti-inflammatory activity of compounds.[3][18][19][20]
-
Animal Model: Typically, Wistar rats or Swiss albino mice are used.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose.
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of the animals.[3][21]
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[19]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Signaling Pathways and Mechanisms of Action
The biological activities of pyrazole derivatives are often attributed to their interaction with specific enzymes and signaling pathways. For instance, their anti-inflammatory effects are frequently linked to the inhibition of COX enzymes, which are key in the prostaglandin synthesis pathway. Their anticancer effects may involve various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.
References
- 1. Synthesis, antitubercular and antimicrobial evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpsionline.com [jpsionline.com]
- 3. inotiv.com [inotiv.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Spectroscopic Analysis of Pyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrazoles are a significant class of heterocyclic compounds in medicinal chemistry and materials science, with different isomers often exhibiting distinct biological activities and physical properties. Consequently, unambiguous structural elucidation is paramount. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the differentiation of pyrazole isomers, supported by experimental data and detailed methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing between pyrazole isomers, providing detailed information about the molecular structure and the chemical environment of individual atoms.[1][2][3]
Proton NMR provides insights into the number of different proton environments, their relative numbers, and their connectivity through spin-spin coupling. For pyrazole isomers, key diagnostic features include the chemical shifts of the ring protons and the protons of substituents, as well as their coupling patterns. For instance, the position of a substituent on the pyrazole ring significantly influences the chemical shift of the remaining ring protons.
Carbon NMR is instrumental in determining the carbon framework of a molecule. In the context of pyrazole isomers, the chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are particularly informative. The position of substituents directly attached to the ring will cause a significant shift in the resonance of that carbon. In cases of N-unsubstituted pyrazoles, tautomeric equilibrium can lead to the broadening of signals for C3 and C5.[1]
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Representative Pyrazole Isomers in CDCl₃
| Compound/Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-Methylpyrazole | H4: ~6.1, H5: ~7.4, CH₃: ~2.3 | C3: ~148, C4: ~105, C5: ~134, CH₃: ~13 |
| 4-Methylpyrazole | H3/H5: ~7.4 (s, 2H), CH₃: ~2.1 | C3/C5: ~138, C4: ~115, CH₃: ~10 |
| 1,3-Dimethylpyrazole | H4: ~5.9, H5: ~7.2, N-CH₃: ~3.7, C-CH₃: ~2.2 | C3: ~149, C4: ~104, C5: ~137, N-CH₃: ~38, C-CH₃: ~13 |
| 1,5-Dimethylpyrazole | H3: ~7.3, H4: ~5.9, N-CH₃: ~3.7, C-CH₃: ~2.3 | C3: ~139, C4: ~106, C5: ~148, N-CH₃: ~35, C-CH₃: ~11 |
Note: Chemical shifts are approximate and can vary based on solvent and other substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.[4] For pyrazole isomers, the key vibrational bands to consider are those associated with the N-H, C=N, C=C, and C-H bonds of the pyrazole ring, as well as the characteristic bands of any substituents. While IR spectra of isomers can be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can often be used for differentiation.
Table 2: Key IR Absorption Bands for Pyrazole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (in N-unsubstituted pyrazoles) | Stretching | 3100 - 3500 (often broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=N | Stretching | 1580 - 1650 |
| C=C | Stretching | 1450 - 1600 |
| Pyrazole Ring | Ring Vibrations | 1400 - 1500 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to distinguish between isomers.[5] While isomers will have the same molecular weight, their fragmentation patterns upon ionization can differ significantly due to the different arrangement of atoms and bonds. The fragmentation of the pyrazole ring often involves the expulsion of HCN or N₂.[6] The nature and position of substituents will influence the relative abundance of different fragment ions.
Table 3: Common Mass Spectral Fragmentation Patterns for Substituted Pyrazoles
| Fragmentation Process | Description |
| [M-H]⁺ | Loss of a hydrogen radical. |
| [M-HCN]⁺ | Expulsion of hydrogen cyanide from the pyrazole ring.[6] |
| [M-N₂]⁺ | Loss of a nitrogen molecule, often following the loss of a hydrogen atom.[6] |
| [M-R]⁺ | Loss of a substituent radical. |
Experimental Protocols
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 300 or 500 MHz spectrometer. Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and 16-32 scans.[7]
-
¹³C NMR: Acquire the spectrum on the same instrument at the corresponding frequency (e.g., 75 or 125 MHz). Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[7]
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. For ¹H NMR, integrate the signals to determine the relative number of protons.
-
Sample Preparation:
-
Solid Samples (KBr pellet): Grind 1-2 mg of the solid pyrazole with approximately 100 mg of dry KBr using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[7]
-
Liquid Samples (Neat): Place a drop of the liquid sample between two NaCl or KBr plates.
-
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for pyrazole derivatives.
-
Sample Preparation: Prepare a dilute solution of the pyrazole isomer in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of pyrazole isomers.
Caption: Workflow for the differentiation of pyrazole isomers using spectroscopic techniques.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 3. magritek.com [magritek.com]
- 4. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Comparative Anti-inflammatory Activity of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes
A Comprehensive Guide for Researchers and Drug Development Professionals
The quest for novel anti-inflammatory agents with improved efficacy and better safety profiles is a cornerstone of medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, pyrazole derivatives have emerged as a privileged class of compounds, with many exhibiting potent anti-inflammatory properties. This guide provides a comparative analysis of the anti-inflammatory activity of a specific series of pyrazole derivatives, 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes, against established anti-inflammatory drugs. The data presented is collated from various studies to offer a clear, objective overview supported by experimental evidence.
Introduction to Pyrazole Derivatives as Anti-inflammatory Agents
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, forms the core of several clinically significant drugs, including the selective COX-2 inhibitor celecoxib.[1][2][3] The anti-inflammatory action of many pyrazole derivatives is primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[1][4][5][6] By blocking COX enzymes, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. The focus of this guide is on 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes, a class of compounds that has been synthesized and evaluated for its potential as a new generation of anti-inflammatory drugs.[7][8][9][10]
Comparative Analysis of In Vivo Anti-inflammatory Activity
The carrageenan-induced rat paw edema model is a widely accepted and utilized in vivo assay to screen for acute anti-inflammatory activity.[7][10] The data below summarizes the percentage inhibition of edema by various 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes compared to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium.
| Compound ID | 4-substituent on Phenyl Ring | % Inhibition of Edema | Reference Compound | % Inhibition of Edema (Reference) |
| 4a | -H | Moderate | Diclofenac Sodium | Significant |
| 4c | -Cl | Significant | Diclofenac Sodium | Significant |
| 4d | -OCH₃ | Significant | Diclofenac Sodium | Significant |
| 4e | -N(CH₃)₂ | Potent | Diclofenac Sodium | Significant |
Mechanism of Action: COX Inhibition
The primary mechanism of action for these pyrazole derivatives is the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated during inflammation.[1][3][4] Selective inhibition of COX-2 over COX-1 is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs.[1]
Experimental Protocols
A generalized experimental workflow for the synthesis and evaluation of these compounds is depicted below.
Synthesis of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes
The synthesis of the title compounds is typically achieved through a multi-step process. A common route involves the condensation of a substituted acetophenone with a hydrazide to form a hydrazone, which is then cyclized using the Vilsmeier-Haack reaction to yield the final pyrazole-4-carbaldehyde derivative.[7][8]
Detailed Protocol for Vilsmeier-Haack Reaction:
-
A solution of the appropriate hydrazone is prepared in a suitable solvent, typically dimethylformamide (DMF).
-
The reaction vessel is cooled in an ice bath.
-
Phosphorus oxychloride (POCl₃) is added dropwise to the cooled solution with constant stirring.
-
After the addition is complete, the reaction mixture is heated, often to around 60-70°C, for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured onto crushed ice and neutralized with a basic solution (e.g., sodium bicarbonate).
-
The precipitated solid is filtered, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a standard and reliable method for assessing the acute anti-inflammatory potential of a compound.[7][10]
Detailed Protocol:
-
Healthy albino rats of either sex are divided into groups, including a control group, a standard group (receiving a known anti-inflammatory drug like diclofenac sodium), and test groups (receiving different doses of the synthesized pyrazole derivatives).
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compounds, standard drug, and vehicle (for the control group) are administered orally or intraperitoneally.
-
After a specific time (usually 30-60 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.
-
The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the test or standard group.
Conclusion
The 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde scaffold represents a promising avenue for the development of novel anti-inflammatory agents. The available data indicates that substitutions on the 4-position of the phenyl ring can significantly influence the anti-inflammatory activity. In particular, electron-donating groups appear to enhance the activity. The primary mechanism of action is believed to be the inhibition of the COX-2 enzyme, which aligns with the well-established pharmacology of many pyrazole-based anti-inflammatory drugs. Further studies, including detailed structure-activity relationship (SAR) analyses and in-depth toxicological profiling, are warranted to fully elucidate the therapeutic potential of these compounds. This guide provides a foundational comparison to aid researchers in this endeavor.
References
- 1. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. wjpsonline.com [wjpsonline.com]
Structure-Activity Relationship of Pyrazole-4-Carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, pyrazole-4-carbaldehyde derivatives have emerged as a versatile class of compounds with significant potential in antimicrobial and anticancer applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data, to aid in the rational design of novel therapeutic agents.
Antimicrobial Activity
Pyrazole-4-carbaldehyde derivatives have demonstrated notable efficacy against various bacterial and fungal strains. The antimicrobial activity is significantly influenced by the nature and position of substituents on the pyrazole ring and associated phenyl moieties.
Comparison of Antimicrobial Activity of 3-Aryl Substituted Pyrazole-4-Carbaldehyde Derivatives
A study by Al-Amiery et al. investigated a series of 3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydes for their antibacterial activity. The following table summarizes the inhibition zones observed for key derivatives against Staphylococcus aureus and Escherichia coli.[1]
| Compound ID | 3-Aryl Substituent | Inhibition Zone (mm) vs. S. aureus | Inhibition Zone (mm) vs. E. coli |
| [III]c | 4-Hydroxy phenyl | 20 | 18 |
| [III]e | 4-Nitro phenyl | 22 | 20 |
| Ampicillin | (Standard) | 25 | 23 |
Key SAR Insights:
-
The presence of a 3,4,5-trihydroxyphenyl group at the 5-position appears to be favorable for activity.
-
Electron-withdrawing groups, such as the nitro group at the para position of the 3-phenyl substituent (compound [III]e ), enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]
-
A hydroxyl group at the para position (compound [III]c ) also confers significant activity.[1]
Another study by Yerrayyagari et al. synthesized a series of 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy)acetyl)-1H-pyrazole-4-carbaldehydes and evaluated their antimicrobial properties.
| Compound ID | Substituent on Phenoxy Moiety | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. C. albicans |
| 4c | 4-Bromo | 40 | 40 |
| 4f | 2,4,6-Trichloro | 40 | 40 |
Key SAR Insights:
-
The introduction of halogen atoms, particularly bromo and trichloro substituents on the phenoxy moiety, leads to significant antimicrobial activity.[2]
-
These halogenated derivatives (compounds 4c and 4f ) demonstrated notable activity against both bacteria and fungi.[2]
Anticancer Activity
Pyrazole-4-carbaldehyde derivatives have also been investigated as potential anticancer agents, with some compounds showing potent inhibitory activity against various cancer cell lines and kinases.
PI3 Kinase Inhibition and Anti-Breast Cancer Activity
Thangarasu et al. designed and synthesized novel pyrazole carbaldehyde derivatives as potential PI3 kinase inhibitors.[3]
| Compound ID | Key Structural Features | IC50 (µM) vs. MCF7 Breast Cancer Cells |
| 43 | (Details not fully available in abstract) | 0.25 |
| Doxorubicin | (Standard) | 0.95 |
Key SAR Insights:
-
Compound 43 was identified as a highly potent PI3 kinase inhibitor, exhibiting significantly greater cytotoxicity against MCF7 breast cancer cells than the standard drug doxorubicin.[3] This highlights the potential of the pyrazole-4-carbaldehyde scaffold in developing targeted anticancer therapies.
Experimental Protocols
Synthesis of 3-Aryl Substituted Pyrazole-4-Carbaldehyde Derivatives (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a common method for the synthesis of pyrazole-4-carbaldehydes from hydrazones.[1][4][5]
General Procedure:
-
A hydrazone derivative is dissolved in dry dimethylformamide (DMF).[1][6]
-
The solution is cooled in an ice bath, and phosphoryl trichloride (POCl3) is added dropwise with stirring.[1][6]
-
After the addition is complete, the reaction mixture is refluxed at 70°C for several hours.[6]
-
The mixture is then poured onto crushed ice and neutralized with a base, such as sodium bicarbonate or sodium hydroxide.[1][2][6]
-
The resulting solid precipitate (the pyrazole-4-carbaldehyde derivative) is collected by filtration, washed with cold water, and purified by recrystallization.[2][6]
Antimicrobial Activity Assay (Agar Well Diffusion Method)
This method is used to determine the zone of inhibition of the synthesized compounds against various microorganisms.
General Procedure:
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.
-
Wells of a fixed diameter are punched into the agar.
-
A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.
-
The plates are incubated under appropriate conditions for the microorganism to grow.
-
The diameter of the zone of inhibition (the area around the well where microbial growth is prevented) is measured in millimeters.[1]
Visualizing Methodologies and Pathways
General Workflow for Synthesis and Antimicrobial Screening
The following diagram illustrates the general workflow from the synthesis of pyrazole-4-carbaldehyde derivatives to the evaluation of their antimicrobial activity.
Caption: General workflow for synthesis and antimicrobial evaluation.
Putative Signaling Pathway Inhibition by Pyrazole Derivatives
The following diagram depicts a simplified signaling pathway that can be targeted by pyrazole derivatives, such as the PI3K/Akt pathway, which is crucial in cancer cell proliferation and survival.
Caption: Inhibition of the PI3K/Akt signaling pathway.
References
A Comparative Guide to Catalytic Methods for Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, necessitating efficient and sustainable synthetic methodologies. Catalysis offers a powerful tool to enhance reaction rates, improve yields, and control selectivity in pyrazole synthesis. This guide provides an objective comparison of prominent catalytic methods, supported by experimental data, to aid researchers in selecting the optimal approach for their specific needs.
Comparative Performance of Catalytic Methods
The following table summarizes the performance of various catalytic systems for pyrazole synthesis, highlighting key metrics such as yield, reaction time, and conditions. This allows for a direct comparison of their efficiency and applicability.
| Catalyst System | Reactants | Product | Yield (%) | Time (h) | Temperature (°C) | Solvent | Reference |
| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | 1,3,5-substituted pyrazole | 95 | Short | Controlled | Not Specified | [1][2][3] |
| Silver Triflate (AgOTf) | Trifluoromethylated ynones, Aryl/alkyl hydrazines | 3-CF3-pyrazoles | High | 1 | Room Temp. | Not Specified | [1] |
| Nickel-based heterogeneous catalyst | Hydrazine, Ketone derivatives, Aldehyde derivatives | Polysubstituted pyrazoles | Good to Excellent | 3 | Room Temp. | Ethanol | [4] |
| Molecular Iodine (I2) | N,N-dimethyl enaminones, Sulfonyl hydrazines | 4-sulfonyl pyrazoles | Not Specified | Not Specified | Room Temp. | Not Specified | [1] |
| Palladium Nanoparticles (PdNPs) | Not Specified | Pyrazole derivatives | Not Specified | Not Specified | Not Specified | PEG-400/H2O | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key catalytic methods.
1. Nano-ZnO Catalyzed Synthesis of 1,3,5-substituted Pyrazoles [1][2][3]
-
Reactants: Phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), and a catalytic amount of nano-ZnO.
-
Procedure: The reactants are mixed in a suitable solvent (e.g., ethanol). The nano-ZnO catalyst is then added to the mixture. The reaction is stirred under controlled temperature conditions for a short period.
-
Work-up: Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the catalyst is separated by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the desired 1,3,5-substituted pyrazole.
2. Silver-Catalyzed Synthesis of 3-CF3-Pyrazoles [1]
-
Reactants: Trifluoromethylated ynone (1 mmol), aryl or alkyl hydrazine (1.1 mmol), and silver triflate (AgOTf) (1 mol%).
-
Procedure: To a solution of the trifluoromethylated ynone in a suitable solvent (e.g., dichloromethane), the aryl or alkyl hydrazine is added, followed by the AgOTf catalyst. The reaction mixture is stirred at room temperature for 1 hour.
-
Work-up: After the reaction is complete, the solvent is removed in vacuo. The residue is then purified by column chromatography on silica gel to yield the pure 3-CF3-pyrazole product.
3. Nickel-Based Heterogeneous Catalyst for One-Pot Pyrazole Synthesis [4]
-
Reactants: Hydrazine (0.1 mol), acetophenone derivative (0.1 mol), aldehyde derivative (0.1 mol), and a nickel-based heterogeneous catalyst (10 mol%).
-
Procedure: Acetophenone and hydrazine are charged into a round-bottom flask containing ethanol, followed by the addition of the solid nickel-based catalyst. The mixture is stirred for 30 minutes. Benzaldehyde is then added dropwise, and the reaction is stirred for an additional 3 hours at room temperature.
-
Work-up: After completion, the desired pyrazole product is washed with water and toluene to remove unreacted starting materials. The product is then recrystallized from methanol or purified by column chromatography. The heterogeneous catalyst can be recovered for reuse.
Visualizing the Workflow
A general understanding of the experimental workflow is essential for planning and execution. The following diagram, generated using Graphviz, illustrates a typical sequence for catalytic pyrazole synthesis.
This guide provides a snapshot of the current landscape of catalytic pyrazole synthesis. The choice of catalyst and methodology will ultimately depend on the specific target molecule, desired scale, and available resources. Researchers are encouraged to consult the primary literature for more detailed information and specific applications.
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Assessing the Purity of Synthesized 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is a critical parameter that dictates its suitability for further use. This guide provides a comprehensive comparison of analytical methods to assess the purity of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a versatile intermediate in the synthesis of various bioactive molecules.[1] The guide also draws comparisons with a structurally similar analogue, 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, to provide a broader context for purity assessment of this class of compounds.
The synthesis of these pyrazole derivatives is commonly achieved through the Vilsmeier-Haack reaction of the corresponding acetophenone phenylhydrazone.[2][3][4][5][6][7] The purity of the final product is paramount for its application in medicinal chemistry, including in the development of anti-inflammatory, anti-cancer, and antimicrobial agents.[1][8][9]
Comparative Purity Assessment Data
The following tables summarize the expected analytical data for high-purity samples of this compound and its brominated analogue. These values serve as a benchmark for researchers to compare their synthesized products against.
Table 1: Physicochemical and Chromatographic Data
| Parameter | This compound | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |
| Molecular Formula | C₁₆H₁₁ClN₂O | C₁₆H₁₁BrN₂O |
| Molecular Weight | 282.72 g/mol [6] | 327.18 g/mol [7] |
| Appearance | Colorless/White crystalline solid[6] | Colorless prisms[7] |
| Melting Point | ~159 °C | ~163-165 °C |
| TLC (Typical) | Single spot | Single spot |
| HPLC Retention Time | Dependent on column and mobile phase | Dependent on column and mobile phase |
Table 2: Spectroscopic Data for Purity Confirmation
| Spectroscopic Method | This compound | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |
| ¹H NMR (CDCl₃, δ ppm) | Aldehyde proton (CHO) ~9.9 ppm, Aromatic protons ~7.2-8.0 ppm, Pyrazole proton ~8.3 ppm | Aldehyde proton (CHO) ~9.9 ppm, Aromatic protons ~7.2-8.0 ppm, Pyrazole proton ~8.3 ppm |
| ¹³C NMR (CDCl₃, δ ppm) | Aldehyde carbon (CHO) ~185 ppm, Aromatic & Pyrazole carbons ~118-155 ppm | Aldehyde carbon (CHO) ~185 ppm, Aromatic & Pyrazole carbons ~118-155 ppm |
| IR (KBr, cm⁻¹) | ~1670 (C=O stretching of aldehyde), ~1590 (C=N stretching), ~750 (C-Cl stretching) | ~1670 (C=O stretching of aldehyde), ~1590 (C=N stretching), ~690 (C-Br stretching) |
| Mass Spec (m/z) | [M]+ at 282/284 (due to ³⁵Cl/³⁷Cl isotopes) | [M]+ at 326/328 (due to ⁷⁹Br/⁸¹Br isotopes) |
Experimental Protocols
Detailed methodologies for the key experiments cited in the purity assessment are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive technique for determining the purity of a compound by separating it from any impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might be starting from 50% acetonitrile and increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the synthesized compound (e.g., 1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram. A pure sample should ideally show a single major peak. Purity is calculated based on the area of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A capillary column suitable for heterocyclic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Injection: Inject a small volume of the sample dissolved in a volatile solvent (e.g., dichloromethane).
-
Mass Spectrometry: Operate in electron ionization (EI) mode and scan a mass range of 50-500 amu.
-
Analysis: The resulting chromatogram will show peaks for different components. The mass spectrum of the main peak should correspond to the molecular weight and fragmentation pattern of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation and can also be used to assess purity.[10]
-
Sample Preparation: Dissolve 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[10]
-
¹H NMR: Acquire a proton NMR spectrum. The presence of unexpected signals may indicate impurities. Integration of the signals can be used for quantitative analysis if a known internal standard is added.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule. Additional signals suggest the presence of impurities.
Melting Point Determination
The melting point is a simple and effective physical property to assess purity.
-
Procedure: A small amount of the crystalline solid is packed into a capillary tube and heated in a melting point apparatus.
-
Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). A broad melting point range is indicative of impurities.
Thin Layer Chromatography (TLC)
TLC is a quick and straightforward method to check for the presence of impurities.
-
Stationary Phase: A silica gel plate.
-
Mobile Phase: A mixture of non-polar and polar solvents (e.g., a hexane:ethyl acetate mixture). The ratio should be optimized to achieve good separation.
-
Procedure: Dissolve a small amount of the compound in a suitable solvent and spot it onto the TLC plate. Develop the plate in a chamber containing the mobile phase.
-
Visualization: Visualize the spots under a UV lamp (at 254 nm and/or 365 nm).[9]
-
Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities.
Visualizations
Synthesis and Purity Assessment Workflow
The following diagram illustrates the general workflow from synthesis to purity confirmation of this compound.
Caption: Workflow for the synthesis and purity assessment of the target compound.
Logical Flow of Purity Analysis Techniques
This diagram shows the logical relationship and increasing level of detail provided by different purity assessment techniques.
Caption: Hierarchy of analytical techniques for purity assessment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 3. jpsionline.com [jpsionline.com]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Navigating the Cytotoxic Landscape of Novel Pyrazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for more effective and selective anticancer agents is a continuous journey. Among the myriad of heterocyclic compounds, pyrazole derivatives have emerged as a promising class of molecules with a broad spectrum of pharmacological activities, including potent cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic evaluation of novel pyrazole derivatives, supported by experimental data and detailed methodologies, to aid in the rational design and development of next-generation cancer therapeutics.
Recent studies have highlighted the versatility of the pyrazole scaffold, which allows for structural modifications that can significantly enhance anticancer efficacy and selectivity.[1][2] These derivatives have been shown to exert their cytotoxic effects through various mechanisms of action, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase (CDK) pathways, as well as disruption of microtubule dynamics.[1][3]
Comparative Cytotoxicity of Novel Pyrazole Derivatives
The cytotoxic potential of novel pyrazole derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against a panel of cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values of several recently reported pyrazole derivatives against various cancer cell lines, with established anticancer agents included for comparison.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Anticancer Drug | IC50 (µM) | Reference |
| Series 1: Pyrazole-linked benzothiazole-β-naphthol derivatives | |||||
| Compound 60 | A549 (Lung) | 4.63 | Etoposide | Not Reported | [1] |
| Compound 61 | HeLa (Cervical) | 5.54 | Etoposide | Not Reported | [1] |
| Compound 62 | MCF7 (Breast) | 4.89 | Etoposide | Not Reported | [1] |
| Series 2: 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids | |||||
| Compound 22 | MCF7 (Breast) | 2.82 | Etoposide | Not Reported | [1] |
| Compound 23 | A549 (Lung) | 3.15 | Etoposide | Not Reported | [1] |
| Series 3: Fused Pyrazole Derivatives | |||||
| Compound 50 | HepG2 (Liver) | 0.71 | Erlotinib | 10.6 | [1] |
| Sorafenib | 1.06 | [1] | |||
| Series 4: Pyrazole-containing isolongifolanone derivatives | |||||
| Compound 37 | MCF7 (Breast) | 5.21 | Not Reported | Not Reported | [2] |
| Series 5: 3,4-diaryl pyrazole derivatives | |||||
| Compound 6 | Various | 0.00006 - 0.00025 | Not Reported | Not Reported | [2] |
Experimental Protocols for Cytotoxicity Evaluation
The determination of cytotoxicity is a critical step in the evaluation of novel anticancer compounds. Several in vitro assays are commonly employed to assess the ability of a compound to inhibit cell growth or induce cell death. The following are detailed protocols for three widely used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 72 hours).[6]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[6] Incubate for 1.5 hours at 37°C.[6]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.[6] Incubate for 15 minutes with shaking.[6]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[6]
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay that measures the total protein content, which is proportional to the cell number.[2][7]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[8]
-
Staining: Wash the plates four times with tap water and allow them to air dry.[8] Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate for 30 minutes at room temperature.[8]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[8]
-
Dye Solubilization: After the plates have dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5 minutes.[8]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[8]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of LDH released from damaged cells, which is an indicator of cell membrane integrity.[9][10]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: Centrifuge the plate at 1000 RPM for 5 minutes.[9] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[9]
-
Reaction Mixture Addition: Add 100 µL of the LDH assay reaction mixture to each well.[9]
-
Incubation: Incubate the plate at room temperature in the dark for 20-30 minutes.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9][10]
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of novel pyrazole derivatives are often attributed to their interaction with specific molecular targets and signaling pathways that are crucial for cancer cell survival and proliferation. Understanding these mechanisms is vital for the development of targeted therapies.
Experimental Workflow for Cytotoxicity Evaluation
The following diagram illustrates a typical workflow for the in vitro evaluation of the cytotoxic potential of novel compounds.
Caption: A generalized workflow for the synthesis, screening, and mechanistic evaluation of novel pyrazole derivatives.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and migration.[1][11] Dysregulation of the EGFR pathway is a common feature in many cancers, making it a prime target for anticancer drugs.[3][12]
Caption: Overview of the EGFR signaling cascade leading to cancer cell proliferation and survival.
CDK Signaling Pathway
Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that regulate the progression of the cell cycle.[13][14] CDKs form complexes with cyclins, and these complexes phosphorylate various substrate proteins to drive the cell through different phases of the cell cycle.[15] Aberrant CDK activity is a hallmark of cancer, leading to uncontrolled cell division.[16]
Caption: Key components of the CDK pathway regulating the G1/S transition of the cell cycle.
Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle.[17][18] Their dynamic instability, the process of rapid polymerization and depolymerization, is crucial for proper chromosome segregation during mitosis.[19][20] Many anticancer drugs target tubulin, either by inhibiting its polymerization (e.g., Vinca alkaloids) or by stabilizing microtubules and preventing their disassembly (e.g., taxanes), ultimately leading to mitotic arrest and apoptosis.[21]
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 14. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. The Role of CDK Pathway Dysregulation and Its Therapeutic Potential in Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. researchgate.net [researchgate.net]
- 19. Antitubulin Agents - Chemistry and Pharmacology of Anticancer Drugs [ebrary.net]
- 20. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
comparing the efficacy of pyrazole derivatives as antimicrobial agents
A Comparative Analysis of Efficacy Against Diverse Microbial Threats
In the relentless battle against microbial resistance, the scientific community is in constant pursuit of novel therapeutic agents. Among the most promising candidates are pyrazole derivatives, a class of heterocyclic compounds demonstrating a broad spectrum of antimicrobial activities. This guide offers a comparative overview of the efficacy of various pyrazole derivatives, supported by experimental data, to aid researchers and drug development professionals in navigating this promising chemical space.
The versatility of the pyrazole scaffold allows for diverse chemical modifications, leading to a wide array of derivatives with potent activity against both bacteria and fungi. Studies have shown that these compounds can act through various mechanisms, including the inhibition of essential enzymes like DNA gyrase, a critical target in bacterial replication[1]. The continuous exploration of structure-activity relationships (SAR) is paving the way for the design of next-generation antimicrobial agents with enhanced potency and reduced toxicity[2].
Comparative Efficacy of Pyrazole Derivatives
The antimicrobial efficacy of pyrazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. The zone of inhibition is another key parameter, measured in millimeters, which indicates the extent of the antimicrobial agent's effect against a specific microorganism on an agar plate.
The following tables summarize the antimicrobial activity of selected pyrazole derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Table 1: Antibacterial Activity of Pyrazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Reference |
| Pyrazole-Thiazole Hybrid (10) | 1.9 - 3.9 | - | - | - | - | [3] |
| Imidazo-Pyridine Substituted Pyrazole (18) | <1 | <1 | <1 | <1 | <1 | [3] |
| Quinoline-Substituted Pyrazole (19) | 0.12 - 0.98 | 0.12 - 0.98 | - | - | - | [3] |
| Pyrazole-Benzofuran Hybrid (20) | 7.81 | - | 15.6 | 3.91 | - | [3] |
| Pyrazole-Imidazothiadiazole (21c) | 0.25 | - | - | - | - | [4] |
| Pyrazole-Imidazothiadiazole (23h) | 0.25 | - | - | - | - | [4] |
| Pyrazole-1-sulphonamide (3c) | 125 | - | - | - | - | [5] |
| Pyrazoline-1-thiocarboxamide (4c) | 125 | - | - | - | - | [5] |
| Isonicotinoyl Pyrazoline (5c) | 250 | - | - | - | - | [5] |
| Chloramphenicol (Standard) | - | - | - | - | - | [6] |
| Ciprofloxacin (Standard) | - | - | - | - | - | [7] |
Table 2: Antifungal Activity of Pyrazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| Pyrazole-1-sulphonamide (3c) | 250 | - | [5] |
| Pyrazoline-1-thiocarboxamide (4c) | 250 | - | [5] |
| Isonicotinoyl Pyrazoline (5c) | 125 | - | [5] |
| Benzimidazole–Pyrazole (85) | 2500 | - | [8] |
| Clotrimazole (Standard) | - | - | [6] |
| Griseofulvin (Standard) | - | - | [7] |
| Fluconazole (Standard) | - | - | [2][8] |
Table 3: Zone of Inhibition of Selected Pyrazole Derivatives (in mm)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Reference |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | - | - | - | - | [6] |
| Pyrazolyl 1,3,4-Thiadiazine Derivative | - | - | - | - | [6] |
| Chloramphenicol (Standard) | 24 | 30 | 25 | - | [6] |
Experimental Protocols
The evaluation of the antimicrobial efficacy of pyrazole derivatives relies on standardized and reproducible experimental protocols. The following are detailed methodologies for the key experiments cited in the literature.
Broth Microdilution Method for MIC and MBC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents[9].
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at 37°C. The turbidity of the culture is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The standardized inoculum is further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Microtiter Plates: The pyrazole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of two-fold serial dilutions of the compounds are prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated at 37°C for 18-24 hours for bacteria and 48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Determination of MBC: To determine the MBC, a small aliquot from the wells showing no visible growth is sub-cultured onto an appropriate agar medium. The plates are incubated at 37°C for 24-48 hours. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Agar Disk Diffusion Method for Zone of Inhibition
The agar disk diffusion method is a qualitative test to assess the antimicrobial activity of a compound[7].
-
Preparation of Agar Plates: A standardized microbial inoculum (0.5 McFarland) is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria).
-
Application of Disks: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the pyrazole derivative. The disks are then placed onto the surface of the inoculated agar plates.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of complete inhibition of microbial growth around each disk in millimeters.
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a generalized workflow for the screening and evaluation of pyrazole derivatives as potential antimicrobial agents.
Caption: Generalized workflow for the discovery and evaluation of novel antimicrobial pyrazole derivatives.
References
- 1. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpsbr.org [jpsbr.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: A Guide for Laboratory Professionals
Authoritative guidance on the safe and compliant disposal of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is essential for maintaining a secure laboratory environment and ensuring environmental protection. This document provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals.
As a chlorinated aromatic aldehyde, this compound requires careful handling and disposal as hazardous waste. Adherence to federal, state, and local regulations is mandatory. The following procedures are designed to provide clear, actionable steps for the proper management of this chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate Personal Protective Equipment (PPE). All handling of the compound and its waste should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Chemical-resistant gloves (e.g., Nitrile, Neoprene). Aromatic and halogenated hydrocarbons can degrade some glove materials, so it's important to select the appropriate type.[1][3]
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[4]
Waste Segregation and Storage
Proper segregation of chemical waste is the foundational step in a compliant disposal process. Misidentifying or mixing waste streams can lead to dangerous reactions and regulatory violations.[5]
-
Waste Container: Use a dedicated, clean, non-reactive, and sealable container clearly labeled for "Halogenated Organic Waste."[6] The original chemical container is often a suitable choice for waste accumulation.[7]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[5][8]
-
Segregation: Do not mix this waste with non-halogenated solvents or other incompatible waste streams.[9] Store in a designated, well-ventilated satellite accumulation area, away from heat sources and incompatible materials.[7][10] Secondary containment is required to prevent spills from reaching drains.[7][8]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal service.
-
Waste Collection:
-
Carefully transfer the solid this compound waste into the designated and pre-labeled "Halogenated Organic Waste" container.
-
For any residual material on labware, rinse with a minimal amount of a suitable solvent (e.g., acetone or ethanol) and collect the rinsate in the same hazardous waste container.
-
Contaminated materials such as gloves, weighing paper, and pipette tips should also be placed in a designated solid hazardous waste container.
-
-
Container Management:
-
Storage and Accumulation:
-
Arranging for Disposal:
-
Once the waste container is full, or approaching the designated storage time limit, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.
-
Provide the EHS office with a complete and accurate description of the waste, including the chemical name and quantity.
-
-
Record Keeping:
-
Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.
-
Quantitative Disposal Data
The following table summarizes key quantitative parameters for the disposal of this compound.
| Parameter | Guideline | Regulatory Citation |
| EPA Hazardous Waste Code | Likely F002 (spent halogenated solvents if used for cleaning) or F024/F025 (process wastes from the production of chlorinated hydrocarbons). A specific determination should be made based on the waste's origin.[11][12] | 40 CFR 261.31 |
| Satellite Accumulation Area Storage Limit | A maximum of 55 gallons of hazardous waste.[8][10] | 40 CFR 262.15 |
| Acute Hazardous Waste Storage Limit (if applicable) | 1 quart (liquid) or 1 kg (solid) for P-listed wastes. While this compound is not explicitly P-listed, this provides a conservative limit for highly toxic materials.[10] | 40 CFR 262.15 |
Experimental Protocols and Visualizations
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By following these procedures, laboratory professionals can minimize risks and ensure adherence to environmental regulations.
References
- 1. hsa.ie [hsa.ie]
- 2. scribd.com [scribd.com]
- 3. safety.nmsu.edu [safety.nmsu.edu]
- 4. capotchem.cn [capotchem.cn]
- 5. Safe Laboratory Waste Disposal Practices [emsllcusa.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. vumc.org [vumc.org]
- 9. ethz.ch [ethz.ch]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. wku.edu [wku.edu]
- 12. media.suweb.site [media.suweb.site]
Personal protective equipment for handling 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. The following procedures are based on best practices for handling similar chemical compounds, including aromatic aldehydes and pyrazole derivatives, in a laboratory setting. It is imperative to supplement this information with a substance-specific Safety Data Sheet (SDS) if available and to adhere to all institutional and regulatory safety protocols.
I. Operational Plan: Safe Handling and Emergency Procedures
A. Engineering Controls and Work Environment:
-
All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order before beginning any procedure.
-
The work area should be kept clean and organized to prevent accidental spills and contamination.
B. Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure all necessary personal protective equipment (PPE) is donned correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing and Transfer:
-
Use a dedicated spatula and weighing vessel.
-
To avoid generating dust, handle the solid compound gently.
-
If transferring the compound to a solution, add it slowly to the solvent to prevent splashing.
-
-
In Case of a Spill:
-
Small Spills (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads). Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then with soap and water.
-
Large Spills or Spills Outside a Fume Hood: Evacuate the immediate area and alert laboratory personnel. If safe to do so, prevent the spread of the spill. Contact your institution's environmental health and safety (EHS) department immediately for cleanup.
-
-
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
Remove contaminated PPE carefully to avoid cross-contamination and dispose of it in the designated waste stream.
-
C. First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
II. Personal Protective Equipment (PPE) Summary
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[3] | To protect against dust particles and chemical splashes. |
| Skin and Body Protection | A flame-resistant laboratory coat, fully buttoned, with long sleeves. Long pants and closed-toe shoes are mandatory.[4] For extensive handling, consider chemical-resistant coveralls.[5] | To prevent skin contact with the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). It is recommended to wear two pairs of gloves, especially when handling concentrated solutions.[4] Inspect gloves for any signs of degradation or punctures before use. | To protect hands from direct contact with the chemical. Double gloving provides an extra layer of protection. |
| Respiratory Protection | Generally not required when working in a properly functioning chemical fume hood. If there is a potential for inhalation exposure (e.g., large spills, inadequate ventilation), a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is recommended.[4] | To prevent inhalation of airborne dust or aerosols. |
III. Disposal Plan
A. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, including contaminated PPE, absorbent materials from spills, and empty containers, in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: As this compound is a halogenated organic substance, all liquid waste containing it must be collected in a designated "Halogenated Organic Waste" container.[6][7] Do not mix with non-halogenated waste to avoid increased disposal costs.[8] The container should be kept closed when not in use and stored in a secondary containment vessel.[6]
B. Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound."[6]
-
Store waste containers in a designated satellite accumulation area away from incompatible materials.
C. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[2] Do not dispose of this chemical down the drain or in regular trash.
IV. Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. wcu.edu [wcu.edu]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
